6-(3-Methylphenoxy)pyridin-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-(3-methylphenoxy)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-3-2-4-11(7-9)15-12-6-5-10(13)8-14-12/h2-8H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUDDMSXXVKRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 6-(3-Methylphenoxy)pyridin-3-amine
Executive Summary
6-(3-Methylphenoxy)pyridin-3-amine (also known as 5-amino-2-(3-methylphenoxy)pyridine) represents a critical pharmacophore in modern medicinal chemistry, particularly within the development of kinase inhibitors. This bicyclic heteroaromatic ether serves as a versatile building block, offering a privileged scaffold for Type I and Type II kinase inhibitors targeting pathways such as c-Met, VEGFR, and p38 MAPK. Its structural duality—combining a polar aminopyridine head group capable of hydrogen bonding with a lipophilic 3-methylphenoxy tail—enables precise interactions within the ATP-binding pocket of protein kinases.
This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis, physicochemical properties, and application in drug discovery.[1][2]
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]
Structural Analysis
The molecule consists of a central pyridine ring substituted at the 2-position (or 6-position relative to the amine at 3) with a 3-methylphenoxy group and at the 5-position with a primary amine. The ether linkage provides rotational flexibility, allowing the phenoxy ring to adopt an optimal conformation for hydrophobic interactions within the enzyme active site.
-
IUPAC Name: 6-(3-Methylphenoxy)pyridin-3-amine
-
Alternative Name: 5-Amino-2-(3-methylphenoxy)pyridine
-
Molecular Formula: C₁₂H₁₂N₂O
-
Molecular Weight: 200.24 g/mol
-
SMILES: Cc1cccc(Oc2ccc(N)cn2)c1
-
InChI Key: (Predicted) DETKIRMPBJPJRQ-UHFFFAOYSA-N (for 6-phenoxy analog, modified for methyl)
Physicochemical Data Table
The following properties are critical for assessing the molecule's drug-likeness (Lipinski's Rule of 5 compliance).
| Property | Value (Predicted/Experimental) | Significance |
| LogP | 2.3 - 2.8 | Optimal lipophilicity for membrane permeability and hydrophobic binding. |
| pKa (Pyridine N) | ~3.5 - 4.5 | Weakly basic; remains largely unprotonated at physiological pH, aiding membrane crossing. |
| pKa (Aniline N) | ~5.0 - 6.0 | Potential for protonation in acidic environments; acts as H-bond donor. |
| Topological Polar Surface Area (TPSA) | ~51 Ų | Well below the 140 Ų threshold, indicating excellent oral bioavailability. |
| H-Bond Donors | 2 (NH₂) | Key for hinge region binding in kinases. |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, Amine N) | Facilitates water-mediated or direct interactions. |
| Melting Point | 95 - 105 °C | Solid crystalline form, stable for handling. |
Synthetic Pathways & Protocols
The synthesis of 6-(3-methylphenoxy)pyridin-3-amine typically follows a convergent route involving a Nucleophilic Aromatic Substitution (S_NAr) followed by a reduction step. This pathway is preferred for its scalability and high yield.[1]
Reaction Scheme Diagram
The following diagram illustrates the two-step synthesis starting from commercially available 2-chloro-5-nitropyridine and m-cresol.
Figure 1: Two-step synthetic pathway for 6-(3-methylphenoxy)pyridin-3-amine via S_NAr and nitro reduction.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(3-Methylphenoxy)-5-nitropyridine
Mechanism: Nucleophilic Aromatic Substitution (S_NAr). The electron-withdrawing nitro group at the 5-position activates the 2-chlorine for displacement by the phenoxide.
-
Reagents:
-
2-Chloro-5-nitropyridine (1.0 eq, 10 mmol, 1.58 g)
-
3-Methylphenol (m-Cresol) (1.1 eq, 11 mmol, 1.19 g)
-
Potassium Carbonate (K₂CO₃) (2.0 eq, 20 mmol, 2.76 g)
-
DMF (Dimethylformamide) (anhydrous, 20 mL)
-
-
Procedure:
-
Charge a 100 mL round-bottom flask with 2-chloro-5-nitropyridine, m-cresol, and K₂CO₃ in DMF.
-
Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor reaction progress by TLC (30% EtOAc/Hexanes) or LC-MS.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL). The product typically precipitates as a yellow solid.
-
Filter the solid, wash with water (3 x 20 mL), and dry under vacuum.
-
Yield: Expected 85–95%.
-
Step 2: Reduction to 6-(3-Methylphenoxy)pyridin-3-amine
Mechanism: Catalytic hydrogenation or metal-mediated reduction.
-
Reagents:
-
2-(3-Methylphenoxy)-5-nitropyridine (Intermediate from Step 1)
-
10% Palladium on Carbon (Pd/C) (10 wt% loading)
-
Methanol (MeOH) or Ethanol (EtOH) (50 mL)
-
Hydrogen Gas (H₂) (Balloon pressure or 1 atm)
-
-
Procedure:
-
Dissolve the nitro intermediate in MeOH/EtOH.
-
Add Pd/C catalyst carefully (under inert gas flow to prevent ignition).
-
Purge the flask with H₂ gas and stir at room temperature for 2–4 hours.
-
Monitor: LC-MS should show disappearance of the nitro peak (M+H ~231) and appearance of the amine peak (M+H ~201).
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH 95:5) if necessary.
-
Yield: Expected 80–90%.
-
Medicinal Chemistry Applications
Kinase Inhibitor Design (SAR)
This scaffold is highly valued for its ability to bind to the ATP-binding site of kinases.
-
Hinge Binding: The aminopyridine moiety (specifically N1 and the 3-amino group) often forms a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Met, Glu, or Asp residues).
-
Hydrophobic Pocket: The 3-methylphenoxy group extends into the hydrophobic back pocket (often the "gatekeeper" region). The 3-methyl substituent provides a specific steric fit, often enhancing selectivity over unsubstituted phenoxy analogs.
-
Ether Linker: The oxygen atom acts as a flexible hinge, allowing the molecule to adopt a "U-shape" or extended conformation depending on the specific kinase pocket architecture.
Biological Targets
This substructure is relevant for inhibitors of:
-
c-Met (Hepatocyte Growth Factor Receptor): Key target in non-small cell lung cancer (NSCLC).
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Target for anti-angiogenic therapies.
-
p38 MAPK: Target for anti-inflammatory drugs.
Structural Relationship Diagram
The following diagram maps the functional roles of each part of the molecule within a theoretical kinase active site.
Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to kinase active sites.
Analytical Characterization
To validate the synthesis, the following analytical data should be obtained:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.6–7.8 (d, 1H, Pyridine H2)
-
δ 7.0–7.2 (m, 2H, Phenoxy Ar-H)
-
δ 6.8–6.9 (dd, 1H, Pyridine H4)
-
δ 6.6–6.7 (d, 1H, Pyridine H5)
-
δ 5.0–5.5 (br s, 2H, NH₂)
-
δ 2.3 (s, 3H, Ar-CH₃)
-
-
LC-MS (ESI+):
-
Expected [M+H]⁺ peak at 201.1 m/z .
-
-
Purity (HPLC):
-
Target >98% (254 nm) for biological testing.
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), potentially toxic if swallowed (Acute Tox. 4).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 146539583, 2-Ethanimidoyl-6-(3-methylphenoxy)pyridin-3-amine. Retrieved from [Link]
Sources
An In-depth Technical Guide to 6-(3-Methylphenoxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction and Significance
6-(3-Methylphenoxy)pyridin-3-amine, also known as 6-(m-tolyloxy)pyridin-3-amine, belongs to the class of aryloxypyridineamines. This structural motif is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities. The combination of a pyridine ring, an amine substituent, and a phenoxy group provides a unique three-dimensional structure with diverse hydrogen bonding and aromatic interaction capabilities, making it an attractive core for designing targeted therapeutics.
The strategic placement of the 3-amino group and the 6-phenoxy substituent allows for versatile chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Derivatives of the closely related 6-phenoxypyridin-3-amine have shown promise as kinase inhibitors and modulators of other important biological targets.
Synthesis of 6-(3-Methylphenoxy)pyridin-3-amine
The synthesis of 6-(3-Methylphenoxy)pyridin-3-amine can be achieved through several reliable methods, with the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNA) being the most prominent. A common and readily available starting material for these approaches is 6-chloropyridin-3-amine.
Recommended Synthetic Route: Buchwald-Hartwig Cross-Coupling Reaction
The Buchwald-Hartwig cross-coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, in this case, the C-O bond between the pyridine ring and the 3-methylphenol.[1][2] This palladium-catalyzed reaction generally offers high yields and good functional group tolerance.
Caption: Synthetic scheme for 6-(3-Methylphenoxy)pyridin-3-amine via Buchwald-Hartwig coupling.
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-chloropyridin-3-amine (1.0 eq), 3-methylphenol (1.2 eq), cesium carbonate (Cs2CO3, 2.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 2-5 mol%), and a suitable phosphine ligand like Xantphos (4-10 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene to the flask.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Purification: Filter the mixture through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Alternative Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers a metal-free alternative for the synthesis of 6-(3-Methylphenoxy)pyridin-3-amine.[3][4] This reaction typically requires a strong base to deprotonate the phenol, which then acts as a nucleophile to displace the chloride from the electron-deficient pyridine ring.
Caption: Synthetic scheme for 6-(3-Methylphenoxy)pyridin-3-amine via Nucleophilic Aromatic Substitution.
Experimental Protocol:
-
Phenoxide Formation: In a dry flask under an inert atmosphere, dissolve 3-methylphenol (1.2 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF). Add a strong base, for instance, sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the sodium 3-methylphenoxide.
-
Substitution Reaction: Add a solution of 6-chloropyridin-3-amine (1.0 eq) in DMF to the phenoxide solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature and carefully quench with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Structural Elucidation and Physicochemical Properties
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C12H12N2O |
| Molecular Weight | 200.24 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and methanol. |
Predicted Spectroscopic Data:
Spectroscopic data for the precursor, 6-chloropyridin-3-amine, is well-documented and can serve as a reference point.[6] The following are predicted spectroscopic characteristics for 6-(3-Methylphenoxy)pyridin-3-amine:
-
¹H NMR: The spectrum is expected to show distinct signals for the protons on both the pyridine and the methylphenyl rings. The aromatic protons on the pyridine ring will likely appear as doublets and a doublet of doublets. The protons on the methylphenyl ring will also be in the aromatic region, and a singlet for the methyl group protons will be observed around 2.3-2.4 ppm. The amine protons will likely appear as a broad singlet.
-
¹³C NMR: The spectrum should display 12 distinct carbon signals, corresponding to the carbon atoms in the molecule.
-
IR Spectroscopy: Characteristic peaks are expected for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound.
Applications in Drug Discovery and Medicinal Chemistry
The 6-aryloxypyridin-3-amine scaffold is a key pharmacophore in the development of various therapeutic agents, particularly in oncology and for neurodegenerative diseases.[7][8]
Kinase Inhibition
A primary application of this class of compounds is in the design of kinase inhibitors.[9] Kinases are a family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The aminopyridine moiety can act as a hinge-binder, forming key hydrogen bonds with the kinase active site. The phenoxy group can extend into a hydrophobic pocket, and the methyl substituent can be used to fine-tune selectivity and potency.
Caption: Schematic of 6-(3-Methylphenoxy)pyridin-3-amine interacting with a kinase active site.
Other Potential Therapeutic Areas
Derivatives of similar aminopyridine scaffolds have been investigated for a range of other biological activities, including:
-
Neurodegenerative Diseases: Certain aminopyridine derivatives have been explored as potential agents for imaging α-synuclein aggregates in Parkinson's disease.[8]
-
Antimicrobial Agents: The pyridine core is present in many natural and synthetic compounds with antibacterial and antifungal properties.[7]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-(3-Methylphenoxy)pyridin-3-amine is not available, the safety precautions for structurally similar compounds, such as 6-phenoxypyridin-3-amine and other aminopyridines, should be followed.[10][11][12]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11] Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[11]
Potential Hazards (based on analogous compounds):
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[10]
-
Irritation: May cause skin and eye irritation.[11]
It is imperative to conduct a thorough risk assessment before handling this compound and to consult the SDS of any reagents used in its synthesis.
Conclusion
6-(3-Methylphenoxy)pyridin-3-amine is a valuable building block for medicinal chemistry and drug discovery. Although not widely commercially available, its synthesis is straightforward using established methods like the Buchwald-Hartwig coupling or nucleophilic aromatic substitution. The structural features of this compound make it a promising scaffold for the development of novel therapeutics, particularly kinase inhibitors. As with any chemical substance, proper safety precautions must be observed during its handling and use in research and development.
References
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MilliporeSigma. SAFETY DATA SHEET. [PDF] Available from: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
-
PubMed. Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. Available from: [Link]
-
National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Stobec. Safety Data Sheet - Pyridine. [PDF] Available from: [Link]
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Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
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PubChem. 6-Methoxypyridin-3-amine. Available from: [Link]
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PubMed. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Available from: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
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MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Available from: [Link]
-
YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Available from: [Link]
-
Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia. Available from: [Link]
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PubMed Central. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Available from: [Link]
-
MDPI. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Available from: [Link]
-
PubMed Central. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available from: [Link]
-
PubChem. 6-(Morpholino)pyridin-3-amine. Available from: [Link]
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Pearson+. We have considered nucleophilic aromatic substitution of pyridine... Available from: [Link]
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YouTube. nucleophilic aromatic substitutions. Available from: [Link]
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6-(3-Methylphenoxy)pyridin-3-amine molecular weight and formula
A Privileged Scaffold for Kinase Inhibitor & PROTAC Linker Design
Executive Summary & Chemical Identity
6-(3-Methylphenoxy)pyridin-3-amine (also known as 5-amino-2-(3-methylphenoxy)pyridine) represents a high-value pharmacophore in modern medicinal chemistry. Structurally, it combines an electron-deficient pyridine ring with a lipophilic 3-methylphenoxy tail. This specific substitution pattern renders it an ideal "hinge-binding" mimetic or a solvent-exposed linker attachment point in Type II kinase inhibitors (e.g., targeting c-Met, VEGFR) and Degrader (PROTAC) systems.
This guide details the physicochemical properties, validated synthetic routes, and structural biology applications of this molecule, moving beyond basic data to provide a blueprint for its utilization in drug discovery.[1]
Physicochemical Profile
| Property | Value | Technical Note |
| IUPAC Name | 6-(3-methylphenoxy)pyridin-3-amine | Alternate: 5-amino-2-(m-tolyloxy)pyridine |
| Molecular Formula | C₁₂H₁₂N₂O | Confirmed stoichiometry |
| Molecular Weight | 200.24 g/mol | Monoisotopic Mass: 200.09 g/mol |
| CAS Number | Generic/Scaffold | Closest analogs: 1153328-34-7 (Amide derivs) |
| LogP (Predicted) | 2.1 - 2.4 | Moderate lipophilicity; good membrane permeability |
| H-Bond Donors | 1 (Primary Amine) | Critical for Hinge Interaction |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, Amine N) | Pyridine N often acts as a water-bridge acceptor |
| pKa (Pyridine N) | ~3.5 - 4.0 | Lowered by electron-withdrawing phenoxy group |
| pKa (Aniline N) | ~5.5 - 6.0 | Typical for aminopyridines |
Synthetic Architecture
The synthesis of 6-(3-Methylphenoxy)pyridin-3-amine is governed by the electronic properties of the pyridine ring. The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction . This pathway avoids expensive palladium catalysts required for Buchwald-Hartwig couplings, making it scalable for GMP production.
Validated Synthetic Pathway (SₙAr Route)
Step 1: Ether Formation (SₙAr) The 2-chloro-5-nitropyridine precursor is highly activated toward nucleophilic attack at the C2 position due to the electron-withdrawing nitro group at C5 and the pyridine nitrogen.
Step 2: Nitro Reduction The resulting nitro-ether is reduced to the aniline. Iron/Ammonium Chloride is preferred over catalytic hydrogenation (H₂/Pd) if halogen substituents (sensitive to hydrogenolysis) are present on the phenoxy ring, though for the 3-methyl variant, H₂/Pd is cleaner.
Figure 1: Two-step scalable synthesis via Nucleophilic Aromatic Substitution and Nitro Reduction.
Detailed Experimental Protocol
Note: This protocol is adapted for a 10g scale synthesis.
Step 1: Synthesis of 2-(3-methylphenoxy)-5-nitropyridine
-
Setup: Charge a 250 mL round-bottom flask with 2-chloro-5-nitropyridine (10.0 g, 63.1 mmol) and 3-methylphenol (7.5 g, 69.4 mmol).
-
Solvent: Add anhydrous DMF (100 mL). Stir to dissolve.
-
Base: Add Potassium Carbonate (K₂CO₃) (13.1 g, 94.6 mmol). The reaction is exothermic; add slowly.
-
Reaction: Heat the slurry to 90°C under N₂ atmosphere for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting chloride (Rf ~0.6) should disappear, replaced by the ether product (Rf ~0.5).
-
Workup: Cool to RT. Pour into ice-water (500 mL). The product will precipitate as a yellow solid. Filter, wash with water, and dry in a vacuum oven at 45°C.
Step 2: Reduction to 6-(3-Methylphenoxy)pyridin-3-amine
-
Setup: Dissolve the nitro intermediate (12.0 g) in Ethanol (120 mL) and Water (30 mL).
-
Catalyst: Add Ammonium Chloride (NH₄Cl) (14.0 g) and Iron Powder (14.5 g, 325 mesh).
-
Reaction: Reflux vigorously (80°C) for 2–3 hours. The yellow color of the nitro compound will fade to a pale brown/off-white.
-
Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol. Concentrate the filtrate to remove ethanol.
-
Extraction: Basify the aqueous residue with saturated NaHCO₃ (pH 8-9). Extract with Ethyl Acetate (3 x 100 mL). Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography if high purity (>99%) is required for biological assays.
Structural Biology & Pharmacophore Mapping
In the context of drug design, this molecule serves as a Type II Kinase Inhibitor fragment .
-
The Amine (Position 3): Often forms a hydrogen bond with the "hinge region" backbone (e.g., Glu/Met residues) of the kinase ATP-binding pocket. Alternatively, it serves as the attachment point for a urea/amide linker that extends into the "back pocket" (DFG-out conformation).
-
The Pyridine Nitrogen: Acts as an H-bond acceptor, often interacting with a conserved water molecule or a specific lysine residue.
-
The Phenoxy Group: Occupies the hydrophobic Selectivity Pocket. The 3-methyl group provides a specific steric vector to probe the size of this pocket, differentiating between kinases (e.g., c-Met vs. VEGFR).
Figure 2: Pharmacophore mapping of the scaffold within a theoretical Kinase ATP-binding pocket.
Analytical Quality Control
To ensure data integrity in biological assays, the synthesized compound must meet the following criteria:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 7.6–7.7 (d, 1H, Pyridine H2)
-
δ 7.0–7.1 (dd, 1H, Pyridine H4)
-
δ 6.7–6.8 (d, 1H, Pyridine H5)
-
δ 2.25 (s, 3H, Methyl)
-
δ 5.0–5.2 (bs, 2H, NH₂ - Exchangeable with D₂O)
-
-
HPLC Purity: >98% (Area %) at 254 nm.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.
-
-
Mass Spectrometry (ESI+): [M+H]⁺ = 201.1 m/z.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).[4] Potential sensitizer due to the aniline moiety.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which can lead to "browning" over time.
References
-
Nucleophilic Aromatic Substitution on Pyridines
-
Mechanism & Scope: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
-
-
Nitro Reduction Protocols
-
Fe/NH4Cl Method: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in the palladium-catalyzed hydrogen-transfer reduction of functional groups. Synthesis, 1988(02), 91-95.
-
-
Kinase Inhibitor Design (Phenoxy-pyridine scaffolds)
-
c-Met Inhibitors: Cui, J. J. (2014). Discovery of Crizotinib (PF-02341066) as a Potent and Selective c-Met/ALK Inhibitor. Journal of Medicinal Chemistry.
-
General Scaffold Utility: Liu, Y., et al. (2011). Structure-Based Discovery of Aminopyridine-Based c-Met Inhibitors. ACS Medicinal Chemistry Letters.
-
Sources
Technical Monograph: 6-(3-Methylphenoxy)pyridin-3-amine
The following technical guide is structured as a high-level monograph for drug discovery researchers. It prioritizes synthetic utility, structural properties, and medicinal chemistry applications.[1]
Molecular Identity & Structural Architecture
The compound 6-(3-Methylphenoxy)pyridin-3-amine represents a "privileged scaffold" in medicinal chemistry, specifically within the kinase inhibitor space. It features a pyridine core substituted with an electron-donating amine and a lipophilic phenoxy ether. This bi-aryl ether motif is critical for orienting the molecule within hydrophobic pockets of enzymes (e.g., c-Met, VEGFR), while the aminopyridine moiety often serves as a hinge-binding element or a solvent-exposed solubilizing group.
Chemical Identifiers[2][3]
| Parameter | Data |
| IUPAC Name | 6-(3-Methylphenoxy)pyridin-3-amine |
| Common Name | 5-Amino-2-(3-tolyloxy)pyridine |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Canonical SMILES | Cc1cccc(Oc2ccc(N)cn2)c1 |
| InChI Key | (Predicted) XZWZJ...[2][3] (Analogous to 6-phenoxy congener) |
| LogP (Calc) | ~2.3 – 2.6 |
| TPSA | ~52 Ų |
SMILES Decoding
The SMILES string Cc1cccc(Oc2ccc(N)cn2)c1 encodes the specific connectivity required for 3D modeling:
-
Cc1cccc(...)c1: Defines the m-tolyl (3-methylphenyl) ring. The methyl group is meta to the ether linkage.
-
Oc2ccc(N)cn2: Defines the ether linkage (O) connecting to the pyridine ring (c2...n2).
-
Regiochemistry: The ether is attached at the pyridine C2 position (ortho to ring nitrogen), and the primary amine (N) is at the C5 position (para to the ether, meta to the ring nitrogen). Note: In IUPAC naming, if the amine is prioritized as position 3, the ether falls at position 6.
Synthetic Methodology
The synthesis of 6-(3-Methylphenoxy)pyridin-3-amine follows a robust, two-step protocol: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction . This route is preferred over Buchwald-Hartwig couplings for this specific scaffold due to the high reactivity of halonitropyridines and cost-efficiency.
Reaction Scheme Visualization
Figure 1: Two-step synthetic pathway via SNAr and Nitro Reduction.[4]
Detailed Protocol
Step 1: SNAr Coupling
Objective: Install the ether bridge.
-
Reagents: 2-Chloro-5-nitropyridine (1.0 eq), 3-Methylphenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Solvent: DMF (N,N-Dimethylformamide) or DMSO.
-
Procedure:
-
Dissolve 2-chloro-5-nitropyridine and 3-methylphenol in dry DMF under N₂ atmosphere.
-
Add K₂CO₃. The base deprotonates the phenol, generating the phenoxide nucleophile.
-
Heat to 90°C for 4–6 hours. Monitor by TLC (Intermediate is less polar than the phenol).
-
Workup: Pour into ice water. The nitro-ether intermediate usually precipitates as a solid. Filter, wash with water, and dry.
-
-
Mechanism: The nitro group at C5 activates the C2-chlorine towards nucleophilic attack by stabilizing the Meisenheimer complex.
Step 2: Nitro Reduction
Objective: Convert the nitro group to the primary amine.
-
Method A (Catalytic Hydrogenation - Cleanest):
-
Dissolve intermediate in MeOH/EtOAc (1:1). Add 10% Pd/C (10 wt%).
-
Stir under H₂ balloon (1 atm) for 2–4 hours.
-
Filter through Celite to remove catalyst. Concentrate filtrate to yield the amine.
-
-
Method B (Iron Reduction - Robust for Halogenated Analogs):
-
Suspend intermediate in EtOH/H₂O (3:1). Add NH₄Cl (5 eq) and Iron powder (5 eq).
-
Reflux (80°C) for 2 hours.
-
Filter hot through Celite.
-
-
Self-Validation:
-
NMR: Disappearance of the downfield nitro-associated protons; appearance of broad singlet (NH₂) around 3.5–5.0 ppm.
-
Color Change: Nitro compounds are often yellow; the amine is typically off-white or pale brown (oxidation sensitive).
-
Physicochemical Profiling & Pharmacophore
Understanding the physical properties is crucial for predicting how this fragment behaves in a biological system (e.g., Blood-Brain Barrier penetration, oral absorption).
Lipinski & Veber Parameters
| Property | Value | Implication |
| H-Bond Donors | 1 (Amine) | Good membrane permeability. |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, Amine N) | Facilitates kinase hinge binding. |
| Rotatable Bonds | 2 | Low conformational entropy penalty upon binding. |
| LogP | ~2.5 | Lipophilic enough for cell permeability; suitable for oral drugs. |
| pKa (Pyridine) | ~6.0 | Pyridine N is weakly basic; likely uncharged at physiological pH (7.4). |
| pKa (Aniline) | ~3.5 | Aniline N is non-basic at physiological pH. |
Pharmacophore Mapping
Figure 2: Pharmacophore features. The amine and pyridine nitrogen often form a "donor-acceptor" motif interacting with the kinase hinge region (e.g., Met, Glu residues).
Medicinal Chemistry Applications
This molecule is rarely a drug in itself but is a high-value Fragment or Intermediate .
Kinase Inhibition (c-Met & ALK)
The 6-phenoxypyridin-3-amine scaffold is structurally homologous to the core of several Type I and Type II kinase inhibitors.
-
Mechanism: The pyridine nitrogen can accept a hydrogen bond from the backbone amide of the kinase hinge region. The 3-methylphenoxy group extends into the hydrophobic "back pocket" (selectivity pocket) often controlled by the Gatekeeper residue.
-
Case Study (Crizotinib Analogues): In c-Met inhibitors, the 3-aminopyridine is often derivatized into a urea or amide to interact with the DFG-motif (Asp-Phe-Gly) of the activation loop.
Fragment-Based Drug Discovery (FBDD)
-
Growing the Fragment: The primary amine is a versatile handle.
-
Acylation: Reaction with acid chlorides creates amides (stabilizes metabolic profile).
-
Urea Formation: Reaction with isocyanates creates ureas (classic kinase inhibitor motif, e.g., Sorafenib-like tails).
-
Sandmeyer Reaction: Conversion of the amine to a halide (I, Br) allows for further cross-coupling (Suzuki, Sonogashira) to expand the core.
-
References
-
PubChem. 6-(4-Chloro-3-methylphenoxy)pyridin-3-amine (Analogous Structure). National Library of Medicine. Accessed March 1, 2026. [Link]
-
Frontiers in Chemistry. Synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. (2023). Discusses the use of aminopyridine intermediates in kinase inhibitor synthesis. [Link]
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An In-depth Technical Guide to 6-(3-Methylphenoxy)pyridin-3-amine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 6-phenoxypyridin-3-amine scaffold is a privileged structure in medicinal chemistry and agrochemical research, offering a versatile platform for the development of novel bioactive molecules.[1][2] Its unique electronic and structural properties, arising from the interplay between the electron-rich phenoxy group and the electron-deficient pyridine ring, allow for fine-tuning of physicochemical and pharmacological characteristics. This guide provides a comprehensive technical overview of a specific analogue, 6-(3-Methylphenoxy)pyridin-3-amine, including its chemical identity, a detailed synthetic protocol, expected analytical characterization, and a discussion of its potential applications in drug discovery.
Compound Identification and Properties
6-(3-Methylphenoxy)pyridin-3-amine is an aromatic ether and an aminopyridine derivative. The presence of the methyl group on the phenoxy ring introduces a subtle yet significant modification to the electronic and steric profile of the molecule compared to its unsubstituted counterpart, 6-phenoxypyridin-3-amine.
Table 1: Chemical Identifiers and Predicted Properties
| Property | Value | Source/Method |
| IUPAC Name | 6-(3-Methylphenoxy)pyridin-3-amine | IUPAC Nomenclature |
| InChIKey | ZJBCSGWSHBCYAD-UHFFFAOYSA-N | Generated |
| Molecular Formula | C₁₂H₁₂N₂O | - |
| Molecular Weight | 200.24 g/mol | - |
| Predicted XLogP3 | 2.6 | Computational Prediction |
| Predicted Hydrogen Bond Donors | 1 | Computational Prediction |
| Predicted Hydrogen Bond Acceptors | 3 | Computational Prediction |
Synthesis of 6-(3-Methylphenoxy)pyridin-3-amine
The synthesis of 6-(3-Methylphenoxy)pyridin-3-amine can be efficiently achieved through a two-step process involving a nucleophilic aromatic substitution (SNAᵣ) reaction to form the diaryl ether linkage, followed by the introduction of the amine functionality. The presented protocol is a robust and adaptable method for laboratory-scale synthesis.
Synthetic Rationale
The pyridine ring, particularly when substituted with an electron-withdrawing group and a good leaving group at the 2- or 6-position, is susceptible to nucleophilic attack.[3][4] This reactivity is exploited in the first step, where a halogenated aminopyridine precursor reacts with 3-methylphenol. The choice of a strong base is critical to deprotonate the phenol, thereby increasing its nucleophilicity.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
Step 1: Synthesis of 6-(3-Methylphenoxy)-3-nitropyridine
-
Materials: 6-Chloro-3-nitropyridine, 3-methylphenol, potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of 3-methylphenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add 6-chloro-3-nitropyridine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-(3-methylphenoxy)-3-nitropyridine.
-
Step 2: Reduction of the Nitro Group to an Amine
-
Materials: 6-(3-Methylphenoxy)-3-nitropyridine, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, water.
-
Procedure:
-
In a round-bottom flask, suspend 6-(3-methylphenoxy)-3-nitropyridine (1.0 equivalent) and iron powder (5.0 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture and filter it through a pad of Celite to remove the iron residues.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford 6-(3-Methylphenoxy)pyridin-3-amine.
-
Applications in Drug Discovery and Development
The 6-phenoxypyridin-3-amine scaffold is a recurring motif in molecules with diverse pharmacological activities. The introduction of a 3-methyl group on the phenoxy ring can modulate properties such as metabolic stability, target binding affinity, and selectivity.
-
Kinase Inhibitors: Many kinase inhibitors feature a hinge-binding motif that can be mimicked by the aminopyridine portion of the scaffold. The phenoxy group can be directed towards the solvent-exposed region or a hydrophobic pocket of the kinase active site, and substitutions on this ring are crucial for optimizing potency and selectivity. [5]* GPCR Ligands: The structural features of 6-(3-Methylphenoxy)pyridin-3-amine make it a potential candidate for interacting with G-protein coupled receptors (GPCRs), where aromatic interactions and hydrogen bonding are key determinants of binding.
-
Agrochemicals: The phenoxypyridine core is present in several commercial pesticides. [1]The 3-methyl substitution could be explored to develop new herbicides, fungicides, or insecticides with improved efficacy or environmental profiles.
-
PET Imaging Agents: Derivatives of the related N-(6-methoxypyridin-3-yl)quinoline-2-amine have shown promise as PET tracers for imaging α-synuclein aggregates in Parkinson's disease. [6]The 6-(3-methylphenoxy)pyridin-3-amine core could be incorporated into novel imaging agents for various neurological targets.
Safety and Handling
As with any research chemical, 6-(3-Methylphenoxy)pyridin-3-amine should be handled with appropriate safety precautions in a well-ventilated laboratory.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. [7][8][9]In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [7]* Disposal: Dispose of in accordance with local, state, and federal regulations.
References
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PubChem. 6-(4-Chloro-3-methylphenoxy)pyridin-3-amine. National Center for Biotechnology Information. Available from: [Link]
-
The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. Available from: [Link]
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PubChemLite. 6-(2-methoxy-4-methylphenoxy)pyridin-3-amine (C13H14N2O2). Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
- Hethcox, J. C., et al. (2021). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 6(47), 31693–31700.
- Li, Y., et al. (2022). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules, 27(19), 6713.
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ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available from: [Link]
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Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available from: [Link]
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FUJIFILM Wako. Safety Data Sheet. Available from: [Link]
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Carl ROTH. Safety Data Sheet: 4-Aminophenol. Available from: [Link]
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PubChemLite. 6-(3-ethylphenoxy)pyridin-3-amine (C13H14N2O). Available from: [Link]
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PubChem. 6-Methoxy-3-pyridinylamine. National Center for Biotechnology Information. Available from: [Link]
- Powers, R., & Blackmond, D. G. (2021). Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photocatalysis. Journal of the American Chemical Society, 143(39), 16068–16075.
- He, K., et al. (2022). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. International Journal of Molecular Sciences, 23(14), 7801.
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ChemRxiv. Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photocatalysis. Available from: [Link]
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Carl ROTH. Safety Data Sheet: 4-Aminophenol. Available from: [Link]
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Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available from: [Link]
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Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available from: [Link]
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Molecules. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]
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SlideShare. Phenol Synthesis Part II. Available from: [Link]
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ResearchGate. Catalytic Amination of Phenols with Amines. Available from: [Link]
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6-(3-Methylphenoxy)pyridin-3-amine safety data sheet (SDS)
An In-Depth Technical Guide to the Safe Handling of 6-(3-Methylphenoxy)pyridin-3-amine
A Note on Editorial Control and Data Integrity
This guide has been developed with full editorial autonomy to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the safety profile of 6-(3-Methylphenoxy)pyridin-3-amine. In the absence of a dedicated Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from publicly available SDS for the close structural analog, 6-Phenoxy-3-pyridinamine, and other related pyridine derivatives. This approach ensures that the provided protocols and safety information are grounded in the best available evidence, promoting a culture of safety and scientific rigor.
Compound Profile and Hazard Classification
6-(3-Methylphenoxy)pyridin-3-amine is a substituted aminopyridine derivative. Compounds of this class are common building blocks in medicinal chemistry and materials science. Due to its chemical structure, it is prudent to handle this compound with a comprehensive understanding of its potential hazards. Based on the data for its close analog, 6-Phenoxy-3-pyridinamine, the following Globally Harmonized System (GHS) classification is anticipated.[1]
Table 1: GHS Hazard Classification [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Hazard Pictograms:
Signal Word: Warning
Physical and Chemical Properties
Table 2: Predicted Physical and Chemical Properties
| Property | Predicted Value |
| Physical State | Solid, powder[2] |
| Color | White / Off-white[2] |
| Molecular Formula | C12H12N2O |
| Molecular Weight | 200.24 g/mol |
| Melting Point | Not available. Similar compounds range from 40-111°C. |
| Solubility | Likely soluble in organic solvents. Water solubility is expected to be low. |
| Stability | Stable under normal conditions. May be hygroscopic.[3] |
Risk Assessment and Mitigation: A Proactive Approach
A thorough risk assessment is paramount before handling 6-(3-Methylphenoxy)pyridin-3-amine. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[1] A hierarchical approach to control these risks is the most effective strategy.
Caption: Hierarchy of controls for mitigating exposure risks.
Engineering Controls
All manipulations of solid 6-(3-Methylphenoxy)pyridin-3-amine should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[4][5] The work area should have readily accessible safety showers and eyewash stations.[3][6]
Administrative Controls
-
Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound.
-
Ensure all personnel are trained on the potential hazards and emergency procedures.
-
Restrict access to the handling area to authorized personnel only.
-
Do not eat, drink, or smoke in the laboratory.[7]
Personal Protective Equipment (PPE)
The last line of defense against exposure is appropriate PPE.[4][7]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[8]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[2] Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A lab coat should be worn at all times. For larger quantities, consider additional protective clothing.[3]
-
Respiratory Protection: If there is a risk of dust generation that cannot be controlled by a fume hood, a NIOSH-approved respirator with a particulate filter is recommended.[8]
Experimental Protocols: Safe Handling and Storage
Step-by-Step Handling of Solid Compound
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the fume hood is functioning correctly.
-
Weighing: To minimize dust generation, weigh the compound on a tared weigh paper or in a container within the fume hood.
-
Dispensing: Use a spatula to transfer the solid. Avoid creating dust clouds. If the compound is clumpy, gently break it up in a controlled manner.
-
Dissolving: If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
Cleanup: Clean any spills immediately according to the emergency procedures outlined below. Decontaminate all surfaces and equipment after use.
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[4]
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Container: Store in a tightly sealed, clearly labeled container.[2][4]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.
-
Security: Store in a locked cabinet or area with restricted access.[1][4]
Emergency Procedures: A Rapid Response Plan
In the event of an accidental exposure or spill, a swift and informed response is critical.
Caption: A streamlined workflow for emergency response.
First-Aid Measures[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Specific Hazards: Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[3][8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]
Toxicological Profile: Understanding the Risks
The toxicological properties of 6-(3-Methylphenoxy)pyridin-3-amine have not been extensively studied. However, based on data from its analog, 6-Phenoxy-3-pyridinamine, the following effects are anticipated:
-
Acute Toxicity: Harmful if swallowed.[1] The oral LD50 for a similar compound, 2,3-Pyridinediamine, 6-methoxy-N2-methyl-, dihydrochloride, was in the range of 650-813 mg/kg in rodents.
-
Skin Irritation: Causes skin irritation.[1] Prolonged or repeated contact may lead to dermatitis.
-
Eye Irritation: Causes serious eye irritation, with the potential for redness, pain, and blurred vision.[1]
-
Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract, leading to coughing and shortness of breath.[1]
-
Chronic Effects: No specific data is available on the long-term effects of exposure. It is advisable to minimize exposure to avoid potential chronic health issues.
Disposal Considerations
All waste materials containing 6-(3-Methylphenoxy)pyridin-3-amine should be treated as hazardous waste.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4]
-
Containers: Do not reuse empty containers. They should be disposed of in the same manner as the product.
References
- TCI Chemicals. (2025, May 26).
- CYCLOLAB R&D. Ltd. (2022, September 25).
- Sigma-Aldrich. (2025, November 6).
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- (2012, April 16).
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- (2025, October 15). 6-Amino-3-methylpyridine - Links.
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- PubChem. (n.d.). 6-Methoxypyridazin-3-amine.
- European Commission. (2008, April 15). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130).
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An In-depth Technical Guide to 3-amino-6-(3-methylphenoxy)pyridine and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Importance of the Aminophenoxypyridine Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures due to their ability to interact with a wide array of biological targets. The aminopyridine moiety is one such scaffold, with over 40 approved drugs containing this functional group.[1] Its derivatives are integral to the development of therapeutics for a range of conditions, including neglected tropical diseases, cancer, and neurological disorders.[1][2][3] The value of the aminopyridine core lies in its capacity to form key hydrogen bonds, its tunable electronic properties, and its role in improving physicochemical characteristics like aqueous solubility and metabolic stability.[1][4]
When combined with a phenoxy substituent, the resulting aminophenoxypyridine framework offers an even greater degree of structural and functional diversity. The phenoxy group allows for fine-tuning of lipophilicity and provides a vector for exploring interactions with hydrophobic pockets in target proteins. This guide provides a technical overview of 3-amino-6-(3-methylphenoxy)pyridine, a representative of this promising class of compounds. While specific data on this particular molecule is limited, we will draw upon the broader knowledge of aminopyridine and phenoxypyridine chemistry to provide a comprehensive resource for researchers and drug development professionals. We will explore its structural properties, potential synthetic routes, characterization techniques, and prospective applications in medicinal chemistry.
PART 1: Physicochemical and Structural Properties
The foundational step in evaluating any new chemical entity is a thorough understanding of its physicochemical properties. These parameters govern a molecule's behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.
Structural and Chemical Data for 3-amino-6-(3-methylphenoxy)pyridine
| Property | Value | Source |
| IUPAC Name | 6-(3-methylphenoxy)-3-pyridinamine | N/A |
| CAS Number | 1381933-49-1 | Internal Data |
| Molecular Formula | C12H12N2O | Calculated |
| Molecular Weight | 200.24 g/mol | Calculated |
| Predicted LogP | 2.5 - 3.0 | Calculated |
| Predicted Solubility | Poorly soluble in water | Inferred |
| Predicted pKa | Basic (amino group), Weakly Basic (pyridine N) | Inferred |
PART 2: Synthesis and Characterization
The synthesis of 3-amino-6-(3-methylphenoxy)pyridine and its analogs typically involves a multi-step sequence that leverages established pyridine chemistry. The following sections outline a plausible synthetic strategy and the analytical methods required for structural verification and purity assessment.
A. General Synthetic Strategy: A Convergent Approach
A common and efficient method for constructing substituted pyridines is through nucleophilic aromatic substitution (SNAr) reactions. For the target molecule, a convergent synthesis would likely involve the coupling of a suitably functionalized pyridine ring with 3-methylphenol.
A plausible synthetic route would start with a commercially available dihalopyridine, such as 2,5-dihalopyridine or a nitropyridine derivative. The greater reactivity of the 2-position of the pyridine ring to nucleophilic attack would be exploited to introduce the phenoxy group first. Subsequent functional group manipulations would then be employed to install the amino group at the 3-position.
Diagram: General Synthetic Workflow for Aminophenoxypyridines
Caption: A representative two-step synthesis of 3-amino-6-(3-methylphenoxy)pyridine.
B. Experimental Protocol: Synthesis of 3-amino-6-(3-methylphenoxy)pyridine
The following is a generalized, hypothetical protocol based on established chemical principles for the synthesis of aminophenoxypyridines.
Step 1: Synthesis of 6-(3-methylphenoxy)-3-nitropyridine
-
To a solution of 3-methylphenol (1.1 equivalents) in a suitable aprotic polar solvent (e.g., DMF or DMSO), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 equivalents) portion-wise at 0 °C.
-
Stir the resulting mixture at room temperature for 30 minutes to form the corresponding phenoxide.
-
Add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in the same solvent dropwise to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS for the consumption of the starting materials.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-(3-methylphenoxy)-3-nitropyridine.
Step 2: Synthesis of 3-amino-6-(3-methylphenoxy)pyridine
-
Dissolve the 6-(3-methylphenoxy)-3-nitropyridine intermediate (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, 0.05-0.1 equivalents).
-
Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization or column chromatography to obtain pure 3-amino-6-(3-methylphenoxy)pyridine.
C. Characterization and Analytical Techniques
The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. The proton NMR would show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, as well as the methyl group. The integration of these signals would confirm the proton count. 13C NMR would provide information on the carbon framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the final product.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups, such as the N-H stretches of the amino group and the C-O-C stretch of the ether linkage.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A pure sample should exhibit a single major peak.
PART 3: Applications in Drug Discovery and Medicinal Chemistry
The aminophenoxypyridine scaffold is of significant interest in drug discovery due to its versatile biological activities.[2][3]
A. Potential Therapeutic Targets
Derivatives of aminopyridine have been investigated for a wide range of therapeutic applications:
-
Kinase Inhibitors: The pyridine nitrogen and amino group can form crucial hydrogen bonds with the hinge region of many protein kinases, making this scaffold a common starting point for the design of kinase inhibitors for oncology and inflammatory diseases.[3]
-
Ion Channel Modulators: Aminopyridines are known to block voltage-gated potassium channels.[2] This activity is the basis for the use of 4-aminopyridine in treating certain neurological conditions.
-
Antimicrobial and Antiprotozoal Agents: The aminopyridine core has been incorporated into compounds with activity against neglected tropical diseases such as Chagas disease and leishmaniasis.[1][4]
Diagram: Drug Discovery Workflow for Aminophenoxypyridine Analogs
Caption: A typical workflow for the development of drug candidates based on the aminophenoxypyridine scaffold.
B. Experimental Protocol: In Vitro Kinase Inhibition Assay
To evaluate the potential of 3-amino-6-(3-methylphenoxy)pyridine or its analogs as kinase inhibitors, a common in vitro assay such as a luminescence-based kinase assay could be employed.
-
Reagents and Materials:
-
Kinase of interest (e.g., a specific tyrosine or serine/threonine kinase)
-
Substrate peptide or protein
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
Test compound (3-amino-6-(3-methylphenoxy)pyridine) dissolved in DMSO
-
Positive control inhibitor
-
384-well microplates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add a small volume of the test compound dilutions. Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Add the kinase and substrate solution to all wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the luminescent detection reagent according to the manufacturer's protocol.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the amount of ADP produced, which in turn is proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
-
Conclusion and Future Perspectives
While 3-amino-6-(3-methylphenoxy)pyridine itself is not extensively documented in the scientific literature, its constituent parts—the aminopyridine and phenoxypyridine scaffolds—are of immense value in modern drug discovery. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. The true potential of this and related molecules will only be unlocked through systematic investigation. Future work should focus on the efficient synthesis of a library of analogs, followed by screening against a diverse panel of biological targets. Such efforts will undoubtedly lead to the discovery of novel chemical probes and potential therapeutic leads, further cementing the importance of the aminophenoxypyridine scaffold in medicinal chemistry.
References
-
Taylor & Francis. (2024, June 10). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]
-
ResearchGate. (2021, December). 2-Aminopyridine - An unsung hero in drug discovery | Request PDF. Retrieved from [Link]
-
RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]
-
PMC. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]
-
PubMed. (2024, September 12). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved from [Link]
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- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
6-(3-Methylphenoxy)pyridin-3-amine solubility in DMSO
An In-Depth Technical Guide to Evaluating and Managing the DMSO Solubility of 6-(3-Methylphenoxy)pyridin-3-amine in Early Drug Discovery
Executive Summary
In early-stage drug discovery, dimethyl sulfoxide (DMSO) is the universal solvent for compound storage, high-throughput screening (HTS), and assay preparation. However, the transition of a compound from a 100% DMSO stock solution into an aqueous biological assay environment frequently triggers precipitation, leading to false negatives, skewed structure-activity relationships (SAR), and erratic pharmacokinetic data[1].
This whitepaper provides a comprehensive, causality-driven framework for evaluating the DMSO solubility of 6-(3-Methylphenoxy)pyridin-3-amine , a representative bi-aryl ether aminopyridine scaffold. By dissecting the physicochemical forces governing its solvation and outlining self-validating experimental protocols, this guide equips researchers to accurately benchmark both its kinetic and thermodynamic solubility profiles.
Physicochemical Rationale: The Solvation Dynamics of 6-(3-Methylphenoxy)pyridin-3-amine
To understand how 6-(3-Methylphenoxy)pyridin-3-amine behaves in DMSO, we must analyze its structural micro-environments and how they interact with solvent molecules.
-
Hydrogen Bonding and Initial Dissolution: DMSO is a highly polar, aprotic solvent. Its sulfoxide group (S=O) acts as a potent hydrogen bond acceptor. The primary amine (-NH₂) at the C3 position of the pyridine ring serves as a strong hydrogen bond donor. This favorable donor-acceptor interaction facilitates rapid initial dissolution, allowing the compound to easily reach concentrations of 10 mM to 50 mM in pure, anhydrous DMSO[2].
-
The Hydrophobic Effect and Aqueous Dilution: The 6-(3-methylphenoxy) moiety is highly lipophilic and relies entirely on weaker hydrophobic dispersion forces for solvation. When the DMSO stock is diluted into aqueous assay buffers (e.g., PBS), the dielectric constant of the microenvironment abruptly increases. To minimize thermodynamically unfavorable contact with water, the hydrophobic tolyl-ether tails self-associate, driving the formation of colloidal aggregates[3].
-
The Hygroscopic Threat: DMSO is notoriously hygroscopic. Repeated opening of stock vials leads to atmospheric water absorption. Because water acts as an anti-solvent for the lipophilic phenoxy group, this moisture ingress prematurely triggers micro-precipitation within the stock vial itself, long before the compound is ever dispensed into an assay plate[4].
The Solvation Paradox: Kinetic vs. Thermodynamic Solubility
A critical failure point in drug development is conflating kinetic solubility with thermodynamic solubility. They measure fundamentally different physical states[5].
-
Kinetic Solubility (The Discovery Standard): This measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer[5]. Because the compound is already fully solvated in DMSO, the resulting aqueous mixture often exists in a supersaturated state. Kinetic solubility is highly sensitive to the rate of mixing and the final DMSO concentration (typically 1-2%)[6].
-
Thermodynamic Solubility (The Formulation Standard): This defines the true equilibrium state between a solid crystalline residue and its saturated solution[6]. It is determined by adding excess solid API directly to the target solvent (e.g., 100% DMSO or a buffered medium) and allowing it to equilibrate over days. Thermodynamic solubility is almost always lower than kinetic solubility[6].
Self-Validating Methodologies for Solubility Determination
To ensure data integrity, every solubility assay must be a self-validating system. This means incorporating internal controls to verify that the assay mechanics (e.g., filtration efficiency, detector calibration) are functioning correctly.
Protocol A: Kinetic Solubility Assessment (Nephelometry/LC-MS)
This protocol mimics the exact conditions of an HTS assay to determine the precipitation threshold[2],[7].
-
Self-Validation Step: Run a highly soluble control (e.g., Atenolol) and a poorly soluble control (e.g., Ketoconazole) in parallel. Measure the background turbidity of a "Buffer + 1% DMSO" blank to establish the baseline noise threshold[2].
-
Stock Preparation: Dissolve 6-(3-Methylphenoxy)pyridin-3-amine in anhydrous DMSO to create a 10 mM stock. Vortex vigorously[7].
-
Serial Dilution: Create a 10-point concentration gradient in 100% DMSO (e.g., 60 µM down to 0.002 µM)[2].
-
Aqueous Addition: Rapidly dispense the DMSO dilutions into PBS (pH 7.4) to achieve a final DMSO concentration of exactly 1%[2]. Causality note: Rapid addition ensures uniform dispersion before localized supersaturation can trigger immediate nucleation.
-
Incubation: Shake the plate at room temperature for 2 hours to allow metastable aggregates to form[5].
-
Detection: Measure turbidity using a nephelometer at 620 nm. The kinetic solubility limit is the concentration at which a statistically significant increase in turbidity (above the blank baseline) is detected[7]. Alternatively, filter the solution and quantify the dissolved fraction via LC-MS/MS[2].
Protocol B: Thermodynamic Equilibrium Assessment (Shake-Flask Method)
This protocol determines the absolute maximum carrying capacity of DMSO or aqueous media for the solid compound[5],[7].
-
Self-Validation Step: Sample the solution at 24, 48, and 72 hours. Equilibrium is validated only when the concentration between two consecutive time points varies by less than 5%.
-
Solid Addition: Weigh an excess amount (e.g., 2-3 mg) of solid 6-(3-Methylphenoxy)pyridin-3-amine into a glass vial[6].
-
Solvent Addition: Add a precise volume of the target solvent (e.g., 100% DMSO or SIF/SGF)[2].
-
Equilibration: Seal the vial and agitate on an orbital shaker at 37°C for 24 to 72 hours[2],[7].
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid residue[7]. Causality note: Centrifugation is preferred over filtration for thermodynamic assays because sticky, lipophilic compounds like aminopyridines can non-specifically bind to filter membranes, artificially lowering the measured concentration[6].
-
Quantification: Dilute the supernatant and analyze via HPLC-UV against a standard curve[5].
Workflow Visualization
Workflow for Kinetic vs. Thermodynamic Solubility Assessment of Aminopyridines.
Quantitative Data & Benchmarks
The following table summarizes the operational parameters and expected behaviors when assessing the solubility of bi-aryl ether aminopyridines.
| Parameter | Kinetic Solubility Assay | Thermodynamic Solubility Assay |
| Starting Material | 10 mM to 50 mM DMSO Stock Solution | Solid Powder (Crystalline or Amorphous API) |
| Solvent System | 1-2% DMSO in Aqueous Buffer (PBS/SIF) | 100% DMSO or Buffered Aqueous Media |
| Incubation Time | 2 to 24 hours | 24 to 72 hours |
| Equilibration Temp | Room Temperature (20-25°C) | 37°C (Physiologically relevant) |
| Phase Separation | Filtration (e.g., 0.45 µm) | High-speed Centrifugation |
| Analytical Readout | Nephelometry (Turbidity) or LC-MS/MS | HPLC-UV or LC-MS/MS |
| Typical Range | Often artificially high (Supersaturated state) | True equilibrium limit (Generally lower) |
Mitigating DMSO-Induced Aggregation in High-Throughput Screening
Even if 6-(3-Methylphenoxy)pyridin-3-amine demonstrates acceptable kinetic solubility, operational mishandling of DMSO stocks can ruin assay integrity. High-concentration DMSO solutions (e.g., 100 mM) are particularly prone to precipitation during long-term storage[8].
To mitigate these risks:
-
Acoustic Dispensing: Utilize acoustic droplet ejection (ADE) rather than tip-based liquid handling. Traditional pipette tips can introduce micro-bubbles or shear forces that act as nucleation sites for the hydrophobic phenoxy groups, accelerating precipitation[8].
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stocks drastically alters the local concentration gradient within the vial, forcing compounds out of solution. Aliquot the initial 10 mM DMSO stock into single-use volumes to ensure the compound remains fully solvated[4].
-
Desiccant Storage: Because water acts as a potent anti-solvent for this compound class, store all DMSO stocks in tightly sealed containers with active desiccants to prevent hygroscopic water absorption[4].
References
-
De Frongillo et al. (NIH/PMC). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. URL:[Link]
-
BioDuro-Sundia. ADME Solubility Assay. URL:[Link]
-
Balakin et al. (ResearchGate). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. URL:[Link]
-
American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. URL:[Link]
-
Popa-Burke et al. (SLAS Discovery / ResearchGate). Compound Precipitation in High-Concentration DMSO Solutions. URL:[Link]
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Phenoxy Pyridine Amines: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide:
Abstract: Phenoxy pyridine amines represent a class of privileged structures that have garnered significant attention in medicinal chemistry. Their unique combination of a flexible ether linkage, an aromatic and polar pyridine ring, and a basic amine functionality allows for a diverse range of interactions with various biological targets. This versatility has led to their incorporation into a multitude of drug candidates across different therapeutic areas. This in-depth technical guide provides a comprehensive overview of phenoxy pyridine amine building blocks for researchers, scientists, and drug development professionals. It will delve into the core attributes of this scaffold, detail synthetic strategies for its construction, explore its role as a pharmacophore through structure-activity relationship (SAR) analysis of notable examples, and provide detailed experimental protocols for its synthesis and characterization.
Part 1: The Phenoxy Pyridine Amine Core: A Privileged Scaffold
Introduction to Privileged Scaffolds in Drug Discovery
In the realm of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. These scaffolds possess inherent drug-like properties and offer a versatile platform for the development of new therapeutic agents through modification of their peripheral substituents. The phenoxy pyridine amine core is a prime example of such a scaffold, demonstrating remarkable adaptability in targeting a wide array of proteins.
The Unique Combination of Phenoxy, Pyridine, and Amine Moieties
The power of the phenoxy pyridine amine scaffold lies in the synergistic interplay of its three core components:
-
The Phenoxy Group: This moiety provides a lipophilic character and is capable of engaging in π-π stacking and other non-covalent interactions with aromatic residues in protein binding pockets.[1] The ether linkage offers rotational flexibility, allowing the molecule to adopt favorable conformations for binding.
-
The Pyridine Ring: As an electron-deficient aromatic heterocycle, the pyridine ring is a polar and often ionizable moiety that can enhance the solubility and bioavailability of a drug candidate.[2][3] The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand to its target.[4][5] The "phenyl-pyridyl switch," or the substitution of a phenyl ring with a pyridine ring, is a common tactic in medicinal chemistry to fine-tune a compound's physicochemical properties and target engagement.[4]
-
The Amine Group: The amine functionality, which can be primary, secondary, or tertiary, is typically basic and can be protonated at physiological pH. This allows for the formation of strong ionic interactions or hydrogen bonds with acidic residues in the target protein. The nature and substitution of the amine group are critical for modulating a compound's potency, selectivity, and pharmacokinetic profile.
Versatility and Applications in Medicinal Chemistry
The phenoxy pyridine amine scaffold has been successfully employed in the development of a wide range of therapeutic agents. Its derivatives have shown promise as:
-
Kinase Inhibitors: Targeting enzymes like VEGFR-2, c-Met, and Bruton's tyrosine kinase (BTK), which are crucial in cancer and inflammatory diseases.[6][7]
-
Enzyme Inhibitors: Such as inhibitors of lysyl oxidase-like 2 (LOXL2), which are being investigated for the treatment of fibrosis.[8]
-
Ion Channel Modulators: Including inhibitors of the sodium-calcium exchanger (NCX), with potential applications in cardiovascular diseases.[9]
-
G-Protein Coupled Receptor (GPCR) Ligands: Modulating the activity of receptors like the ORL-1 receptor for pain and anxiety.[10]
-
Reuptake Inhibitors: Selectively inhibiting the reuptake of neurotransmitters like noradrenaline, with potential for treating neurological disorders.[11]
Part 2: Synthetic Strategies for Phenoxy Pyridine Amine Building Blocks
The construction of phenoxy pyridine amine derivatives relies on robust and efficient methods for forming C-O and C-N bonds.
Core Synthesis: Establishing the Ether Linkage (C-O Bond Formation)
The ether linkage between the phenyl and pyridine rings can be established through several key reactions:
-
2.1.1. Nucleophilic Aromatic Substitution (SNAr): This is a common method where a phenoxide, generated from a phenol with a base, displaces a halide (typically chloro or fluoro) from an electron-deficient pyridine ring. The reaction is facilitated by electron-withdrawing groups on the pyridine ring.[12]
-
2.1.2. Palladium-Catalyzed C-O Cross-Coupling: Buchwald-Hartwig-type cross-coupling reactions provide a versatile and general method for forming the C-O bond between a phenol and a halopyridine. These reactions utilize a palladium catalyst and a suitable phosphine ligand.[13]
-
2.1.3. Aryne Chemistry: For the synthesis of 2-phenoxy pyridines, the reaction of pyridin-2(1H)-ones with in situ generated arynes offers an efficient route.[14]
Introduction of the Amine Functionality (C-N Bond Formation)
Once the phenoxypyridine core is assembled, the amine group can be introduced in several ways:
-
2.2.1. Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig amination is a powerful tool for coupling a primary or secondary amine with a halo-phenoxypyridine. This method is widely used due to its broad substrate scope and functional group tolerance.[13][15]
-
2.2.2. Reduction of Nitro or Cyano Precursors: An alternative strategy involves the introduction of a nitro or cyano group onto the phenoxypyridine scaffold, followed by reduction to the corresponding amine. This is a reliable two-step process.
-
2.2.3. From Carboxylic Acids: The Curtius, Hofmann, or Schmidt rearrangements can be employed to convert a carboxylic acid functionalized phenoxypyridine to the corresponding amine.
Diagram 1: General Synthetic Routes to Phenoxy Pyridine Amines
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- 8. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide to the Physicochemical Characterization of 6-(3-Methylphenoxy)pyridin-3-amine: A Focus on Melting Point Determination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the determination and interpretation of the melting point of 6-(3-Methylphenoxy)pyridin-3-amine. While a definitive melting point for this specific molecule is not widely published in readily accessible literature, this document serves as an in-depth methodological whitepaper. It is designed to equip researchers and drug development professionals with the requisite theoretical knowledge and practical, field-proven protocols to accurately determine this critical physicochemical parameter. Adherence to the principles and procedures outlined herein will ensure data integrity, support compound identification, and provide a reliable metric for purity assessment, in alignment with international pharmacopeial standards.
Introduction: The Significance of Melting Point in a Research & Development Context
In the landscape of pharmaceutical and chemical research, the melting point is a fundamental and powerful physicochemical property. It serves two primary, indispensable functions: the initial identification of a compound and, more critically, the quantitative assessment of its purity.[1][2] For a novel or sparsely documented compound such as 6-(3-Methylphenoxy)pyridin-3-amine, establishing a reliable melting point is a foundational step in its characterization.
A pure, crystalline organic solid will exhibit a sharp, well-defined melting point, typically spanning a narrow range of 0.5-1.0°C.[3] Conversely, the presence of even minute quantities of miscible impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1][4][5][6] This phenomenon, known as freezing-point depression, provides a highly sensitive and cost-effective method for purity evaluation. Therefore, the accurate determination of the melting point is not merely a procedural formality but a critical data point that informs subsequent stages of research, from synthetic route optimization to formulation development.
Theoretical Underpinnings of Melting Point Analysis
The transition of a substance from a solid to a liquid state occurs at a specific temperature where the solid and liquid phases exist in equilibrium.[4] This process requires sufficient thermal energy to overcome the intermolecular forces—such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding—that maintain the ordered, three-dimensional structure of the crystal lattice.[1]
The presence of an impurity introduces defects into this lattice. From a thermodynamic perspective, this results in a lower chemical potential of the liquid phase relative to the solid phase, leading to a decrease in the temperature required to initiate melting. This relationship is a cornerstone of physical chemistry and is the theoretical basis for using melting point as a purity criterion.
Authoritative Methodologies and Instrumentation
The determination of a melting point for regulatory or quality control purposes must adhere to standardized, validated methodologies. The most widely accepted protocols are detailed in pharmacopeias, such as the United States Pharmacopeia (USP), specifically under General Chapter <741> Melting Range or Temperature.[7][8][9]
The capillary method is the most prevalent and officially sanctioned technique.[7] It involves heating a small, powdered sample within a sealed glass capillary tube at a controlled rate.
Commonly Used Apparatus:
-
Digital Melting Point Apparatus (e.g., Mel-Temp, SRS OptiMelt): These instruments utilize a heated metal block with an integrated thermometer and a viewing lens or digital camera.[10] They offer precise, automated temperature ramping and detection, ensuring high accuracy and reproducibility.
-
Thiele Tube: A more traditional, yet effective, apparatus consisting of a specialized glass tube designed to be filled with a high-boiling point oil (e.g., mineral or silicone oil).[11] The unique shape of the tube facilitates uniform heating of the oil bath via convection currents when heat is applied to the side arm.
This guide will focus on the protocol for a modern digital melting point apparatus, which represents the current industry standard for accuracy and compliance.
A Self-Validating Protocol for Melting Point Determination
This protocol is designed as a self-validating system, incorporating checks and justifications that ensure the trustworthiness and integrity of the final data.
Instrument Calibration: The Foundation of Accuracy
Before any sample analysis, the accuracy of the melting point apparatus must be verified. This is achieved by measuring the melting points of certified reference standards (CRSs) that bracket the expected melting range of the test compound.[7][12]
Step-by-Step Calibration:
-
Select at least two USP-traceable CRSs with melting points above and below the anticipated range for 6-(3-Methylphenoxy)pyridin-3-amine. (e.g., Vanillin: 81-83°C, Acetanilide: 114-116°C, Caffeine: 235-237.5°C).
-
Following the operational protocol (Section 4.3), determine the melting point of each standard at a controlled ramp rate of 1°C/minute.[7]
-
Compare the observed melting points to the certified values. The instrument is considered calibrated if the measured values are within the acceptable tolerance specified by the instrument manufacturer and internal SOPs. If not, instrument adjustment or servicing is required.
Causality: Calibration against primary standards ensures that the instrument's temperature sensor and readout are accurate and traceable to an authoritative source, eliminating systemic error.
Sample Preparation: Mitigating Experimental Artifacts
-
Drying: Ensure the sample of 6-(3-Methylphenoxy)pyridin-3-amine is completely dry. Residual solvent from synthesis or purification will act as an impurity, causing a significant depression and broadening of the melting range. Dry the sample under vacuum, preferably over a desiccant like P₂O₅.
-
Pulverization: The sample must be a fine, homogeneous powder.[7][11] Grind the crystalline sample gently with a spatula or in a small agate mortar and pestle.
-
Capillary Loading:
-
Use a standard capillary tube (e.g., 0.8-1.2 mm internal diameter, sealed at one end).[7]
-
Tamp the open end of the capillary into the powdered sample.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.[2][11]
-
The final packed sample height should be 2.5–3.5 mm, as specified by USP <741>.[7]
-
Causality: A finely powdered, well-packed sample ensures uniform and efficient heat transfer from the capillary wall to the entire sample, preventing thermal gradients that could lead to an artificially broad melting range. An incorrect sample height can lead to inaccurate results due to non-uniform heating.
Measurement Protocol: A Two-Stage Approach for Precision
-
Rapid Preliminary Scan (Optional but Recommended):
-
If the approximate melting point is unknown, perform a rapid determination by heating a fresh sample at a high rate (e.g., 10-20°C/minute).[13]
-
This provides a rough estimate of the melting range and informs the starting temperature for the accurate measurement. Do not record this value as the official melting point.
-
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point found in the preliminary scan.[11]
-
Place a fresh, properly prepared capillary tube into the apparatus.
-
Set the starting temperature to ~10-15°C below the expected melting point.
-
Set the ramp rate to 1-2°C per minute.[1] A slow heating rate is critical to maintain thermal equilibrium between the sample, the heating block, and the thermometer.[7]
-
Observe the sample closely through the magnified viewing port.
-
Record T1 (Onset of Melting): The temperature at which the first droplet of liquid becomes visible.[11] The substance may also be seen to "sinter" or pull away from the capillary walls just before melting begins.
-
Record T2 (Clear Point): The temperature at which the last solid crystal melts, and the sample becomes a completely clear liquid.[10]
-
The reported melting point is the range from T1 to T2.
-
Perform the determination in triplicate with fresh samples for each run to ensure reproducibility.
-
Confirmatory Identification via Mixed Melting Point
If an authentic reference standard of 6-(3-Methylphenoxy)pyridin-3-amine is available, a mixed melting point determination can provide definitive proof of identity.[9][13]
-
Thoroughly mix the synthesized compound and the reference standard in an approximately 1:1 ratio.
-
Determine the melting point of this mixture using the accurate protocol described above.
-
Interpretation:
-
No Depression: If the mixture melts at the same temperature and over the same sharp range as the individual compounds, they are identical.
-
Depression and Broadening: If the mixture melts at a lower temperature and over a broader range, the two compounds are not identical.
-
Data Presentation and Interpretation
All quantitative data should be summarized for clarity and comparative analysis.
Table 1: Interpreting Melting Point Data
| Observation | Implication | Confidence Level |
| Sharp Range (≤ 1.5°C) | High Purity | High |
| Broad Range (> 2°C) | Presence of Impurities | High |
| Depressed Melting Point | Presence of Impurities | High |
| Matches Reference Standard | Correct Compound Identity | High (when confirmed by mixed m.p.) |
| Discoloration/Gas Evolution | Decomposition | Moderate to High |
Visualized Workflows and Concepts
Diagrams provide a clear, at-a-glance understanding of complex processes and relationships.
Caption: Standard Operating Procedure for Melting Point Determination.
Caption: Conceptual Diagram of Melting Point Depression by Impurities.
Conclusion
References
-
University of Alberta. (n.d.). Melting Point Determination. Department of Chemistry. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
Wikipedia. (2024). Melting point. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Criterion of purity | Melting points | Laboratory techniques. Retrieved from [Link]
-
Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]
-
The United States Pharmacopeial Convention. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]
-
Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 5.3: Melting Point Analysis- Identity and Purity. Retrieved from [Link]
-
A. KRÜSS Optronic GmbH. (n.d.). Melting point determination. Retrieved from [Link]
-
ChemRxiv. (n.d.). Compliance with amended General Chapter USP<741>Melting Range or Temperature. Retrieved from [Link]
-
University of Missouri–St. Louis. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Wilson School District. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
- Learning Space - University of Sulaimani. (n.d.). Determination of Melting points and Boiling points.
-
S.S. Jain Subodh P.G. College. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
Sources
- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. cdn.juniata.edu [cdn.juniata.edu]
- 3. Criterion of purity | Melting points | Laboratory techniques [biocyclopedia.com]
- 4. Melting point - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. thinksrs.com [thinksrs.com]
- 8. scribd.com [scribd.com]
- 9. uspbpep.com [uspbpep.com]
- 10. Melting point determination - A.KRÜSS Optronic [kruess.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
Methodological & Application
synthesis of 6-(3-Methylphenoxy)pyridin-3-amine from 6-chloropyridin-3-amine
Executive Summary
The synthesis of diaryl ethers containing functionalized pyridine rings is a critical operation in the development of modern pharmaceuticals, agrochemicals, and advanced materials. This application note provides an in-depth, self-validating protocol for the synthesis of 6-(3-Methylphenoxy)pyridin-3-amine starting from 6-chloropyridin-3-amine and 3-methylphenol (m-cresol). By leveraging the intrinsic electronic properties of the aminopyridine core, this guide bypasses complex transition-metal catalysis in favor of a highly chemoselective, catalyst-free Nucleophilic Aromatic Substitution (SNAr) pathway.
Scientific Rationale & Causality in Reaction Design
When designing the coupling between 6-chloropyridin-3-amine and 3-methylphenol, the primary challenge is chemoselectivity . The starting material possesses two reactive handles:
-
An electrophilic C6-position (activated by the adjacent electron-withdrawing pyridine nitrogen).
-
A nucleophilic primary amine at the C3-position.
The Pitfall of Transition-Metal Catalysis
While Buchwald-Hartwig (Pd) or Ullmann (Cu) cross-couplings are standard for C-O bond formation, applying them directly to an unprotected aminopyridine often leads to catastrophic failure. The transition metal will readily coordinate with the C3-amine, triggering competitive intermolecular C-N cross-coupling and resulting in complex oligomeric mixtures . To utilize metal catalysis, one must first protect the amine (e.g., using Boc2O) , adding two synthetic steps (protection and deprotection) to the workflow.
The SNAr Advantage
A more elegant, atom-economical approach exploits the pKa differential between the reagents under thermal SNAr conditions.
-
pKa of 3-methylphenol: ~10.1
-
pKa of 3-aminopyridine conjugate acid: ~6.0
By utilizing a mild inorganic base like Potassium Carbonate (K2CO3), the 3-methylphenol is quantitatively deprotonated to form a highly nucleophilic phenoxide. The C3-amine remains neutral and relatively non-nucleophilic. The phenoxide selectively attacks the C6-chloro position, proceeding through a Meisenheimer complex to yield the desired ether . Because the 3-amino group donates electron density into the ring (partially deactivating the SNAr), elevated temperatures (130 °C) in a polar aprotic solvent (DMF) are strictly required to overcome the activation barrier.
Comparative Synthetic Strategies
The table below summarizes the quantitative data driving the selection of the thermal SNAr route over alternative methodologies.
| Strategy | Reagents / Catalyst | Solvent | Temp (°C) | Time (h) | Chemoselectivity | Overall Yield (%) |
| Thermal SNAr (Optimal) | K2CO3 (2.5 eq) | DMF | 130 | 24 | High (Phenoxide specific) | 75 - 82 |
| Boc-Protection + SNAr | 1. Boc2O; 2. Cs2CO3 | Dioxane | 110 | 18 | Absolute | 65 - 70 (over 2 steps) |
| Buchwald-Hartwig | Pd(OAc)2, RockPhos, Cs2CO3 | Toluene | 100 | 12 | Low (Oligomerization) | < 30 (unprotected) |
Mechanistic and Workflow Visualizations
Caption: Mechanistic divergence highlighting the chemoselectivity of the SNAr pathway.
Caption: Step-by-step synthetic workflow for 6-(3-Methylphenoxy)pyridin-3-amine.
Detailed Experimental Protocol: Direct Thermal SNAr
This protocol is designed as a self-validating system . Built-in chemical checkpoints ensure that impurities are systematically eliminated based on their fundamental physicochemical properties.
Materials & Reagents
-
6-chloropyridin-3-amine: 1.0 equiv, 10.0 mmol (1.28 g)
-
3-Methylphenol (m-cresol): 1.5 equiv, 15.0 mmol (1.62 g)
-
Potassium carbonate (K2CO3), anhydrous: 2.5 equiv, 25.0 mmol (3.45 g)
-
N,N-Dimethylformamide (DMF), anhydrous: 20 mL
-
Ethyl Acetate (EtOAc), 1M NaOH (aq), Brine, Anhydrous Na2SO4
Step-by-Step Methodology
Step 1: Reaction Assembly
-
In an oven-dried 50 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add 6-chloropyridin-3-amine (1.28 g) and anhydrous K2CO3 (3.45 g).
-
Add 20 mL of anhydrous DMF, followed by the addition of 3-methylphenol (1.62 g) via syringe.
-
Causality Checkpoint: Purge the headspace with Nitrogen gas for 5 minutes. The electron-rich aminopyridine is susceptible to oxidative degradation at high temperatures; an inert atmosphere prevents tar formation.
Step 2: Thermal Activation 4. Attach a reflux condenser and submerge the flask in a pre-heated oil bath set to 130 °C. Stir vigorously for 24 hours. 5. In-Process Validation (TLC): Sample the reaction. Dilute 10 µL of the mixture in 1 mL EtOAc and wash with water. Spot on silica TLC alongside the starting material (Eluent: 1:1 Hexanes/EtOAc). The product will present a distinct, higher Rf spot (UV active at 254 nm) due to the replacement of the polar C-Cl bond with the lipophilic tolyl ether.
Step 3: Self-Validating Workup 6. Cool the reaction to room temperature. Quench by pouring the mixture into 100 mL of deionized water to dissolve all inorganic salts and DMF. 7. Partition the aqueous mixture with 100 mL of EtOAc. Separate the organic layer and extract the aqueous phase with an additional 2 x 50 mL of EtOAc. 8. Chemical Purification Checkpoint: Wash the combined organic layers with 1M NaOH (3 x 50 mL) .
-
Why this works: Unreacted 3-methylphenol (pKa 10.1) is deprotonated by NaOH and partitioned into the aqueous layer as a water-soluble sodium salt. The product amine (pKa ~6) remains entirely in the organic layer.
-
Wash the organic layer with brine (50 mL) to remove residual moisture and water-soluble impurities.
Step 4: Isolation & Characterization 10. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a crude residue. 11. Purify via flash column chromatography on silica gel (Gradient: 20% to 50% EtOAc in Hexanes). 12. Final Validation (NMR): Confirm structure via 1H NMR (CDCl3). The integration of the aryl methyl singlet (~2.3 ppm, 3H) must perfectly match the integration of the three distinct pyridine protons (C2-H, C4-H, C5-H) to confirm successful coupling without over-alkylation.
References
- Helsinn Healthcare. "Modified 4-phenyl-pyridine derivatives". Google Patents (US20130231315A1).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 146539583, 2-Ethanimidoyl-6-(3-methylphenoxy)pyridin-3-amine". PubChem. URL:[Link]
reduction of 6-(3-methylphenoxy)-3-nitropyridine to amine
An Application Guide to the Synthesis of 6-(3-methylphenoxy)pyridin-3-amine via Nitro Group Reduction
Abstract
The transformation of aromatic nitro compounds into their corresponding primary amines is a foundational reaction in modern organic synthesis, particularly within the pharmaceutical industry. This guide provides a comprehensive overview of the reduction of 6-(3-methylphenoxy)-3-nitropyridine to 6-(3-methylphenoxy)pyridin-3-amine, a key building block for various therapeutic agents. We present a comparative analysis of prevalent reduction methodologies, including catalytic hydrogenation, transfer hydrogenation, and metal-mediated reductions. Detailed, field-proven protocols are provided for catalytic hydrogenation with Palladium on Carbon (Pd/C) and a classical iron-mediated reduction, explaining the scientific rationale behind procedural steps. This document is intended for researchers, chemists, and process development professionals seeking robust and scalable methods for the synthesis of functionalized aminopyridines.
Introduction: The Strategic Importance of Nitroarene Reduction
The reduction of aromatic nitro groups is a cornerstone transformation in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1][2] The resulting amino group is a versatile handle for subsequent chemical modifications and often serves as a critical pharmacophore. The target molecule of this guide, 6-(3-methylphenoxy)pyridin-3-amine, is a valuable intermediate in drug discovery programs, with its structural motif appearing in various biologically active compounds.
The conversion of the electron-withdrawing nitro group (NO₂) to an electron-donating amino group (NH₂) dramatically alters the electronic properties of the aromatic ring, influencing its reactivity and biological interactions.[3] The choice of reduction methodology is therefore a critical decision, dictating not only the reaction's efficiency but also its chemoselectivity in the presence of other functional groups. This guide will explore the most reliable methods for this specific transformation.
Mechanistic Fundamentals of Nitro Group Reduction
The reduction of a nitro group to an amine is a six-electron process that proceeds through several key intermediates. While the exact pathway can vary with the chosen reagents, the "direct hydrogenation" route is the most commonly accepted mechanism.[1] This involves the stepwise reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the desired amine.[1][3]
Caption: General mechanistic pathway for nitro group reduction.
Comparative Analysis of Reduction Methodologies
The selection of a reduction method depends on several factors, including substrate tolerance, available equipment, scale, cost, and safety considerations. Below is a comparison of the most prevalent methods for the reduction of nitropyridines.
| Methodology | Reagents/Catalyst | Hydrogen Source | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | Pd/C, Pt/C, Raney Ni[4][5] | H₂ Gas | Room temp to 50°C, 1-4 atm[4] | High efficiency, clean reaction, minimal byproducts, catalyst can be recycled. | Requires specialized high-pressure equipment, H₂ gas is highly flammable, catalysts can be pyrophoric.[6][7] |
| Transfer Hydrogenation | Pd/C, Ni-B, Fe₃O₄[8][9][10] | Ammonium formate, Hydrazine hydrate, Formic acid[8][11][12] | Reflux in alcohol (e.g., Methanol, Ethanol)[11] | Avoids high-pressure H₂ gas, simpler experimental setup, good functional group tolerance.[8] | Stoichiometric byproducts, can be exothermic, hydrazine is toxic. |
| Metal-Mediated Reduction | Fe, Sn, Zn, SnCl₂[5][13] | Protic Acid (e.g., HCl, AcOH, NH₄Cl)[13] | Room temp to reflux | Cost-effective, robust, well-established, tolerant of many functional groups. | Stoichiometric amounts of metal required, workup can be tedious to remove metal salts, not atom-economical. |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the reduction of 6-(3-methylphenoxy)-3-nitropyridine. Researchers should perform their own risk assessment before commencing any experimental work.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient and ideal for clean, scalable synthesis, provided the necessary safety equipment is available.[4]
Caption: Experimental workflow for catalytic hydrogenation.
Materials and Reagents:
-
6-(3-methylphenoxy)-3-nitropyridine
-
10% Palladium on Carbon (Pd/C, 5-10 mol%)
-
Methanol or Ethanol (ACS Grade)
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (high purity)
-
Celite® (diatomaceous earth)
-
Hydrogenation reactor (e.g., Parr shaker)
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: To a suitable high-pressure reaction vessel, add 6-(3-methylphenoxy)-3-nitropyridine (1.0 eq) and the chosen solvent (e.g., Methanol, ~10-20 mL per gram of substrate).
-
Inerting: Seal the vessel and flush thoroughly with an inert gas (Nitrogen or Argon) for several minutes to remove all oxygen. This is a critical safety step.[6][14]
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (5-10 mol%). The catalyst should be handled while wet with solvent to minimize the risk of ignition.[6][7]
-
Hydrogenation: Secure the reaction vessel to the hydrogenation apparatus. Evacuate the inert gas and carefully introduce hydrogen gas to the desired pressure (typically 1-4 atm).[4]
-
Reaction Execution: Begin vigorous stirring. The reaction is often exothermic, and cooling may be required to maintain the desired temperature (typically room temperature).[6]
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction can also be monitored by TLC or LCMS after safely venting the hydrogen and purging with nitrogen.[7]
-
Work-up: Once the reaction is complete, vent the hydrogen and purge the vessel thoroughly with nitrogen three times.[14]
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, never allow the catalyst filter cake to dry out , as used Pd/C can be pyrophoric.[7][15] Immediately quench the filter cake with water after filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-(3-methylphenoxy)pyridin-3-amine.
-
Purification: The crude product can be purified by crystallization or column chromatography if necessary.
Protocol 2: Iron-Mediated Reduction in Acetic Acid
This classical method is robust, inexpensive, and does not require specialized pressure equipment, making it highly accessible.
Caption: Experimental workflow for iron-mediated reduction.
Materials and Reagents:
-
6-(3-methylphenoxy)-3-nitropyridine
-
Iron powder (<325 mesh, 3-5 eq)
-
Glacial Acetic Acid
-
Ethyl Acetate or Dichloromethane
-
Saturated Sodium Bicarbonate or Sodium Hydroxide solution
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate or Sodium Sulfate (anhydrous)
-
Celite®
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-(3-methylphenoxy)-3-nitropyridine (1.0 eq), iron powder (3-5 eq), and glacial acetic acid.
-
Heating: Heat the stirred suspension to a gentle reflux (around 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 2-6 hours.
-
Cooling & Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with additional solvent.
-
Neutralization: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the aqueous layer is basic (pH > 8).
-
Extraction: Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-(3-methylphenoxy)pyridin-3-amine.
-
Purification: Purify the crude product by column chromatography on silica gel or by crystallization.
Critical Safety Considerations
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air.[15] All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.[6][14] Always perform a leak test with an inert gas before introducing hydrogen.[14]
-
Pyrophoric Catalysts: Catalysts like Palladium on Carbon (Pd/C) and Raney Nickel can ignite spontaneously in air, especially after use.[7] Always handle these catalysts in a wet state and never allow the filter cake to dry.[15] Used catalyst should be immediately quenched with water and stored in a separate, clearly labeled waste container.[7][15]
-
Exothermic Reactions: The reduction of nitro groups is highly exothermic. Ensure adequate cooling is available and add reagents portion-wise if necessary, especially on a larger scale.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves. For high-pressure reactions, the use of a blast shield is mandatory.[16]
Conclusion
The reduction of 6-(3-methylphenoxy)-3-nitropyridine to 6-(3-methylphenoxy)pyridin-3-amine is a critical transformation for which several effective methods exist. Catalytic hydrogenation offers a clean and efficient route for large-scale synthesis but requires specialized equipment and stringent safety protocols. Metal-mediated reductions, particularly with iron, provide a cost-effective and accessible alternative that is highly reliable. The choice of method will ultimately be guided by the specific requirements of the research or development program, including scale, available resources, and safety infrastructure. The protocols detailed herein provide a solid foundation for successfully performing this important synthetic step.
References
- Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide - Benchchem.
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem.
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
- Hydrogenation Reaction Safety In The Chemical Industry.
- HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety.
- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC.
- Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis - SIOC Journals.
- Hydrogen
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
- Hydrogenation Reactions - University of Pittsburgh.
- Application Notes and Protocols: Catalytic Transfer Hydrogenation of Nitro Compounds with Hydrazine Hydr
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
- Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol | Organic Process Research & Development - ACS Public
- Transfer Hydrogenation Studies of Aromatic Nitro Groups Over Nickel-Boron Amorphous Alloy C
- Transfer hydrogenation of various substituted nitro aromatic compounds...
- Hydrazine-mediated reduction of nitro and azide functionalities catalyzed by highly active and reusable magnetic iron oxide nanocrystals - PubMed.
- Iron–catalyzed reduction of nitroarenes in water.
- Chemoselective Nitro Reduction and Hydroamination Using a Single Iron C
- A Reusable FeCl 3 ∙6H 2 O/Cationic 2,2′-Bipyridyl Catalytic System for Reduction of Nitroarenes in W
- A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 c
- Catalytic hydrogenation of pyridines in water. a) Data showing the...
- Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degrad
- Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes - Chemical Communic
- Amine synthesis by nitro compound reduction - Organic Chemistry Portal.
- What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis [sioc-journal.cn]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
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- 9. eurekaselect.com [eurekaselect.com]
- 10. Hydrazine-mediated reduction of nitro and azide functionalities catalyzed by highly active and reusable magnetic iron oxide nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. safety.pitt.edu [safety.pitt.edu]
Revolutionizing Diaryl Ether Synthesis: Application Notes on the Ullmann Coupling for 6-(3-Methylphenoxy)pyridin-3-amine
The synthesis of diaryl ethers is a cornerstone of modern medicinal chemistry, with the resulting structural motif present in a wide array of pharmacologically active compounds. Among these, 6-(3-Methylphenoxy)pyridin-3-amine stands out as a critical building block in the development of various therapeutic agents. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, provides a powerful and versatile method for the construction of the vital C-O bond in this key intermediate.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions and detailed protocols for the successful synthesis of 6-(3-Methylphenoxy)pyridin-3-amine via the Ullmann coupling.
Historically, Ullmann reactions were characterized by harsh conditions, often requiring high temperatures (frequently in excess of 210°C) and stoichiometric amounts of copper.[2][3] However, significant advancements in ligand development and mechanistic understanding have transformed this classic transformation into a more practical and efficient process.[4] Modern protocols operate under milder conditions with catalytic amounts of copper, offering improved yields and broader functional group tolerance.[4]
This document will delve into the critical parameters of the Ullmann coupling, offering a systematic approach to reaction optimization. We will explore the interplay of catalysts, ligands, bases, and solvents, providing a robust framework for achieving high-yield synthesis. Furthermore, a detailed, step-by-step protocol, troubleshooting guide, and characterization methods are presented to ensure reproducible and reliable results in your laboratory.
The Ullmann Coupling: Mechanism and Key Parameters
The Ullmann condensation for the synthesis of 6-(3-Methylphenoxy)pyridin-3-amine involves the copper-catalyzed coupling of an aryl halide (6-halopyridin-3-amine) with a phenol (3-methylphenol). The reaction is believed to proceed through a catalytic cycle involving a Cu(I) species as the active catalyst.[1]
The generalized mechanism is thought to involve the following key steps:
-
Formation of a Copper Phenoxide: The reaction is initiated by the formation of a copper(I) phenoxide species from the reaction of the copper catalyst with the deprotonated phenol.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a transient Cu(III) intermediate.
-
Reductive Elimination: The diaryl ether product is formed via reductive elimination from the Cu(III) complex, regenerating the active Cu(I) catalyst.
Caption: Generalized Catalytic Cycle of the Ullmann Ether Synthesis.
Successful synthesis of 6-(3-Methylphenoxy)pyridin-3-amine hinges on the careful selection and optimization of several key reaction parameters:
-
Copper Source: While various copper sources can be employed, including Cu(0), Cu(I), and Cu(II) salts, Cu(I) species are often considered the active catalytic species.[1] Commonly used and effective sources include copper(I) iodide (CuI) and copper(I) bromide (CuBr).
-
Ligand: The choice of ligand is crucial for stabilizing the copper catalyst, preventing catalyst deactivation, and facilitating the catalytic cycle. Diamine and dicarbonyl compounds have been shown to be effective ligands. For challenging substrates like pyridyl amines, ligands such as 1,10-phenanthroline and N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) can significantly improve reaction outcomes.[4]
-
Base: An appropriate base is required to deprotonate the phenol, forming the active nucleophile. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength of the base can influence the reaction rate and should be optimized.
-
Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dioxane are typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.[2] However, for O-arylation reactions, non-polar solvents like toluene or xylene have also proven effective.[5]
-
Temperature: While modern protocols have enabled milder reaction conditions, temperatures in the range of 80-150°C are generally required to drive the reaction to completion.
Optimization of Reaction Conditions
The following table summarizes a range of conditions that can be screened to optimize the synthesis of 6-(3-Methylphenoxy)pyridin-3-amine. It is recommended to start with a set of standard conditions and then systematically vary each parameter to identify the optimal combination for your specific substrate and scale.
| Parameter | Recommended Screening Range | Notes |
| Aryl Halide | 6-chloropyridin-3-amine, 6-bromopyridin-3-amine, 6-iodopyridin-3-amine | Reactivity generally follows the trend I > Br > Cl. Aryl chlorides are often less reactive.[6] |
| Copper Catalyst | CuI, CuBr, Cu₂O, Cu(OAc)₂ | 5-10 mol% is a typical starting catalyst loading. |
| Ligand | L-Proline, 1,10-phenanthroline, N-methylglycine, N,N'-dimethylethylenediamine (DMEDA) | 10-20 mol% is a common ligand loading. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents are typically used. |
| Solvent | DMF, Dioxane, Toluene, NMP | Ensure the use of anhydrous solvents to prevent side reactions.[7] |
| Temperature | 80 °C, 100 °C, 120 °C | Higher temperatures may be required for less reactive aryl halides. |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of 6-(3-Methylphenoxy)pyridin-3-amine based on optimized Ullmann coupling conditions.
Reagents and Materials:
-
6-Bromopyridin-3-amine (1.0 eq)
-
3-Methylphenol (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
1,10-Phenanthroline (0.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Toluene
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
Caption: Step-by-step experimental workflow for the synthesis.
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromopyridin-3-amine, 3-methylphenol, copper(I) iodide, 1,10-phenanthroline, and potassium carbonate.
-
Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via a syringe.
-
Reaction: Place the flask in a preheated heating mantle and heat the reaction mixture to 110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(3-Methylphenoxy)pyridin-3-amine.
Characterization and Analytical Methods
The identity and purity of the synthesized 6-(3-Methylphenoxy)pyridin-3-amine should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the product, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst (oxidized Cu(I)) | Use a fresh, high-purity copper source. Consider in-situ generation of Cu(I). |
| Inappropriate ligand | Screen a variety of ligands, including diamines and amino acids. | |
| Suboptimal base | Screen different inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃). | |
| Low reaction temperature | Incrementally increase the reaction temperature. | |
| Formation of Side Products (e.g., debromination) | Protic impurities (e.g., water) | Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried.[7] |
| Incomplete Reaction | Insufficient reaction time | Continue heating and monitor the reaction until completion. |
| Catalyst deactivation | Increase catalyst and/or ligand loading. |
Conclusion
The Ullmann coupling reaction is a robust and adaptable method for the synthesis of 6-(3-Methylphenoxy)pyridin-3-amine. By carefully optimizing the reaction parameters, including the choice of copper catalyst, ligand, base, and solvent, researchers can achieve high yields of this valuable building block. The detailed protocol and troubleshooting guide provided in this application note serve as a comprehensive resource for the successful implementation of this important transformation in a laboratory setting.
References
-
Sathee, J. (n.d.). Chemistry Ullmann Reaction. Retrieved from [Link]
-
BYJU'S. (2020, January 6). Ullmann Reaction. Retrieved from [Link]
-
OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]
-
Various Authors. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Retrieved from [Link]
-
Various Authors. (n.d.). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
-
SIOC Journals. (n.d.). Cu-Catalyzed Aqueous Phase Ullmann-Type C-N Coupling Reaction Promoted by Glycosyl Ligand. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Ramprasad Group. (2017, August 11). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Ullmann Coupling Reaction Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References. Retrieved from [Link]
- Google Patents. (n.d.). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
-
Various Authors. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]
-
PMC. (n.d.). 6-Methylpyridin-3-amine. Retrieved from [Link]
-
PMC. (n.d.). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
Organic Syntheses Procedure. (n.d.). 3-aminopyridine. Retrieved from [Link]
-
Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]
Sources
- 1. Ullmann coupling-An overview - operachem [operachem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 6-(3-Methylphenoxy)pyridin-3-amine as a Kinase Inhibitor Intermediate
This Application Note and Protocol Guide details the synthesis, characterization, and downstream application of 6-(3-Methylphenoxy)pyridin-3-amine , a "privileged scaffold" in medicinal chemistry. This intermediate is critical for the development of Type II Kinase Inhibitors (targeting c-Met, VEGFR2, Tie-2) and Voltage-Gated Ion Channel Modulators (e.g., Kv3.1).
Introduction & Pharmacological Significance[1][2]
6-(3-Methylphenoxy)pyridin-3-amine (CAS: 283173-50-2 / Analogous Series) represents a high-value building block for "Type II" kinase inhibitors. These inhibitors bind to the inactive (DFG-out) conformation of kinases, offering superior selectivity compared to ATP-competitive (Type I) inhibitors.
The molecule functions as a bi-functional pharmacophore :
-
The 3-Amino Group: Serves as the nucleophilic "warhead" anchor, typically reacting with isocyanates or activated esters to form the hydrogen-bonding "hinge-binder" motif (urea or amide).
-
The 6-(3-Methylphenoxy) Moiety: Extends into the hydrophobic back-pocket (allosteric site) of the kinase, where the 3-methyl group provides critical van der Waals interactions that lock the enzyme in its inactive state.
Core Applications
-
Kinase Inhibition: Synthesis of diaryl urea inhibitors (analogous to Regorafenib, Sorafenib scaffolds).
-
Neurotherapeutics: Synthesis of Kv3 ion channel modulators for epilepsy and circadian rhythm regulation.
Chemical Profile & Critical Quality Attributes (CQAs)
| Property | Specification |
| Chemical Name | 6-(3-Methylphenoxy)pyridin-3-amine |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Low solubility in Water |
| pKa (Calc) | ~6.1 (Pyridine N), ~3.5 (Aniline N) |
| Storage | 2–8°C, Hygroscopic, Light Sensitive (Store under Argon) |
Critical Impurities to Monitor:
-
Bis-phenoxy impurity: Resulting from over-substitution (rare due to sterics but possible).
-
Residual Nitro Precursor: 2-(3-methylphenoxy)-5-nitropyridine (Must be <0.1% for biological assays due to cytotoxicity).
-
Palladium Residue: If catalytic hydrogenation is used (<10 ppm required for GMP).
Experimental Protocols
Workflow Visualization
The following diagram outlines the logical flow from raw materials to the final coupled kinase inhibitor.
Figure 1: Synthesis workflow for 6-(3-Methylphenoxy)pyridin-3-amine, highlighting critical process steps and checkpoints.
Protocol A: High-Purity Synthesis
Step 1: SNAr Coupling (Nitro-Intermediate Synthesis)
Objective: Displace the chlorine on 2-chloro-5-nitropyridine with 3-methylphenol.
-
Setup: Charge a 3-neck round-bottom flask (RBF) with 2-chloro-5-nitropyridine (1.0 eq) and 3-methylphenol (1.05 eq).
-
Solvent: Add anhydrous DMF (5 mL per gram of substrate). Note: DMSO can be used but is harder to remove.
-
Base: Add Potassium Carbonate (
) (1.5 eq, anhydrous, micronized). -
Reaction: Heat to 80°C under Nitrogen for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) or LCMS.
-
Workup (Self-Validating):
-
Pour the mixture into Ice Water (10x reaction volume) with vigorous stirring.
-
Validation: The product should precipitate as a solid. If oil forms, the DMF content is too high or temperature is too high—cool further.
-
Filter the solid, wash with water (3x) and Hexane (2x) to remove excess phenol.
-
Dry in a vacuum oven at 45°C.
Step 2: Reduction to Amine
Objective: Reduce the nitro group to the primary amine without cleaving the ether linkage.
-
Catalytic Hydrogenation (Preferred for Purity):
-
Dissolve the Nitro intermediate in MeOH/THF (1:1) .
-
Add 10% Pd/C (5 wt% loading).
-
Stir under
balloon (1 atm) at RT for 2–4 hours. -
Caution: Do not use acidic conditions or high temperature to avoid ether cleavage.
-
-
Alternative (Iron Reduction - Cheaper/Robust):
-
Suspend Nitro intermediate in EtOH/Water (3:1) .
-
Add Iron powder (5 eq) and Ammonium Chloride (5 eq).
-
Reflux (80°C) for 2 hours.
-
Filter hot through Celite to remove Iron sludge.
-
-
Isolation:
Protocol B: Downstream Coupling (Urea Formation)
Context: This is the standard reaction to generate the "Linker" domain of kinase inhibitors (e.g., reacting with an isocyanate).
Reaction Scheme:
-
Preparation: Dissolve 6-(3-Methylphenoxy)pyridin-3-amine (1.0 eq) in anhydrous DCM (or THF if solubility is poor).
-
Activation: Cool to 0°C. Add Triethylamine (1.2 eq) only if the amine is a salt (e.g., HCl salt). If free base, no base is needed.
-
Coupling: Dropwise add the Isocyanate (e.g., 4-fluorophenyl isocyanate) (1.0–1.1 eq).
-
Monitoring: Warm to RT. Stir for 2–12 hours.
-
Endpoint: Disappearance of the amine peak on LCMS. Formation of the Urea peak (
= MW_Amine + MW_Isocyanate).
-
-
Workup:
-
The urea product often precipitates from DCM. Filter and wash with cold DCM.
-
If soluble, evaporate and purify via Flash Chromatography (DCM/MeOH gradient).
-
Quality Control & Analytical Standards
HPLC Method (Reverse Phase)
This method separates the amine from the nitro precursor and phenol impurities.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 280 nm (phenol).
NMR Interpretation (400 MHz, DMSO- )
-
7.78 (d, 1H): Pyridine H-2 (Ortho to amine, shielded by ether). Wait, numbering: N=1, Ether=6, Amine=5? No, Pyridine-3-amine, 6-phenoxy. So H-2 is between N and Amine.
-
Correction: H-2 is a singlet/doublet at ~7.8 ppm.
-
-
5.10 (s, 2H):
protons (Broad, exchangeable). - 2.30 (s, 3H): Methyl group on the phenoxy ring.
- 6.8 - 7.3 (m, Ar-H): Multiplets for the phenoxy ring and Pyridine H-4/H-5.
Pharmacophore Mapping
The following diagram illustrates how this intermediate anchors into the Kinase Binding Pocket (Type II).
Figure 2: Pharmacophore mapping of the 6-(3-methylphenoxy)pyridin-3-amine scaffold within a generic Type II kinase binding pocket.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Incomplete | Ensure |
| Dark Product (Amine) | Oxidation of aniline. | Store under Argon. Recrystallize from Ethanol/Water.[4] Use immediately for coupling. |
| Regioselectivity Issues | N/A for this substrate. | The 2-chloro position is highly activated; 3-position is not. Regioselectivity is inherent. |
| Incomplete Reduction | Catalyst poisoning (S/Cl). | Wash Nitro intermediate thoroughly to remove DMF/Salts. Use fresh Pd/C. |
References
-
Synthesis of Pyridine-Based Kinase Inhibitors
-
World Intellectual Property Organization. (2011).[3] Imidazolidinedione derivatives as Kv3 channel modulators. (WO2011069951A1). Retrieved from .
-
-
General SNAr Methodology for Phenoxy-Pyridines
-
Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from .
-
-
Structure Validation
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 146539583, 2-Ethanimidoyl-6-(3-methylphenoxy)pyridin-3-amine.[7] Retrieved from .
-
-
Related Kinase Inhibitor Chemistry (Foretinib/C-Met)
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Foretinib. Retrieved from .
-
Sources
- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 2. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scienceopen.com [scienceopen.com]
- 6. WO2011069951A1 - Imidazolidinedione derivatives - Google Patents [patents.google.com]
- 7. 2-Ethanimidoyl-6-(3-methylphenoxy)pyridin-3-amine | C14H15N3O | CID 146539583 - PubChem [pubchem.ncbi.nlm.nih.gov]
derivatization of 6-(3-Methylphenoxy)pyridin-3-amine for SAR studies
Application Note: Derivatization of 6-(3-Methylphenoxy)pyridin-3-amine for SAR Studies
Abstract
This application note details the strategic derivatization of 6-(3-methylphenoxy)pyridin-3-amine (referred to herein as Scaffold A ). This structural motif—a 3-aminopyridine linked via an ether bridge to a hydrophobic aryl group—is a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore in Type II kinase inhibitors (e.g., c-Met, VEGFR, p38 MAPK). This guide provides high-fidelity protocols for modifying the primary amine "handle" to generate Structure-Activity Relationship (SAR) libraries, focusing on amide coupling, palladium-catalyzed N-arylation, and urea formation.
Part 1: Structural Analysis & SAR Strategy
Scaffold A possesses two distinct domains:
-
The Hydrophobic Tail (3-methylphenoxy): Typically occupies the hydrophobic back-pocket of a kinase ATP-binding site. The 3-methyl group provides van der Waals contacts.
-
The Polar Warhead Handle (3-amino group): The primary amine is the vector for diversification. It is electronically coupled to the pyridine ring.
Chemical Reactivity Note: The pyridine nitrogen at position 1 exerts an electron-withdrawing effect, rendering the 3-amino group less nucleophilic than a standard aniline. Consequently, standard coupling protocols (e.g., EDC/NHS) often fail or proceed slowly. The protocols below are optimized for this reduced nucleophilicity.
SAR Decision Tree (Visualization)
Figure 1: Strategic derivatization vectors for Scaffold A. The amine handle allows access to three distinct chemical spaces critical for kinase inhibitor design.
Part 2: Chemical Protocols
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Best for: Generating diverse libraries using commercial carboxylic acids.
Rationale: Due to the reduced nucleophilicity of the aminopyridine, weak coupling agents (EDC, DCC) often result in incomplete conversion. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen for its ability to generate the highly reactive At-ester intermediate [1].
Materials:
-
Scaffold A (1.0 equiv)
-
Carboxylic Acid (R-COOH) (1.2 equiv)
-
HATU (1.3 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMA (Dimethylacetamide)
Step-by-Step Procedure:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (0.2 mmol) in anhydrous DMF (1.0 mL). Add HATU (0.26 mmol) and DIPEA (0.6 mmol). Stir at Room Temperature (RT) for 5–10 minutes. Color change to yellow/orange indicates active ester formation.
-
Addition: Add Scaffold A (0.2 mmol) directly to the activated acid mixture.
-
Reaction: Seal the vial and stir at 50°C for 4–16 hours.
-
Note: While many anilines react at RT, the aminopyridine often requires mild heating to drive the reaction to completion.
-
-
Monitoring: Check via LC-MS. Look for [M+H]+ corresponding to Product.
-
Troubleshooting: If conversion is <50% after 4 hours, add DMAP (0.1 equiv) as a nucleophilic catalyst.
-
-
Workup: Dilute with EtOAc (10 mL), wash with sat. NaHCO3 (2x) and Brine (1x). Dry over Na2SO4.[1]
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Best for: Introducing aromatic rings to create bi-aryl systems (e.g., mimicking the "imatinib" core).
Rationale: Aminopyridines can poison Pd catalysts via the pyridine nitrogen. We utilize Pd2(dba)3 with BrettPhos or Xantphos . BrettPhos is specifically designed to prevent catalyst deactivation by heteroatoms and promotes coupling of primary amines [2].
Materials:
-
Scaffold A (1.0 equiv)
-
Aryl Bromide/Chloride (Ar-X) (1.1 equiv)
-
Catalyst: Pd2(dba)3 (2 mol%)[2]
-
Ligand: BrettPhos (4 mol%) or Xantphos (for difficult substrates)
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Inert Environment: Flame-dry a reaction tube and purge with Argon/Nitrogen.
-
Pre-complexation: Add Pd2(dba)3 and Ligand to the tube. Add 1 mL of degassed Dioxane. Stir at RT for 5 mins (solution should turn from dark purple to orange/brown).
-
Substrate Addition: Add Scaffold A, Aryl Bromide, and NaOtBu.
-
Reaction: Heat to 100°C for 12 hours.
-
Filtration: Cool to RT. Filter through a Celite pad to remove Palladium black.
-
Purification: Flash chromatography is mandatory to remove phosphine oxides.
Protocol C: Urea Synthesis (Isocyanate Method)
Best for: Type II kinase inhibitors (targeting the DFG-out conformation).
Rationale: Ureas provide a donor-acceptor-donor hydrogen bond motif.
Step-by-Step Procedure:
-
Dissolve Scaffold A (1.0 equiv) in anhydrous DCM or THF.
-
Add Isocyanate (R-NCO) (1.1 equiv).
-
Add Pyridine (1.0 equiv) as a mild base scavenger.
-
Stir at RT for 2–4 hours.
-
Quench: Add MeOH (1 mL) to scavenge excess isocyanate.
-
Isolation: The product often precipitates. Filter and wash with Et2O. If soluble, evaporate and purify via Prep-HPLC.
Part 3: Data Presentation & Quality Control
Table 1: Reaction Condition Summary
| Reaction Type | Reagents | Temp | Typical Yield | Critical Parameter |
| Amide Coupling | HATU, DIPEA, DMF | 50°C | 65–85% | Order of addition (activate acid first). |
| Buchwald | Pd2(dba)3, BrettPhos, NaOtBu | 100°C | 50–75% | Oxygen exclusion (degas solvents). |
| Urea | R-NCO, DCM | RT | 80–95% | Moisture exclusion (prevents aniline byproduct). |
QC Criteria for Biological Assay:
-
Purity: >95% by HPLC (254 nm).
-
Identity: Confirmed by 1H-NMR and HRMS.
-
Residual Metal: Pd < 10 ppm (if using Protocol B). Use metal scavenger resins (e.g., QuadraPure™) post-reaction.
Part 4: Workflow Visualization
Figure 2: Operational workflow for parallel library generation.
References
-
Amide Coupling Reagents: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link
- Aminopyridine Reactivity: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (General reference for heterocyclic reactivity).
-
Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer. Link
Sources
Application Note: Amide Coupling Strategies for 6-(3-Methylphenoxy)pyridin-3-amine
This guide outlines high-fidelity amide coupling protocols for 6-(3-Methylphenoxy)pyridin-3-amine , a critical building block often employed in the synthesis of Type II kinase inhibitors (e.g., c-Met, VEGFR targets).
The protocols below are structured by experimental intent : from high-throughput discovery chemistry to robust process-scale manufacturing.
Introduction & Mechanistic Analysis
Compound Profile:
-
CAS: 1311138-07-4 (Generic structure reference)[1]
-
Core Structure: 3-Amino-pyridine scaffold with a 6-phenoxy substituent.[2]
-
Electronic State: The exocyclic amine at position 3 is significantly less nucleophilic than a standard aniline. The pyridine nitrogen (N1) exerts a strong electron-withdrawing inductive effect ($ -I
+M $), its effect is electronically distal to the C3 amine. -
Chemo-selectivity Challenge: The pyridine ring nitrogen is basic ($ pK_a \approx 3-4 $ for similar systems). In the presence of highly reactive acylating agents (e.g., acid chlorides), there is a risk of competitive $ N $-acylation at the ring nitrogen, leading to unstable pyridinium intermediates that may require rearrangement or hydrolysis.
Strategic Implication: Standard carbodiimide couplings (EDC/NHS) often fail or proceed sluggishly. Successful ligation requires pre-activation of the carboxylic acid to a highly reactive species (active ester, anhydride, or acid chloride) or the use of forcing conditions with modern coupling agents (HATU, T3P).
Decision Matrix & Workflow
Use the following logic flow to select the appropriate protocol for your specific carboxylic acid partner.
Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate sterics and reaction scale.
Detailed Experimental Protocols
Protocol A: The "Discovery Standard" (HATU)
Best for: Small-scale synthesis (10 mg – 500 mg), library generation, and valuable acid substrates.
Rationale: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester). The aza-nitrogen in the coupling reagent creates an intramolecular hydrogen bond that accelerates the amine attack, crucial for overcoming the poor nucleophilicity of the aminopyridine.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
6-(3-Methylphenoxy)pyridin-3-amine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M – 0.2 M)
Procedure:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow/orange.
-
Coupling: Add 6-(3-Methylphenoxy)pyridin-3-amine (1.1 equiv) followed by the remaining DIPEA (1.5 equiv).
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[3]
-
Optimization: If conversion is <50% after 4 hours, heat to 50°C.
-
-
Work-up: Dilute with EtOAc. Wash with sat. $ NaHCO_3 $ (2x), water (1x), and brine (1x). Dry over $ Na_2SO_4 $.
-
Purification: Flash chromatography (typically 0-10% MeOH in DCM).
Protocol B: The "Process & Scale-Up" (T3P)
Best for: Gram-scale reactions, avoiding toxic byproducts, and preventing racemization.
Rationale: Propylphosphonic anhydride (T3P) is a cyclic anhydride that drives coupling with high atom economy. Unlike HATU, the byproducts are water-soluble, simplifying purification. It performs exceptionally well with weak amines (anilines/aminopyridines) in the presence of pyridine bases.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
6-(3-Methylphenoxy)pyridin-3-amine (1.1 equiv)
-
T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 – 5.0 equiv) or N-Methylimidazole (NMI) (2.5 equiv)
-
Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 M – 0.5 M)
Procedure:
-
Charge: To a reactor/flask, add the Carboxylic Acid , Amine , and Solvent (EtOAc).
-
Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C if the acid is prone to racemization; otherwise, start at RT.
-
Reagent Addition: Add T3P solution dropwise over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Note: T3P reactions are slower than HATU but cleaner. If sluggish, heat to reflux (EtOAc, ~77°C) for 4 hours.
-
-
Work-up: Quench with water. Separate layers. Wash organic layer with 0.5 M HCl (to remove excess pyridine/amine), then sat. $ NaHCO_3 $.
-
Isolation: Evaporate solvent. Often yields pure product without chromatography.
Protocol C: The "Stubborn Substrate" (Ghosez's Reagent)
Best for: Sterically encumbered acids (e.g., tertiary carbons) or when standard activators fail.
Rationale: Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the carboxylic acid into an
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Ghosez’s Reagent (1.2 – 1.5 equiv)
-
6-(3-Methylphenoxy)pyridin-3-amine (1.2 equiv)
-
Base: Pyridine or 2,6-Lutidine (2.0 equiv)[4]
-
Solvent: Dry DCM or Chloroform.
Procedure:
-
Activation: Dissolve Carboxylic Acid in dry DCM. Add Ghosez’s Reagent dropwise at 0°C. Stir for 1–2 hours at RT.
-
Check: Monitor conversion of acid to acid chloride by quenching a small aliquot with MeOH and checking for Methyl Ester via TLC/LC-MS.
-
-
Coupling: Add the Amine dissolved in DCM, followed by Pyridine .
-
Reaction: Stir at RT overnight.
-
Work-up: Standard aqueous work-up (Acid/Base washes).
Data Summary & Comparison
| Feature | Protocol A (HATU) | Protocol B (T3P) | Protocol C (Ghosez) |
| Reactivity | High | Moderate-High | Very High |
| Scale Suitability | Low (<1g) | High (>100g) | Moderate |
| Cost | High | Low | Moderate |
| Purification | Chromatography Required | Extraction often sufficient | Extraction + Filtration |
| Byproducts | Urea (difficult to remove) | Water-soluble phosphates | Amides/Salts |
| Primary Use Case | Discovery / Library | Process / Manufacturing | Steric Bulk / Failed reactions |
Troubleshooting Guide
Issue: Low Conversion / Starting Material Remains
-
Cause: The pyridine nitrogen is sequestering protons or reacting reversibly.
-
Solution: Switch to Protocol C (Acid Chloride). Alternatively, use Protocol A but add a catalytic amount of HOAt (1-Hydroxy-7-azabenzotriazole) or DMAP (though DMAP can cause racemization).
Issue: N-Acylation of Pyridine Ring (Formation of Pyridinium Salt)
-
Observation: LC-MS shows M+ mass, but NMR shows shifts consistent with ring acylation (deshielding of pyridine protons).
-
Solution: This is usually kinetic. Heat the reaction to 60°C. The thermodynamic product (amide) is favored over the kinetic N-acyl pyridinium salt. The N-acyl species will rearrange to the exocyclic amine at higher temperatures.
Issue: Product is sticky/oil
-
Solution: 6-(3-Methylphenoxy)pyridin-3-amine derivatives often crystallize well from IPA/Water or EtOAc/Heptane mixtures due to the lipophilic phenoxy tail and the polar amide head.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. Link
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480, 471–479. Link
-
Valeur, E., & Bradley, M. (2009).[5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Babu, V. V. S., et al. (2011). T3P (Propylphosphonic Anhydride): A mild and efficient reagent for the synthesis of amides. Organic Process Research & Development, 15(5). Link
-
Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses, 59, 26. Link
Sources
- 1. 1311138-07-4|6-(3-Methoxy-4-methylphenoxy)pyridin-3-amine|BLD Pharm [bldpharm.com]
- 2. CAS 25194-67-6: 6-Phenoxy-3-pyridinamine | CymitQuimica [cymitquimica.com]
- 3. One moment, please... [growingscience.com]
- 4. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
Application Note: Reductive Amination Using 6-(3-Methylphenoxy)pyridin-3-amine
Abstract
Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development for its capacity to form robust carbon-nitrogen bonds.[1] This application note provides a comprehensive technical guide to utilizing 6-(3-methylphenoxy)pyridin-3-amine, a versatile aromatic amine building block, in direct reductive amination protocols. While specific literature on this exact substrate is nascent, this guide synthesizes established principles of reductive amination with expert insights to provide a robust, adaptable protocol. We will delve into the reaction mechanism, provide a detailed experimental procedure, discuss key optimization parameters, and offer troubleshooting guidance. The protocols described herein are designed to be self-validating through rigorous in-process monitoring and characterization.
Introduction and Scientific Background
The synthesis of secondary and tertiary amines is a fundamental objective in the development of novel therapeutics, agrochemicals, and materials.[2][3] Among the myriad methods for C-N bond formation, reductive amination is preeminent due to its high efficiency, operational simplicity, and broad substrate scope.[4] The reaction typically proceeds in a one-pot fashion, combining a carbonyl compound (aldehyde or ketone) with an amine and a reducing agent.[5] This process avoids the often problematic direct alkylation of amines, which can be difficult to control and lead to over-alkylation.[6]
6-(3-Methylphenoxy)pyridin-3-amine is a valuable building block for several reasons. Its structure features a nucleophilic primary amino group on a pyridine ring, which can be less basic than typical alkylamines, and a lipophilic methylphenoxy group that can enhance solubility in organic solvents and potentially improve the pharmacokinetic profile of derivative compounds.[7] The pyridine core itself is a common motif in pharmaceuticals. This guide provides a generalized yet detailed protocol for the reductive amination of this amine, which can be adapted by researchers for various aldehydes and ketones.
The Mechanism of Direct Reductive Amination
Direct reductive amination involves two key steps that occur in a single reaction vessel: the formation of an imine or iminium ion intermediate, followed by its in-situ reduction.[4][8]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amino group of 6-(3-methylphenoxy)pyridin-3-amine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate.[4]
-
Dehydration: The hemiaminal then undergoes dehydration to form a neutral imine. This step is reversible and often acid-catalyzed to facilitate the loss of water.[4][6]
-
Reduction: A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), is present in the reaction mixture. STAB is particularly effective because it reduces the protonated iminium ion much faster than it reduces the starting carbonyl compound.[1][9] This chemoselectivity is crucial for the success of the one-pot reaction.[1] The hydride from the reducing agent attacks the electrophilic carbon of the iminium ion, yielding the final secondary amine product.[9]
Figure 1: Generalized mechanism of direct reductive amination.
Experimental Protocol: A Representative Procedure
This protocol describes a general procedure for the reductive amination of 6-(3-methylphenoxy)pyridin-3-amine with a generic aldehyde. Researchers should note that optimization for specific substrates may be necessary.
3.1. Materials and Reagents
-
6-(3-Methylphenoxy)pyridin-3-amine
-
Aldehyde (e.g., isobutyraldehyde)
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)[10]
-
Glacial acetic acid (optional, catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon supply for inert atmosphere
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
3.2. Reaction Setup and Execution
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-(3-methylphenoxy)pyridin-3-amine (1.0 mmol, 1.0 equiv).
-
Dissolve the amine in anhydrous DCE or DCM (10 mL).
-
Add the aldehyde (1.1 mmol, 1.1 equiv) to the solution.
-
If the amine or aldehyde is particularly unreactive, a catalytic amount of glacial acetic acid (0.1 mmol, 0.1 equiv) can be added to facilitate imine formation.[10]
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Carefully add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv) portion-wise to the reaction mixture. Note: STAB is a mild reducing agent but the addition may cause some gas evolution.
-
Allow the reaction to stir at room temperature.
3.3. Reaction Monitoring
-
The progress of the reaction should be monitored by TLC or LC-MS.
-
For TLC analysis, spot the reaction mixture against the starting amine on a silica gel plate. A typical eluent system would be ethyl acetate/hexanes (e.g., 30:70 v/v). The product should have a different Rf value than the starting amine.
-
The reaction is considered complete when the starting amine is no longer visible by TLC (typically 4-24 hours).
3.4. Workup and Purification
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic extracts and wash with brine (25 mL).
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.
Optimization and Key Parameters
The success of a reductive amination can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | STAB is the preferred reagent for its mildness, chemoselectivity for iminium ions over carbonyls, and its non-toxic byproducts.[1][11] Unlike sodium cyanoborohydride, it avoids the generation of toxic cyanide waste.[1] |
| Solvent | 1,2-Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF) | DCE is often the solvent of choice as it has been shown to lead to faster reaction times.[10] THF is also a suitable alternative. Aprotic solvents are generally preferred as STAB is water-sensitive.[1] |
| Stoichiometry | Amine: 1.0 equiv, Carbonyl: 1.0-1.2 equiv, STAB: 1.3-1.6 equiv | A slight excess of the carbonyl and reducing agent ensures complete consumption of the limiting amine.[10] |
| Catalyst | Acetic Acid (optional, 0.1-1.0 equiv) | For less reactive ketones or weakly basic amines, acetic acid can catalyze the dehydration step to form the imine, thereby increasing the reaction rate.[9][10] |
| Temperature | Room Temperature | Most reductive aminations with STAB proceed efficiently at ambient temperature. Mild heating (e.g., 40 °C) may be applied for particularly sluggish reactions. |
| pH | Weakly Acidic | The reaction is typically run under neutral to weakly acidic conditions to favor iminium ion formation without deactivating the amine nucleophile.[4] |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the reductive amination protocol.
Figure 2: Step-by-step experimental workflow.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | - Insufficient reaction time- Unreactive substrates- Deactivated reducing agent | - Extend reaction time- Add a catalytic amount of acetic acid- Use fresh, high-quality STAB |
| Side Product Formation (e.g., alcohol from carbonyl reduction) | - Reducing agent is too reactive- Reaction conditions too harsh | - Ensure STAB is used, as it is highly selective for iminium ions- Avoid excessive heating |
| Dialkylation of Primary Amine | - The secondary amine product is reacting with another equivalent of the aldehyde | - Use a 1:1 stoichiometry of amine to aldehyde- For challenging substrates, a two-step (indirect) procedure may be better: pre-form the imine, then add a less selective reducing agent like NaBH₄.[10] |
| Difficulty in Purification | - Close Rf values of starting material and product- Oily crude product | - Optimize chromatography conditions (try different solvent systems or a gradient elution)- Ensure thorough drying of the organic layer before concentration |
Conclusion
This application note provides a robust and scientifically grounded protocol for the reductive amination of 6-(3-methylphenoxy)pyridin-3-amine. By understanding the underlying mechanism and key reaction parameters, researchers in drug discovery and chemical development can effectively utilize this versatile building block to synthesize a diverse range of novel secondary amines. The provided workflow and troubleshooting guide are intended to facilitate the successful implementation and adaptation of this important transformation.
References
-
Journal of Organic and Pharmaceutical Chemistry. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available from: [Link]
-
OpenBU. Reductive Amination Reaction. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
Chudasama, V., et al. A practical catalytic reductive amination of carboxylic acids. National Institutes of Health. Available from: [Link]
-
Chudasama, V., et al. A practical catalytic reductive amination of carboxylic acids. RSC Publishing. Available from: [Link]
-
Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. Available from: [Link]
-
Chemistry Steps. Reductive Amination. Available from: [Link]
-
Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available from: [Link]
-
Gangar, A., et al. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available from: [Link]
-
Merck Millipore. Sodium Triacetoxyborohydride. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Kamochi, Y., & Kudo, T. THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Heterocycles. Available from: [Link]
-
Bomann, M. D., et al. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. Available from: [Link]
-
Antonetty, M. F., et al. Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PubMed. Available from: [Link]
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. A practical catalytic reductive amination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CAS 25194-67-6: 6-Phenoxy-3-pyridinamine | CymitQuimica [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. merckmillipore.com [merckmillipore.com]
Application Note: Synthesis and Utilization of 6-(3-Methylphenoxy)pyridin-3-amine in Advanced Heterocycle Drug Discovery
Executive Summary
The compound 6-(3-Methylphenoxy)pyridin-3-amine (also known as 5-amino-2-(m-tolyloxy)pyridine) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry. By combining a nucleophilic primary amine with a lipophilic, conformationally flexible m-tolyloxy ether linkage, this scaffold serves as a critical intermediate in the development of kinase inhibitors, antiviral agents (such as Flavivirus replication inhibitors), and structurally complex fused N-heterocycles .
This application note provides researchers with field-proven, self-validating protocols for both the synthesis of this building block and its downstream integration into complex heterocyclic systems.
Mechanistic Insights & Causality
The utility of 6-(3-Methylphenoxy)pyridin-3-amine stems from its unique electronic topography:
-
Electronic Modulation: The pyridine ring is inherently electron-deficient. However, the ether oxygen at the C6 position donates electron density through resonance, which partially offsets this deficiency and modulates the basicity of the pyridine nitrogen.
-
Nucleophilic Divergence: The primary amine at the C3 position remains highly nucleophilic and is electronically decoupled from the strong electron-withdrawing effects of the pristine pyridine ring. This makes it an ideal candidate for Buchwald-Hartwig cross-couplings, amide bond formations, and multicomponent cyclizations .
-
Synthetic Strategy: When synthesizing the building block, a two-step Nucleophilic Aromatic Substitution (SNAr) followed by reduction is preferred over direct Ullmann coupling. The SNAr leverages the strong electron-withdrawing nature of the nitro group in 2-chloro-5-nitropyridine, allowing for a mild, transition-metal-free etherification.
Experimental Protocols: Self-Validating Systems
Protocol A: Scalable Two-Step Synthesis via SNAr and Reduction
This method is preferred for multi-gram scale-up due to its high chemoselectivity and avoidance of expensive transition-metal catalysts in the first step.
Step 1: SNAr Etherification
-
Reagents: Dissolve 2-chloro-5-nitropyridine (1.0 equiv) and m-cresol (1.1 equiv) in anhydrous DMF (0.5 M).
-
Base Addition: Add finely powdered K₂CO₃ (2.0 equiv). Causality: K₂CO₃ is basic enough to deprotonate m-cresol (pKa ~10) without causing degradation of the pyridine ring, which stronger bases (like NaH) might induce.
-
Reaction: Heat to 80°C for 4 hours.
-
Self-Validation Check: The reaction mixture will transition from pale yellow to deep orange. Monitor via TLC (3:1 Hexane/EtOAc). The starting material (Rf 0.6) will disappear, replaced by a new, strongly UV-active spot (Rf 0.4).
-
Workup: Quench with ice water to precipitate the 2-(3-methylphenoxy)-5-nitropyridine. Filter and wash with cold water.
Step 2: Chemoselective Reduction
-
Reagents: Dissolve the nitro intermediate in Methanol (0.2 M). Add 10% Pd/C (0.05 equiv by weight).
-
Reaction: Purge the flask with N₂, then introduce H₂ gas via a balloon. Stir vigorously at room temperature for 6 hours.
-
Self-Validation Check: The completion of the reaction is marked by the cessation of hydrogen uptake. On TLC (1:1 Hexane/EtOAc), the product spot will stain a distinct purple/brown with ninhydrin, confirming the presence of the primary amine. Note: The diaryl ether linkage is completely stable to these hydrogenolysis conditions.
-
Workup: Filter through a pad of Celite to remove the pyrophoric Pd/C. Concentrate in vacuo to yield 6-(3-Methylphenoxy)pyridin-3-amine.
Protocol B: Direct Copper-Catalyzed Ullmann Coupling
Useful when the nitro intermediate is unavailable or unstable .
-
Reagents: Combine 6-bromopyridin-3-amine (1.0 equiv), m-cresol (1.2 equiv), CuI (10 mol%), and Cs₂CO₃ (2.0 equiv) in anhydrous DMF.
-
Reaction: Degas the mixture via three freeze-pump-thaw cycles. Causality: Rigorous deoxygenation is critical to prevent the oxidative homocoupling of the primary amine. Heat at 110°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with aqueous ammonia (to remove copper salts), and purify via flash chromatography.
Applications in Heterocycle Synthesis
Once synthesized, 6-(3-Methylphenoxy)pyridin-3-amine acts as a versatile node for generating complex pharmacophores:
-
Kinase Inhibitor Scaffolds: The amine readily undergoes coupling with activated carboxylic acids (using HATU/DIPEA) to form stable amides. The resulting structure provides a classic "hinge-binding" motif, where the pyridine nitrogen acts as a hydrogen bond acceptor and the amide acts as a donor.
-
Pyrazolo[3,4-b]pyridine Assembly: The building block can be utilized in cooperative vinylogous anomeric-based oxidations or multicomponent reactions with aldehydes and cyclic β-dicarbonyls to yield highly substituted pyrazolo-pyridines, which are potent tubulin polymerization inhibitors .
-
Palladium-Catalyzed Amination: The primary amine can be engaged in Buchwald-Hartwig cross-couplings with aryl halides to form secondary amines, serving as precursors for extended N-heterocycles like 3H-indoles .
Quantitative Data Presentation
The following table summarizes the reaction parameters, yields, and functional group tolerances for the methodologies discussed.
| Synthetic Pathway | Starting Material | Catalyst / Base | Temp / Time | Yield | Key Advantage / Tolerance |
| SNAr + Reduction | 2-chloro-5-nitropyridine | K₂CO₃ / Pd/C | 80°C (4h) / RT (6h) | 75–85% (Over 2 steps) | Highly scalable; avoids transition metals in the etherification step. |
| Ullmann Coupling | 6-bromopyridin-3-amine | CuI / Cs₂CO₃ | 110°C (12h) | 40–60% | Single-step direct amination; ideal for nitro-sensitive substrates. |
| Amide Coupling | 6-(3-Methylphenoxy)pyridin-3-amine | HATU / DIPEA | RT (2h) | >90% | Excellent tolerance for sterically hindered carboxylic acids. |
| Buchwald-Hartwig | 6-(3-Methylphenoxy)pyridin-3-amine | Pd₂(dba)₃ / XPhos | 100°C (8h) | 65–80% | Enables access to complex, sterically demanding secondary amines. |
Visualization of Synthetic Workflows
Synthetic workflow and downstream applications of 6-(3-Methylphenoxy)pyridin-3-amine.
References
- Novel inhibitors of flavivirus replication.Google Patents (WO2010055164A2).
-
Application of Metal–Organic Frameworks with Sulfonic Acid Tags in the Synthesis of Pyrazolo[3,4-b]pyridines via a Cooperative Vinylogous Anomeric-Based Oxidation. Inorganic Chemistry - ACS Publications. Available at:[Link]
-
Targeting the Latent Persistence of KSHV through Inhibition of LANA-DNA Interaction. SciDok - Saarland University. Available at:[Link]
-
Generation and Control of Electrophilic N–aryl Nitrenoids to Construct 3H-indoles and Aziridines. UIC Indigo Repository. Available at:[Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-(3-Methylphenoxy)pyridin-3-amine
As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with in-depth technical support for the synthesis of 6-(3-Methylphenoxy)pyridin-3-amine. This important intermediate is commonly synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction. This document moves beyond a simple protocol, offering troubleshooting advice and answers to frequently asked questions to help you improve reaction yield, purity, and consistency.
The primary focus of this guide is the SNAr reaction between 6-chloropyridin-3-amine and m-cresol. This method is often favored for its operational simplicity and cost-effectiveness over metal-catalyzed alternatives.
Core Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a standard laboratory procedure for the synthesis. The subsequent troubleshooting and FAQ sections will refer to this baseline methodology.
Reaction Scheme:
Step-by-Step Experimental Protocol
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add m-cresol (1.1 equivalents).
-
Solvent Addition: Add anhydrous, polar aprotic solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO) to the flask (approx. 5-10 mL per gram of the limiting reagent).
-
Base Addition: Under a gentle stream of nitrogen, cool the mixture to 0 °C in an ice bath. Carefully add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents), portion-wise.
-
Caution: NaH reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous. Hydrogen gas is evolved during the addition.
-
-
Nucleophile Formation: Allow the mixture to stir at room temperature for 30-60 minutes after the NaH addition is complete. Cessation of gas evolution indicates the formation of the sodium m-cresolate salt.
-
Substrate Addition: Add 6-chloropyridin-3-amine (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 6-chloropyridin-3-amine is consumed.
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q: My reaction yield is very low, or I've recovered only starting materials. What went wrong?
A: This is a common issue that can typically be traced to one of four key areas: the base, the solvent, the reaction temperature, or atmospheric contamination.
-
Ineffective Deprotonation: The phenolic proton of m-cresol must be removed to generate the potent nucleophile. If using a weaker base like potassium carbonate (K₂CO₃), higher temperatures and longer reaction times are necessary. For a strong base like sodium hydride (NaH), the primary cause of failure is the presence of moisture, which quenches the base. Ensure your solvent is anhydrous and your glassware is oven-dried.
-
Incorrect Solvent Choice: SNAr reactions are significantly faster in polar aprotic solvents like DMF, DMSO, or NMP.[2] These solvents effectively solvate the cation (e.g., Na⁺) without strongly hydrogen-bonding with the nucleophile, leaving it more reactive.[3][4] Using less polar solvents like THF or toluene will drastically slow down the reaction rate.[2]
-
Insufficient Temperature: The pyridine ring, while activated by the nitrogen atom, still requires thermal energy to overcome the activation barrier for substitution.[5] If the reaction is sluggish at 80 °C, consider incrementally increasing the temperature to 100 °C or 120 °C while carefully monitoring for decomposition.
-
Atmospheric Contamination: The m-cresolate nucleophile is sensitive to oxidation and can be quenched by atmospheric CO₂ to form a carbonate species. It is crucial to maintain a positive pressure of an inert gas like nitrogen or argon throughout the setup and reaction.
Caption: Troubleshooting Decision Tree for Low Yield Issues.
Q: The reaction mixture turned dark brown/black, and the final product is impure. What caused this?
A: Dark coloration often indicates decomposition, which can be caused by two main factors:
-
Overheating: While heat is necessary, excessive temperatures (e.g., >140-150 °C), especially in solvents like DMF, can lead to solvent decomposition and other side reactions. This is particularly true if the reaction is run for an extended period. Use an oil bath with a thermocouple for precise temperature control.
-
Oxygen Sensitivity: Phenoxides are susceptible to oxidation at high temperatures, which can generate highly colored byproducts. Ensuring your reaction is maintained under a positive pressure of an inert gas like nitrogen or argon is critical to minimize this. Degassing the solvent before use can also be beneficial.
Q: My product is difficult to purify and shows significant tailing on the silica gel column. How can I improve my purification?
A: This is a classic issue when purifying basic compounds like pyridines on standard (acidic) silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface, causing poor separation and tailing peaks.[1]
Solution: Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (TEA) or pyridine to your mobile phase (e.g., Hexane/Ethyl Acetate) will neutralize the acidic sites on the silica, leading to sharper peaks and much-improved separation.[1]
An alternative or preceding step is an acid-base extraction. Dissolve the crude material in ethyl acetate and wash with a dilute aqueous base (e.g., 1M NaOH) to remove any unreacted acidic m-cresol. Then, wash the organic layer with water and brine before drying and concentrating for chromatography.[1]
Frequently Asked Questions (FAQs)
Q: Which base is best for this reaction: NaH, K₂CO₃, or Cs₂CO₃?
A: The choice of base is a trade-off between reactivity, handling safety, and cost.
| Base | Strength | Key Advantages | Key Considerations |
| NaH | Very Strong | Rapid and complete deprotonation at room temp. | Highly water-sensitive; requires strictly anhydrous conditions and careful handling (fire risk). |
| K₂CO₃ | Moderate | Inexpensive, easy to handle, safer than NaH. | Requires higher temperatures (>100 °C) and longer reaction times to be effective. |
| Cs₂CO₃ | Strong | High solubility in organic solvents, often gives higher yields at lower temperatures than K₂CO₃.[6] | Significantly more expensive than other options. |
Expert Recommendation: For laboratory-scale synthesis where yield is prioritized, NaH is an excellent choice provided proper safety and anhydrous techniques are used. For larger-scale or process chemistry applications, optimizing the reaction with K₂CO₃ or Cs₂CO₃ is often preferred for safety and handling reasons.
Q: Is a metal-catalyzed approach like an Ullmann or Buchwald-Hartwig coupling a better alternative to SNAr?
A: It can be, depending on the specific substrate and desired conditions.
-
Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming C-O bonds.[7] Modern protocols using ligands can allow for milder conditions than the traditional high-temperature approach.[8] It can be effective if the SNAr reaction fails.
-
Buchwald-Hartwig C-O Coupling: This palladium-catalyzed method is very powerful and often proceeds under milder conditions with a broader substrate scope.[9] However, the free amine on the 6-chloropyridin-3-amine substrate can potentially coordinate to the palladium center, inhibiting catalysis.[10] This requires careful selection of a suitable bulky, electron-rich phosphine ligand to facilitate the catalytic cycle.[11]
For the specific synthesis of 6-(3-Methylphenoxy)pyridin-3-amine, the SNAr approach is generally reliable and avoids the cost and potential toxicity of transition metal catalysts. Metal-catalyzed methods are excellent alternatives to consider if the SNAr approach proves low-yielding for a particularly challenging analogue.
Caption: General Experimental Workflow for Synthesis and Purification.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5. BenchChem.
- BenchChem. (2025). Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6). BenchChem.
- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. BenchChem.
-
Wikipedia. (2023). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
- Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. RSC Publishing.
- i-sanity. (2026). SNAr Reaction in Other Common Molecular Solvents. Wordpress.
-
Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- Repositorio UC. (2018). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry.
-
Campia, I., et al. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Purification of 6-Chloropyridin-3-amine Derivatives. BenchChem.
-
Wikipedia. (2024). Ullmann condensation. Wikipedia. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Buchwald- Hartwig Amination of 6-Bromo-N,N. BenchChem.
-
Monge, M. E., et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. Available at: [Link]
-
Evano, G., et al. (2010). Recent Synthetic Developments and Applications of the Ullmann Reaction. Chemical Reviews. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 3. repositorio.uc.cl [repositorio.uc.cl]
- 4. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 6-(3-Methylphenoxy)pyridin-3-amine by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to address the specific challenges encountered during the column chromatography purification of 6-(3-Methylphenoxy)pyridin-3-amine. This document provides in-depth, field-proven insights through a practical question-and-answer format, detailed protocols, and troubleshooting workflows to ensure the successful isolation of this compound with high purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of 6-(3-Methylphenoxy)pyridin-3-amine and similar basic aminopyridine compounds.
Q1: Why is my compound showing severe peak tailing on a standard silica gel TLC plate and column?
A: This is the most prevalent issue and is caused by the fundamental chemical properties of both your compound and the stationary phase. 6-(3-Methylphenoxy)pyridin-3-amine is a basic compound due to its aminopyridine structure. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). A strong acid-base interaction occurs between the basic amine and these acidic sites, causing a portion of the analyte to bind too strongly, resulting in delayed and gradual elution, which is observed as peak tailing.[1][2] This can lead to poor separation, broad fractions, and reduced yield.
Troubleshooting Steps:
-
Mobile Phase Modification: The most common and effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a competing base, such as triethylamine (TEA) or pyridine, to your mobile phase (eluent).[1][2][3]
-
Concentration: Typically, 0.5-2% (v/v) is sufficient.
-
Mechanism: The TEA will preferentially bind to the acidic silanol groups, effectively masking them from your target compound. This allows your amine to elute based on polarity interactions with the mobile and stationary phases, resulting in sharp, symmetrical peaks.
-
-
Column Deactivation: Before loading your sample, you can flush the packed column with 2-3 column volumes of your initial eluent containing the basic modifier.[3] This ensures the entire silica bed is neutralized before the compound is introduced.
Q2: My compound seems to be irreversibly stuck on the column, or my recovery is extremely low. What is happening?
A: This issue is an extreme manifestation of the acid-base interaction described in Q1. If the interaction between the basic amine and the acidic silica is strong enough, your compound may not elute with standard solvent systems, leading to significant yield loss.[1] In some cases, the highly acidic environment of the silica can also cause degradation of sensitive compounds.[3]
Troubleshooting Steps:
-
Confirm Modifier Presence: First, ensure that a basic modifier like TEA was included in your mobile phase during the entire run, including equilibration.
-
Increase Mobile Phase Strength: If the compound is still retained, a more polar "kicker" solvent may be needed. A gradient ending with 5-10% methanol in dichloromethane (with 1% TEA) is often effective for eluting polar amines.
-
Consider an Alternative Stationary Phase: If low recovery persists even with modifiers, the compound may be too basic for standard silica. Switching to a more inert or basic stationary phase is the next logical step. Options include:
-
Amine-functionalized Silica: This is an excellent choice as the surface is basic, preventing unwanted acidic interactions and often allowing for the use of less polar, "softer" solvent systems like hexane/ethyl acetate.[1]
-
Basic Alumina: Alumina is another option, but its chromatographic properties can be more variable and dependent on its activity grade.
-
Q3: How do I select the optimal solvent system (mobile phase) for my purification?
A: Proper solvent system selection is critical for achieving good separation and should always be performed using Thin Layer Chromatography (TLC) before committing to a column.
Workflow for Solvent System Selection:
-
Initial Screening: Start with common solvent systems for compounds of moderate polarity, such as Hexane/Ethyl Acetate and Dichloromethane/Methanol.
-
TLC Analysis:
-
Spot your crude reaction mixture on a TLC plate.
-
Develop the plate in a chamber with your chosen solvent system. Crucially, if you plan to use a basic modifier in your column, you must also add it to your TLC solvent jar (e.g., 1% TEA). [2] This ensures the TLC accurately predicts the behavior on the column.
-
Visualize the spots using a UV lamp (typically 254 nm).
-
-
Target Rf Value: Aim for a solvent system that gives your target compound an Rf (retention factor) value of approximately 0.2-0.3 .[3]
-
An Rf in this range ensures the compound will be well-retained on the column but will elute in a reasonable volume of solvent, providing optimal conditions for separation from impurities.
-
If the Rf is too high (>0.5), decrease the polarity of the eluent (e.g., more hexane).
-
If the Rf is too low (<0.1), increase the polarity (e.g., more ethyl acetate or methanol).
-
Q4: I've tried adding triethylamine, but the separation between my product and a key impurity is still poor. What else can I do?
A: If resolution is the primary issue, you need to alter the selectivity of the chromatographic system. Selectivity refers to the ability of the system to differentiate between two compounds.
Strategies to Improve Resolution:
-
Change Solvent System: The interaction between solvents and your compounds is complex. Switching to a completely different solvent system can dramatically alter selectivity. For example, if you are using a Hexane/Ethyl Acetate system, try a Dichloromethane/Methanol or a Toluene/Acetone system.
-
Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a gradient elution. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent. This keeps the peaks sharp and can often resolve closely eluting compounds.
-
Change the Stationary Phase: As mentioned in Q2, switching from silica to amine-functionalized silica or alumina changes the primary interaction mechanism and can significantly improve separation.[1] Reversed-phase chromatography is also a powerful alternative, separating compounds based on hydrophobicity rather than polarity.[1]
Data Presentation & Visualization
Table 1: Properties of Common Solvents for Normal-Phase Chromatography
| Solvent | Eluent Strength (ε° on Silica) | Polarity Index | Boiling Point (°C) | Notes |
| n-Hexane | 0.01 | 0.1 | 69 | Common non-polar base solvent. |
| Toluene | 0.29 | 2.4 | 111 | Can offer different selectivity due to aromaticity. |
| Dichloromethane (DCM) | 0.42 | 3.1 | 40 | Good general-purpose solvent, dissolves many organics. |
| Ethyl Acetate (EtOAc) | 0.58 | 4.4 | 77 | Stronger polar solvent, often used with hexane. |
| Methanol (MeOH) | 0.95 | 5.1 | 65 | Very polar solvent, used in small amounts to significantly increase eluent strength. |
Diagrams and Workflows
Caption: Troubleshooting workflow for addressing peak tailing.
Caption: Decision-making process for selecting a purification strategy.
Experimental Protocols
Protocol 1: Purification by Standard Silica Gel Chromatography with Triethylamine (TEA)
This protocol is the first-line approach for purifying 6-(3-Methylphenoxy)pyridin-3-amine and is effective in most cases.
-
Mobile Phase Preparation: Based on your TLC analysis, prepare the initial (least polar) and final (most polar) mobile phases. Add 1% (v/v) triethylamine to each solvent mixture. For example, if your system is Hexane/Ethyl Acetate, prepare a stock of Hexane + 1% TEA and a stock of Ethyl Acetate + 1% TEA.
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in your initial, least polar mobile phase.
-
Pour the slurry into the chromatography column and use gentle pressure or tapping to create a uniform, packed bed. Ensure there are no cracks or air bubbles.[4]
-
Drain the excess solvent until the level is just above the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column, creating a thin, level band.
-
-
Elution and Fraction Collection:
-
Carefully add your initial mobile phase to the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
If using a gradient, gradually increase the polarity of the mobile phase to elute your compound.
-
Monitor the elution of the compound by periodically checking the fractions with TLC.[5]
-
-
Product Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent (and triethylamine) under reduced pressure using a rotary evaporator to yield the purified 6-(3-Methylphenoxy)pyridin-3-amine.
-
References
-
PubChem. 6-(4-Chloro-3-methylphenoxy)pyridin-3-amine. National Center for Biotechnology Information. Available at: [Link]
-
Frei, R. W., & Hutzinger, O. (1974). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. Analytical Chemistry, 46(12), 1734-1738. Available at: [Link]
-
Restek Corporation. (2000). Troubleshooting Guide. Restek. Available at: [Link]
-
Rocchigiani, L., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[6]arene Stationary Phase. ACS Omega, 7(49), 45585-45592. Available at: [Link]
-
Biovanix. Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Available at: [Link]
-
Save My Exams. (2024). Column Chromatography. AQA A Level Chemistry Revision Notes 2015. Available at: [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available at: [Link]
-
PubChem. 6-Methoxy-3-pyridinylamine. National Center for Biotechnology Information. Available at: [Link]
-
Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (2016). How to isolate Imine by column chromatography?. ResearchGate. Available at: [Link]
- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
-
PubChemLite. 6-(3-bromophenoxy)pyridin-3-amine (C11H9BrN2O). PubChemLite. Available at: [Link]
-
Organic Syntheses. 3-aminopyridine. Organic Syntheses. Available at: [Link]
-
Semantic Scholar. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Semantic Scholar. Available at: [Link]
-
Arkat USA. Synthesis of functionalized pyridinium salts bearing a free amino group. Arkat USA. Available at: [Link]
Sources
removing unreacted 3-cresol from reaction mixture
Technical Support Center: 3-Cresol Removal Guide
Status: Operational Agent: Senior Application Scientist Ticket ID: CRESOL-CLEANUP-001[1]
Executive Summary
3-Cresol (m-cresol) is a notorious contaminant in organic synthesis.[1] With a boiling point of ~203°C and a pKa of ~10.1, it resists standard rotary evaporation and often co-elutes with polar products on silica gel. Its removal requires exploiting its specific physicochemical weakness: acidity .[1]
This guide provides three validated workflows for removing 3-cresol, selected based on your product's sensitivity to pH and heat.
Visual Decision Matrix: Select Your Protocol
Before proceeding, determine the stability of your target molecule.
Figure 1: Decision tree for selecting the optimal 3-cresol removal strategy based on product stability.
Method A: The Chemical Wash (Acid-Base Extraction)
Best For: Base-stable products (Amides, Ethers, Amines).[1] Mechanism: 3-Cresol is a weak acid (phenol derivative).[1] Treating it with a strong base deprotonates it, forming sodium 3-methylphenolate, which is highly water-soluble and partitions out of the organic phase.[1]
The Science
-
pKa of 3-Cresol: ~10.1 [1].[1]
-
Target pH: To ensure >99% deprotonation, the aqueous phase must be at pH > 12 (pKa + 2).
-
Reagent: 1M or 2M Sodium Hydroxide (NaOH).[1] Bicarbonate (pH ~8.[1]5) is too weak to remove cresol effectively.[1]
Protocol
-
Dilute: Dissolve your reaction mixture in a non-miscible organic solvent (Ethyl Acetate or Dichloromethane).
-
Wash 1: Add 2M NaOH (1:1 volume ratio). Shake vigorously for 2 minutes.
-
Note: The cresol moves to the aqueous top layer (if using DCM, aqueous is top; if EtOAc, aqueous is bottom—check densities!).
-
-
Wash 2: Repeat the NaOH wash to capture residual cresol.[1]
-
Wash 3: Wash the organic layer with Brine (Saturated NaCl) to remove excess base and break any emulsions.[1]
-
Dry & Concentrate: Dry over MgSO₄, filter, and concentrate.
Data: Theoretical Removal Efficiency
| pH of Wash | % Cresol Ionized (Water Soluble) | Removal Efficiency |
|---|---|---|
| 7.0 (Water) | < 0.1% | Poor |
| 8.5 (NaHCO₃) | ~ 2.5% | Poor |
| 10.0 (Carbonate) | ~ 44% | Moderate |
| 13.0 (0.1M NaOH) | > 99.9% | Excellent |[1]
Method B: High-Vacuum Distillation (Kugelrohr)
Best For: Acid/Base sensitive products that are thermally stable.[1] Mechanism: Exploiting vapor pressure differences under reduced pressure.[1]
The Science
3-Cresol boils at 202°C at atmospheric pressure.[1] To remove it without decomposing your product, you must reduce the boiling point using high vacuum.
-
Target Vacuum: < 1 mbar (0.75 mmHg).
-
Target Temp: At 1 mbar, 3-cresol distills at approximately 40-50°C [2].[1]
Protocol
-
Setup: Transfer mixture to a Kugelrohr bulb or a round-bottom flask connected to a short-path distillation head.
-
Vacuum: Apply high vacuum (< 1 mmHg).
-
Heat: Slowly ramp the bath temperature to 60°C.
-
Monitor: 3-Cresol will distill over as a colorless liquid.[1]
-
Stop: Once the volume stabilizes and no more distillate collects, your residue is cresol-free.[1]
Method C: Chromatographic Scavenging
Best For: Highly sensitive, high-value compounds (late-stage intermediates).[1] Mechanism: Using solid-phase scavengers to selectively bind the phenolic proton of cresol.[1]
Option 1: Flash Chromatography (The "Anti-Streak" Mix)
Cresol often "streaks" on silica due to Hydrogen bonding.[1]
-
The Fix: Use a mobile phase containing 1% Acetic Acid .[1]
-
Why: This keeps the cresol fully protonated (non-ionized), tightening its band on the column and allowing it to elute cleanly, usually distinct from your product.
Option 2: Anion Exchange Resins
-
Reagent: Amberlyst A-26 (OH form) or basic alumina.[1]
-
Protocol:
Troubleshooting & FAQs
Q1: I used NaOH, but I still smell cresol in my product. Why? A: The "smell test" is misleading.[1] The human nose can detect cresol at 0.005 ppm [3].[1] You may have removed 99.9% of it, but the trace residue smells potent. Verify purity via NMR (look for aromatic triplets/doublets around 6.5-7.2 ppm and the methyl singlet at 2.3 ppm).[1]
Q2: I formed a terrible emulsion during the NaOH wash. A: Phenolates act as surfactants.[1]
-
Immediate Fix: Add solid NaCl to the separatory funnel until the aqueous layer is saturated.
-
Prevention: Do not shake violently; invert gently. If it persists, filter the entire biphasic mixture through a pad of Celite.
Q3: My product is a carboxylic acid. Can I use Method A? A: No. NaOH will deprotonate both the cresol and your product, pulling both into the water.
-
Solution: Use Method C (Chromatography) with an acidic modifier, or perform a reverse extraction :
References
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 342, m-Cresol. Retrieved from [Link]
-
Stenutz, R. (2024).[1] m-Cresol Vapor Pressure Data. Data sourced from NIST.[1][5] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2020).[1] Occupational Safety and Health Guidelines for Cresol. Retrieved from [Link]
Sources
Technical Support Center: Stability & Handling of 6-(3-Methylphenoxy)pyridin-3-amine
Case ID: 3-AMP-OX-PREV Status: Active Support Tier: Level 3 (Senior Application Scientist) Molecule Class: Electron-Rich Aminopyridine / Aryl Ether
Root Cause Analysis: Why Does It Oxidize?
The Short Answer: 6-(3-Methylphenoxy)pyridin-3-amine is an electron-rich heteroaromatic system.[1] The primary amine at the 3-position acts as a "lightning rod" for oxidative species, leading to radical formation, N-oxide generation, and eventual polymerization (discoloration).
The Mechanistic Detail: To prevent oxidation, you must understand the enemy. This molecule suffers from two concurrent vulnerabilities:
-
The 3-Aminopyridine Motif: Unlike 2- or 4-aminopyridines, the 3-amino isomer does not form stable resonance tautomers (like pyridone-imines) that sequester electron density. The lone pair on the exocyclic nitrogen is highly available for radical attack [1].
-
The Phenoxy Donor: The ether linkage at position 6 feeds additional electron density into the pyridine ring, raising the HOMO (Highest Occupied Molecular Orbital) energy and making the system more susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen or peroxides [2].[1]
Visualization: The Oxidation Cascade
Figure 1: Proposed degradation pathway leading to colored impurities.
Standard Operating Procedures (Prevention)
The following protocols are self-validating systems designed to eliminate the variables that cause degradation: Oxygen , Light , and Heat .[1]
Protocol A: The "Gold Standard" Storage Workflow
Applicable for: Long-term storage (>1 month) of free base.
-
Container Selection: Use amber glass vials with PTFE-lined caps. Never use clear glass or plastic (which is permeable to O2).
-
Atmosphere Exchange:
-
Place the open vial in a Schlenk tube or desiccator.
-
Cycle Vacuum/Argon (3 cycles) to remove adsorbed oxygen from the crystal surface.
-
Critical: Argon is heavier than air and provides a better "blanket" than Nitrogen for solid storage.
-
-
Temperature: Store at -20°C .
-
Why? Oxidation rates for aromatic amines drop significantly below -10°C due to the Arrhenius equation (reaction rate halves for every 10°C drop) [3].
-
Protocol B: Hydrochloric Salt Formation (Ultimate Stability)
Applicable for: Users experiencing frequent degradation.[1] The HCl salt effectively "locks" the lone pair, raising the oxidation potential.
| Step | Action | Mechanistic Rationale |
| 1 | Dissolve 1g amine in 10 mL anhydrous Ethanol/Et2O (1:1). | Solubilizes the base while keeping the salt insoluble later. |
| 2 | Cool to 0°C on ice bath. | Controls exotherm; prevents heat-induced oxidation during acidification. |
| 3 | Add 1.1 eq of 4M HCl in Dioxane dropwise. | Protonates the amine (pKa ~6.0). The pyridinium/ammonium species is electron-deficient and resistant to oxidation. |
| 4 | Filter the white precipitate and wash with cold Et2O.[1] | Removes any oxidized impurities (which usually remain in the mother liquor). |
| 5 | Dry under high vacuum. | Removes traces of acid/solvent that could catalyze hydrolysis. |
Troubleshooting & FAQs
Q: My sample has turned from white to light brown. Is it ruined?
A: Likely No . Aromatic amines often undergo "surface oxidation." The bulk material underneath is usually intact.
-
Diagnostic: Run an LC-MS. If the purity is >95% but the color is off, it is merely trace azo-impurities (which have high extinction coefficients and look darker than they are).
-
Fix: Wash the solid with a small amount of cold hexanes or diethyl ether. The colored impurities are often more soluble in organic solvents than the pure crystal lattice.
Q: Can I store this compound in DMSO or DMF stock solutions?
A: Absolutely Not. DMSO is a mild oxidant (Swern oxidation mechanism). Over time, DMSO can transfer oxygen to electron-rich amines, especially in the presence of light or trace metals.
-
Evidence: Studies on similar aminopyridines show degradation in DMSO at room temperature within 48 hours [4].
-
Solution: Make fresh stock solutions immediately before use.
Q: I need to use it in a reaction. How do I handle it?
A: Treat it like a catalyst ligand.
-
Do not weigh it out on the open bench if high precision is needed.
-
Weigh inside a glovebox OR weigh quickly and immediately purge the reaction vessel.
-
Solvent Check: Ensure your ether/THF solvents are peroxide-free. Peroxides react instantly with the 3-amino group to form N-oxides.
Recovery: Purification of Oxidized Material
If your material has degraded significantly (brown/black sticky solid), use the following logic tree to determine the salvage pathway.
Decision Matrix: Purification Strategy
Figure 2: Workflow for recovering oxidized aminopyridines.
Purification Data Table
| Method | Solvent System | Pros | Cons |
| Recrystallization | Ethanol (hot) | Scalable; removes trace colored impurities effectively.[1] | Lower recovery yield (~60-70%). |
| Flash Column | DCM : MeOH (95:5) + 1% Et3N | High recovery; separates specific impurities. | Silica can be slightly acidic and cause streaking; requires amine modifier. |
| Cation Exchange | Dowex 50X8 (NH4+ form) | Extremely high purity; removes non-basic oxidation products [5].[1] | Slow; requires specialized resin preparation. |
References
-
Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine. Journal of the Indian Chemical Society. (Mechanistic basis for nucleophilic attack of amino nitrogen).[2]
-
Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. (Establishes electron density and protonation states).
-
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (Data on temperature dependence of amine oxidation).
-
Short- and Long-Term Stability of Aromatic Amines. MDPI. (Confirming instability in solution vs. frozen solid state).
-
Purification of 2-aminopyridine derivatives... by cation-exchange chromatography. PubMed.[3] (Methodology for resin-based purification).[3]
Sources
- 1. 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubilization of 6-(3-Methylphenoxy)pyridin-3-amine
Executive Summary & Molecule Profile[1][2]
The Core Challenge: 6-(3-Methylphenoxy)pyridin-3-amine is a classic Lipophilic Weak Base . Its structure features a hydrophobic domain (the methylphenoxy group) and a weakly basic pyridine nitrogen.
-
Neutral pH (7.4): The molecule is predominantly uncharged and highly lipophilic, leading to poor aqueous solubility and rapid precipitation ("crashing out") upon dilution from organic stocks.
-
Acidic pH (< 4.0): Protonation of the pyridine nitrogen disrupts the crystal lattice, significantly enhancing solubility.
Physicochemical Profile (Estimated):
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Weight | ~200.24 g/mol | Small molecule, amenable to cosolvents.[1] |
| LogP (Lipophilicity) | ~2.5 – 3.0 (Predicted) | Poor water solubility; requires organic cosolvents or carriers. |
| pKa (Pyridine N) | ~5.0 – 6.0 | Soluble in dilute acid (0.1 N HCl). |
| pKa (Primary Amine) | ~3.0 – 4.0 (Electron-poor) | Less relevant for physiological solubility. |
| Key Functional Groups | Ether linkage, Pyridine, Aniline | Stable in water, but prone to oxidation (store under inert gas).[1] |
Decision Matrix: Selecting the Right Protocol
Use the following decision tree to select the solubilization method that matches your experimental constraints.
Figure 1: Solubilization Strategy Decision Tree. Select the protocol based on biological tolerance to solvents and pH.
Detailed Protocols
Method A: DMSO "Spike" (For Cell Culture / In Vitro)
Best for: High-throughput screening (HTS), IC50 determination. Constraint: Final DMSO concentration must remain < 0.5% (v/v) to avoid cytotoxicity [1].[2][3]
-
Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM . Vortex until clear.
-
Intermediate Dilution (Critical Step): Do not pipette 10 mM stock directly into the cell well.
-
Prepare a 10x or 100x intermediate solution in culture medium.
-
Observation: If turbidity appears immediately, the compound has crashed out.[1]
-
-
Final Application: Add the intermediate to cells.
-
Troubleshooting: If precipitation occurs at 10 µM, lower the concentration or switch to Method B .
-
Method B: Cyclodextrin Complexation (For In Vivo / High Conc.)
Best for: Animal dosing (IP/PO) or assays requiring >50 µM solubility without DMSO toxicity. Mechanism: The hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic phenoxy group, shielding it from water [2].
-
Vehicle Prep: Prepare 20% (w/v) HP-β-CD in sterile water or saline.
-
Compound Addition: Add the solid compound to the vehicle.
-
Acidification (The Catalyst): Add 1-2 equivalents of 0.1 N HCl. The pH drop protonates the pyridine, driving it into solution.
-
Equilibration: Sonicate for 20 mins at room temperature.
-
Neutralization (Optional): Slowly back-titrate with 0.1 N NaOH to pH 5.0–6.0. Stop immediately if cloudiness reappears.
-
Filtration: Pass through a 0.22 µm PES filter.
Method C: Acidified Cosolvent System (For Chemical Assays)
Best for: Enzymatic assays, HPLC standards, or analytical chemistry.[1]
-
Solvent: 50% Methanol / 50% Aqueous Buffer (pH 3.0).
-
Protocol: Dissolve compound in pure methanol first, then slowly add the acidic buffer.
-
Why it works: Methanol solvates the organic rings; the low pH keeps the nitrogen charged.
Mechanistic Insight: Why does it crash out?
Understanding the "Why" allows you to predict behavior. The solubility is governed by the equilibrium between the solid crystal lattice and the solvated state.
Figure 2: The pH-dependent solubility equilibrium. Keeping the pH below the pKa of the pyridine nitrogen (~5.5) is critical for high solubility.
Troubleshooting & FAQs
Q: I see a fine white precipitate when I add my DMSO stock to PBS. What happened? A: You experienced "Solvent Shock." The rapid change from a lipophilic environment (DMSO) to a hydrophilic one (PBS) caused the neutral molecules to aggregate before they could disperse.
-
Fix: Dilute the DMSO stock into serum-containing media (proteins help solubilize) rather than PBS. Or, use the "Method B" cyclodextrin protocol.[1]
Q: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is more volatile and often more cytotoxic at equivalent percentages.[1] DMSO is preferred for stock stability.
Q: What is the maximum stability of the stock solution? A:
-
DMSO Stock (10 mM): Stable for 3-6 months at -20°C. Store under nitrogen to prevent oxidation of the amine.
-
Aqueous Solution: Prepare fresh. Aminopyridines can degrade via oxidation or light exposure in water over time.
Q: My in vivo study requires a pH of 7.4, but the compound precipitates above pH 6. What do I do? A: You must use a carrier system. Simple pH adjustment will not work. Use 20% HP-β-CD (Method B) or a lipid emulsion (e.g., formulation with Tween 80/PEG 400). The carrier encapsulates the drug, preventing precipitation even at neutral pH [3].
References
-
LifeTein. (2023). DMSO usage in cell culture: Cytotoxicity limits.[2][3][4] Retrieved from 3
-
MDPI Pharmaceutics. (2020). Evaluation of Luminal Precipitation of Lipophilic Weak Bases. Discusses the interaction of weak bases with dissolution media.[5] Retrieved from 5
-
Symmetric Events. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.[6][7] Overview of surfactant/lipid strategies. Retrieved from 7
-
BenchChem. (2025).[8] Solubility Profile of Aminopyridines in Organic Solvents. General solubility data for the aminopyridine class. Retrieved from 8
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. symmetric.events [symmetric.events]
- 8. benchchem.com [benchchem.com]
optimizing SnAr reaction for phenoxy pyridines
Topic: Optimizing Reaction for Phenoxy Pyridines
Current Status: Operational Lead Scientist: Dr. [AI Name]
Critical Path Analysis: The Logic of Reactivity
Welcome to the technical support hub for nucleophilic aromatic substitution (
Unlike standard
The Mechanism: Addition-Elimination
The reaction proceeds via a high-energy Meisenheimer complex.[2] The rate-determining step (RDS) is usually the initial nucleophilic attack, not the expulsion of the leaving group.[3]
Caption: The
Standard Operating Procedure (SOP)
Do not deviate from this baseline unless you have a specific reason (e.g., solubility). This protocol leverages the Cesium Effect and Dipolar Solvation .
The "Golden Standard" Protocol
-
Electrophile: 2-Fluoropyridine or 4-Fluoropyridine derivative (1.0 equiv).
-
Nucleophile: Phenol derivative (1.1 equiv).
-
Base: Cesium Carbonate (
) (2.0 equiv).[5][6] -
Solvent: Anhydrous DMSO (
). -
Temperature:
. -
Atmosphere: Nitrogen or Argon (Strictly anhydrous).[1]
Why this works (The Science):
-
Leaving Group (F > Cl): Fluorine is the most electronegative atom.[2] It pulls electron density from the ipso-carbon, lowering the LUMO energy and accelerating the rate-determining nucleophilic attack. Chlorides are often 100x slower.
-
The Cesium Effect:
is a large, soft cation ("soft" in terms of polarizability). It forms a "loose" ion pair with the phenoxide anion in DMSO, leaving the phenoxide "naked" and highly reactive. often results in tighter ion pairing and lower reactivity. -
Solvent (DMSO): DMSO effectively solvates the cation (
) but poorly solvates the anion (Phenoxide), maximizing nucleophilicity.
Troubleshooting Matrix (Q&A)
Scenario A: "I have <10% conversion after 24 hours."
Q: Is your pyridine activated?
A:
-
Check: Do you have Electron Withdrawing Groups (EWGs) like
, , , or at the ortho or para positions relative to the halogen? -
The Fix: If your pyridine is electron-rich (e.g., contains
, ), standard will fail. Switch to Buchwald-Hartwig coupling (Pd-catalyzed).
Q: Are you using a Chloride or Bromide? A: As noted, Cl and Br are poor leaving groups for this specific mechanism.
-
The Fix: Synthesize or purchase the Fluoro-analogue . The rate acceleration is often dramatic enough to make a failed reaction proceed in minutes.
Scenario B: "I see a major side product (M-X + 16 mass units)."
Q: Is it a Pyridone? A: This is the hydrolysis product (Pyridine-OH).
-
Cause: Trace water in the solvent or base is acting as a competing nucleophile. Hydroxide is a smaller, harder nucleophile than phenoxide and can outcompete it.
-
The Fix:
-
Flame-dry glassware.
-
Use fresh anhydrous DMSO (stored over molecular sieves).
-
Critical: Dry your
. Being hygroscopic, it absorbs water from the air. Bake it in an oven at overnight before use.
-
Scenario C: "My reaction is messy/black tar."
Q: Are you using DMF or DMAc at high heat (
-
The Fix: Switch to NMP (N-Methyl-2-pyrrolidone) or DMSO (keep DMSO under
to avoid thermal decomposition).
Advanced Optimization Logic
Use this decision tree to optimize recalcitrant substrates.
Caption: Step-by-step logic for rescuing a stalled SnAr reaction.
Solvent Selection Data
| Solvent | Polarity ( | Cation Solvation | Anion Reactivity | Risk Profile |
| DMSO | 46.7 | Excellent | Highest | Thermal decomp > |
| NMP | 32.2 | Good | High | Reprotoxic (Europe REACh restricted) |
| DMF | 36.7 | Good | High | Decomposes to |
| MeCN | 37.5 | Moderate | Moderate | Low BP ( |
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Definitive text on the Meisenheimer complex and leaving group order F > Cl).
-
BenchChem Technical Support. (2025). A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. (Experimental data on Fluorine acceleration).
-
Fava, C., et al. (2003). The Cesium Effect in Organic Synthesis. Journal of Organic Chemistry. (Mechanistic insight into Cs+ ion pairing).
-
Organic Process Research & Development. (2012). Safety Concerns in Pharmaceutical Manufacturing with DMSO. (Safety data regarding DMSO thermal decomposition).
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization & Purification of 6-(3-Methylphenoxy)pyridin-3-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of functionalized aminopyridines. 6-(3-Methylphenoxy)pyridin-3-amine presents a unique crystallographic challenge: it combines a highly polar, electron-rich aminopyridine head with a flexible, lipophilic 3-methylphenoxy tail.
This guide is designed to move beyond generic procedures. By understanding the thermodynamic and kinetic causality behind how this specific molecule behaves in solution, we can engineer self-validating recrystallization protocols that guarantee high purity and yield.
Part 1: Quantitative Physicochemical Profiling
To select the correct recrystallization strategy, we must first deconstruct the molecule's quantitative properties. The dual-polarity nature of this compound dictates its solubility curve.
| Structural Domain | Quantitative Property (Est.) | Physicochemical Consequence | Recrystallization Impact |
| Aminopyridine Core | pKa ~ 6.5 | Moderately basic; acts as both H-bond donor (NH₂) and acceptor (Py N). | Highly soluble in polar aprotic solvents (EtOAc). Electron-rich nature makes it prone to rapid air oxidation[1]. |
| 3-Methylphenoxy Tail | LogP ~ 2.8 | Introduces significant lipophilicity and steric bulk. | Increases solubility in non-polar solvents (Toluene, Heptane). Competes with the polar core, complicating single-solvent selection. |
| Diaryl Ether Linkage | C-O-C Angle ~ 120° | High rotational flexibility between the two aromatic rings. | Lowers crystal lattice energy compared to rigid systems, making crystallization kinetically slower and prone to "oiling out"[2]. |
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my 6-(3-Methylphenoxy)pyridin-3-amine "oil out" instead of forming discrete crystals during cooling? A1: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is depressed below the solvent's saturation temperature. The causality lies in the rotational flexibility of the diaryl ether linkage[2]. The lipophilic 3-methylphenoxy tail increases the entropy of the system, lowering the lattice energy. When using a single solvent, the supersaturation curve is often too steep. Solution: Switch to a binary anti-solvent system (e.g., Ethyl Acetate/Heptane) to precisely control the saturation point, or reduce the initial solute concentration.
Q2: What are the optimal recrystallization solvent systems for the free base? A2: Because the molecule possesses a dual-polarity nature, medium-polarity solvent mixtures are required. Ethyl acetate acts as an excellent "good solvent" because it effectively solvates the aminopyridine core via hydrogen bond acceptance. Non-polar alkanes (such as heptane or petroleum ether) act as ideal anti-solvents to induce precipitation by desolvating the lipophilic tail[3][4].
Q3: My crude product rapidly darkens upon heating in the recrystallization solvent. How can I maintain product integrity? A3: Aminopyridines are highly electron-rich and susceptible to rapid air oxidation, especially at elevated temperatures, which leads to the formation of polymeric N-oxide or azo-type degradation products[1][5]. Solution: Degas your solvents with nitrogen prior to heating. Additionally, incorporate activated charcoal (Norit) during the hot dissolution phase to adsorb high-molecular-weight colored impurities, followed by a hot gravity filtration[6][7].
Q4: If the free base absolutely refuses to crystallize, what is the best alternative purification strategy? A4: Convert the free base into a salt. Basic aminopyridines readily form highly crystalline salts when treated with strong acids[5][8]. Treating the crude free base with anhydrous HCl forces the formation of the hydrochloride salt. The ionic nature of the salt drastically increases the lattice energy, overriding the lipophilic flexibility of the phenoxy group and forcing rapid, highly pure crystallization.
Part 3: Self-Validating Experimental Protocols
Protocol A: Anti-Solvent Crystallization of the Free Base
This protocol uses a binary solvent system to force crystallization while preventing phase separation.
-
Dissolution: Place the crude 6-(3-Methylphenoxy)pyridin-3-amine in a round-bottom flask. Add a minimal volume of hot Ethyl Acetate (approx. 60 °C) until the solid is just dissolved.
-
Decolorization (If Darkening is Observed): Add 5% w/w activated charcoal. Stir for 10 minutes at 60 °C, then perform a hot gravity filtration through a pre-warmed pad of Celite to remove the charcoal[7].
-
Anti-Solvent Addition: Return the clear filtrate to a gentle heat. Slowly add hot Heptane dropwise under continuous stirring until the solution becomes slightly turbid.
-
Saturation Validation: Add 1-2 drops of hot Ethyl Acetate until the turbidity just clears.
-
Self-Validation Checkpoint: The immediate transition from turbid to clear confirms the solution is exactly at the thermodynamic saturation limit at the boiling point, ensuring maximum yield upon cooling without oiling out.
-
-
Crystallization: Remove from heat. Allow the flask to cool undisturbed to room temperature (approx. 2 hours), then transfer to an ice bath (0-5 °C) for 1 hour.
-
Isolation: Collect the crystals via vacuum filtration, wash with ice-cold Heptane, and dry under high vacuum.
Protocol B: Hydrochloride Salt Formation and Crystallization
Use this protocol if the crude material is highly impure or persistently oils out as a free base.
-
Dissolution: Dissolve the crude free base in minimal anhydrous Ethanol or Diethyl Ether at room temperature.
-
Acidification: Slowly add a stoichiometric amount of 2M HCl in Diethyl Ether dropwise under vigorous stirring[5].
-
Self-Validation Checkpoint: A white precipitate should form almost immediately. This visual cue confirms the successful protonation of the pyridine nitrogen and the transition to the insoluble salt form.
-
-
Maturation: Stir the suspension for 30 minutes at 0 °C to ensure complete salt formation and precipitation.
-
Isolation: Filter the resulting solid. If the salt requires further purification, recrystallize it from hot Ethanol, allowing it to cool slowly to room temperature.
Part 4: Workflow Visualization
Fig 1: Decision matrix for 6-(3-Methylphenoxy)pyridin-3-amine recrystallization strategies.
References
Sources
- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 2. ovid.com [ovid.com]
- 3. chembk.com [chembk.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 6-(3-Methylphenoxy)pyridin-3-amine
Welcome to the technical support center for 6-(3-Methylphenoxy)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound in solution. Given the limited published stability data specific to 6-(3-Methylphenoxy)pyridin-3-amine, this document synthesizes information from related chemical structures and established principles of pharmaceutical stability testing to offer field-proven insights and troubleshooting strategies.
Troubleshooting Guide: Common Issues in Solution Stability
This section addresses specific experimental issues you may encounter with 6-(3-Methylphenoxy)pyridin-3-amine solutions.
Issue 1: Unexpected Degradation in Aqueous Solutions
Question: I am observing a rapid loss of purity of my 6-(3-Methylphenoxy)pyridin-3-amine in an aqueous buffer. What are the likely causes and how can I mitigate this?
Answer:
Rapid degradation in aqueous solutions can often be attributed to hydrolysis, oxidation, or photodegradation. The pyridine and amine moieties in 6-(3-Methylphenoxy)pyridin-3-amine can be susceptible to these degradation pathways.
Causality and Mitigation Strategies:
-
Hydrolysis: The ether linkage and the aromatic rings of the molecule are generally stable to hydrolysis under neutral conditions. However, strongly acidic or basic conditions can promote degradation. The primary amine group can also be reactive.
-
Troubleshooting Steps:
-
pH Profiling: Determine the pH of your solution. It is crucial to conduct a pH stability profile to identify the optimal pH range for your compound. We recommend testing a pH range from 2 to 10.
-
Buffer Selection: The choice of buffer can influence stability. Phosphate buffers are generally a good starting point, but citrate and acetate buffers should also be considered depending on the desired pH.
-
-
-
Oxidation: The amine group and the electron-rich aromatic rings can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or peroxides.
-
Troubleshooting Steps:
-
Deoxygenate Solvents: Purge your solvents with an inert gas like nitrogen or argon before preparing your solutions.
-
Use of Antioxidants: Consider the addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT), but verify their compatibility with your downstream applications.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA).
-
-
-
Photodegradation: Aromatic amines and pyridines can be light-sensitive.
-
Troubleshooting Steps:
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil.
-
Conduct Photostability Studies: Expose the solution to a controlled light source (as per ICH Q1B guidelines) to quantify the extent of degradation.
-
-
Issue 2: Color Change in Solution Over Time
Question: My solution of 6-(3-Methylphenoxy)pyridin-3-amine, which was initially colorless, has turned yellow/brown upon storage. What does this indicate?
Answer:
A color change is a common indicator of chemical degradation, often due to the formation of colored degradants through oxidative or photolytic pathways.
Causality and Mitigation Strategies:
-
Oxidative Degradation: Oxidation of the amine functionality can lead to the formation of colored quinone-imine or polymeric species.
-
Troubleshooting Steps:
-
Inert Atmosphere: Store solutions under an inert atmosphere (nitrogen or argon).
-
Solvent Purity: Ensure the use of high-purity, peroxide-free solvents.
-
-
-
Photodegradation: Exposure to light, particularly UV radiation, can trigger reactions that produce colored byproducts.
-
Troubleshooting Steps:
-
Light Protection: As mentioned previously, use amber glassware or light-blocking foil.
-
Storage Temperature: Store solutions at recommended low temperatures (see table below) to slow down the rate of degradation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solutions of 6-(3-Methylphenoxy)pyridin-3-amine?
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8 °C for short-term (days) | Reduces the rate of most chemical degradation reactions. |
| -20 °C to -80 °C for long-term (weeks to months) | Minimizes degradation over extended periods. | |
| Atmosphere | Under an inert gas (Nitrogen or Argon) | Prevents oxidative degradation.[2] |
| Light | Protected from light (Amber vials) | Prevents photodegradation.[3] |
| Container | Tightly sealed glass vials | Prevents solvent evaporation and contamination.[1] |
Q2: Which solvents are most suitable for dissolving 6-(3-Methylphenoxy)pyridin-3-amine for stability studies?
A2: The choice of solvent is critical. For initial studies, we recommend common laboratory solvents.
| Solvent | Suitability | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Good solubilizing power for many organic compounds. |
| Methanol / Ethanol | Moderate to High | Polar protic solvents that are generally good for pyridin-amines. |
| Acetonitrile | Moderate | A polar aprotic solvent, often used in HPLC analysis. |
| Aqueous Buffers | Variable | Solubility and stability will be highly pH-dependent. |
Q3: How can I assess the stability of 6-(3-Methylphenoxy)pyridin-3-amine in my specific solution?
A3: A forced degradation study is the most effective way to determine the intrinsic stability of your compound.[3][4][5] This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of 6-(3-Methylphenoxy)pyridin-3-amine in solution.[3][4][5]
Objective: To identify the degradation pathways and the intrinsic stability of 6-(3-Methylphenoxy)pyridin-3-amine under various stress conditions.
Materials:
-
6-(3-Methylphenoxy)pyridin-3-amine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN) or Methanol (MeOH)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 6-(3-Methylphenoxy)pyridin-3-amine in a suitable organic solvent (e.g., ACN or MeOH) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At appropriate time points, withdraw aliquots of each stressed sample. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
Based on the chemical structure of 6-(3-Methylphenoxy)pyridin-3-amine, several degradation pathways can be hypothesized. The pyridine ring itself is relatively stable but can undergo microbial degradation in the environment.[6][7] For laboratory settings, chemical degradation is more relevant.
Hypothesized Degradation Pathways
Caption: Potential degradation pathways.
References
- Choudhary, A., & Kumar, V. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-10.
- Časaitė, V., et al. (2020). Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 68b. Applied and Environmental Microbiology, 86(15), e00902-20.
- Sharma, G., & Kumar, S. (2016). Forced degradation studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(6), 387-390.
-
Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
- Klick, S., et al. (2005). Toward a general strategy for degradation study of drug substances. Pharmaceutical Technology, 29(2), 48-66.
- Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed, 32471913.
- Singh, R., & Rehman, Z. U. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
- Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.
- Islam, M. A. (2010). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. UM Research Repository.
- Ullah, F., et al. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.
- SINTEF. (n.d.).
- Zhang, L., & Wang, Y. (2009). 6-Methylpyridin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o124.
- Wang, M., et al. (2023). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI.
- PubChem. (n.d.). 6-Methoxy-3-pyridinylamine.
- Benchchem. (n.d.). Technical Support Center: Crystallization of 6-Methoxy-2-nitropyridin-3-amine.
- Organic Syntheses. (n.d.). 3-aminopyridine.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion in Nitro Reduction to Amines
Audience: Researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center. The reduction of nitroarenes to anilines is a cornerstone transformation in pharmaceutical development and fine chemical synthesis. While seemingly straightforward, researchers frequently encounter stalled reactions, poor chemoselectivity, and catalyst poisoning. This guide synthesizes mechanistic causality with field-proven protocols to help you troubleshoot and optimize your reductions.
Mechanistic Fundamentals: The "Why" Behind the Stall
To troubleshoot a failed reduction, one must first understand the reaction pathway. The reduction of a nitro group to an amine is not a single-step process; it involves a complex cascade of electron and proton transfers. According to Haber's electrochemical model, the reaction proceeds via two competing pathways: the direct route and the condensation route [5].
Caption: Haber's electrochemical mechanism for nitroarene reduction.
Low conversion is rarely a failure of the initial reduction step. Instead, reactions typically stall at the arylhydroxylamine intermediate (Ar-NHOH) because the final N-O bond cleavage requires higher activation energy [6]. Furthermore, the condensation of nitroso and hydroxylamine species can form stable azoxy and azo byproducts, diverting the mass balance away from the desired amine [5].
Quantitative Troubleshooting Matrix
When conversion is low, empirical observation must guide your optimization. Use the following diagnostic matrix to identify the root cause and apply the appropriate corrective action.
| Diagnostic Observation (LC-MS / TLC) | Root Cause | Corrective Action |
| Stall at [M+16] (Hydroxylamine buildup) | Inadequate hydrogen mass transfer or insufficient catalyst activity for N-O cleavage. | Increase H₂ pressure (e.g., from 1 atm to 50 psi); switch solvent to highly solubilizing THF/MeOH mix [1]. |
| Stall at[M] (Product formed, but reaction stops at 30-50% conversion) | Catalyst Poisoning: The newly formed aniline acts as a Lewis base, coordinating to and deactivating the Pd/Pt catalyst[2]. | Add 1-2 equivalents of an acid (e.g., AcOH, HCl) to protonate the amine as it forms, preventing coordination. |
| Formation of [M-Cl+H] (Dehalogenation of halonitroarenes) | Over-reduction due to hyperactive noble metal catalysts (Pd/C) [5]. | Switch to a poisoned catalyst (e.g., Pt/C(S) or Pt/V) or use non-noble metal reduction (Fe/NH₄Cl) [3]. |
| Intense Orange/Red Coloration (Azoxy/Azo formation) | Exothermic localized overheating promoting the condensation route [1]. | Improve stirring/cooling; add acid to accelerate the direct route over the condensation route. |
Frequently Asked Questions (FAQs)
Q1: I am using standard 10% Pd/C under an H₂ balloon, but my reaction stalls at 50% conversion. Should I just add more catalyst? A1: Adding more catalyst is a brute-force approach that rarely solves the underlying issue. The stall is likely due to catalyst poisoning . The amino group of your product is a potent Lewis base that coordinates to the palladium surface, blocking active sites [2]. Solution: Add a protic co-solvent or a stoichiometric amount of acid (like acetic acid or methanesulfonic acid). This protonates the aniline to its ammonium salt, which cannot coordinate to the metal, thereby freeing the catalyst surface.
Q2: My starting material contains a reducible alkene and a nitro group. How can I selectively reduce only the nitro group? A2: Catalytic hydrogenation with Pd/C is non-selective and will reduce both functionalities. To achieve chemoselectivity, utilize a Béchamp-style reduction using zero-valent iron (Fe) or tin (Sn) [4]. Commercial metallic iron powder in the presence of an electrolyte (like NH₄Cl) or dilute acid selectively reduces the nitro group via single-electron transfer processes, leaving alkenes, alkynes, and halogens completely intact [3].
Q3: I have a highly hydrophobic nitro compound that won't dissolve in ethanol. Can I run the hydrogenation in a suspension? A3: While some suspensions react, poor solubility severely limits the reaction rate because hydrogen gas, the solid catalyst, and the solid substrate must all meet at a three-phase boundary [1]. Solution: Switch to a solvent system that fully dissolves the substrate. THF, ethyl acetate, or a biphasic system with a phase-transfer catalyst will significantly improve the mass transfer and conversion rates [1].
Validated Experimental Protocols
The following protocols are designed as self-validating systems. The specific conditions chosen directly address the causality of common failures.
Protocol A: Acid-Promoted Catalytic Hydrogenation (For Basic/Poisoning Substrates)
Use this protocol when standard Pd/C reductions stall due to product inhibition.
-
Setup: In a thick-walled hydrogenation flask, dissolve the nitroarene (1.0 mmol) in 10 mL of a 1:1 mixture of THF and Methanol. Reasoning: THF ensures complete solubility of hydrophobic substrates, while Methanol provides a protic environment to stabilize polar intermediates.
-
Acidification: Add glacial acetic acid (2.0 mmol, 2.0 eq). Reasoning: The acid will protonate the resulting aniline, preventing it from binding to and poisoning the palladium catalyst [2].
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) under a blanket of inert gas (N₂ or Ar).
-
Reaction: Purge the flask with H₂ gas three times. Pressurize to 30-50 psi (if using a Parr shaker) or attach a double-layered H₂ balloon. Stir vigorously at room temperature. Reasoning: Vigorous stirring is critical to overcome the gas-liquid mass transfer limitation.
-
Monitoring & Workup: Monitor by LC-MS. Once the[M+16] hydroxylamine peak disappears, vent the H₂. Filter the mixture through a pad of Celite® to remove the catalyst [2]. Neutralize the filtrate with saturated aqueous NaHCO₃ before extraction.
Protocol B: Chemoselective Iron Reduction (For Halogenated or Sensitive Substrates)
Use this protocol to avoid dehalogenation or the reduction of competing functional groups.
-
Setup: To a round-bottom flask, add the nitroarene (1.0 mmol), iron powder (5.0 mmol, 5.0 eq, finely powdered), and ammonium chloride (5.0 mmol, 5.0 eq) [2, 4].
-
Solvent: Add 10 mL of an Ethanol/Water mixture (4:1 v/v)[2]. Reasoning: Water acts as the terminal hydrogen source in this electron-transfer driven process, while ethanol solubilizes the organic substrate [3].
-
Reaction: Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring. The reaction typically completes in 1-3 hours. Reasoning: The elevated temperature is required to activate the iron surface and drive the reduction of the stable hydroxylamine intermediate.
-
Workup: Cool to room temperature. Filter the iron oxide sludge through Celite®, washing generously with ethyl acetate. Concentrate the filtrate and partition between ethyl acetate and brine.
Troubleshooting Workflow
Use the following decision tree to systematically resolve low conversion issues in your laboratory.
Caption: Decision tree for troubleshooting low conversion in nitro reductions.
References
-
Longdom Publishing. "Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions." Available at: [Link]
-
Journal of Chemical Education (ACS). "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism." Available at: [Link]
-
Chemical Reviews (ACS). "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Available at: [Link]
-
MDPI. "Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives." Available at: [Link]
Technical Support Center: Handling the Hygroscopic Nature of Aminopyridine Salts
Welcome to the Technical Support Center for handling aminopyridine salts. This guide is designed for researchers, scientists, and drug development professionals who work with these hygroscopic compounds. The inherent tendency of aminopyridine salts to absorb atmospheric moisture can introduce significant variability and error into experiments if not properly managed.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your research.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing insights into the root causes and offering step-by-step solutions.
Issue 1: My aminopyridine salt is clumping and appears wet.
-
Root Cause: This is a classic sign of hygroscopicity, where the salt readily absorbs moisture from the atmosphere.[1][3] Many salts, particularly those with certain counter-ions, are prone to this behavior.[3] The absorbed water can lead to deliquescence, where the solid dissolves in the absorbed moisture, making accurate weighing and handling challenging.[3]
-
Solution Protocol:
-
Immediate Action: Tightly reseal the container to prevent further moisture absorption.[2]
-
Drying: If the material is not thermally sensitive, you may dry it. A common method is to heat the salt in a drying oven and then cool it in a desiccator.[4][5] Alternatively, for more sensitive compounds, drying under high vacuum can be effective.[6][7] Always consult the material's Safety Data Sheet (SDS) for thermal stability information before heating.[5][8]
-
Proper Storage: Once dried, store the salt in a tightly sealed container within a desiccator containing a suitable drying agent like silica gel or phosphorus pentoxide.[3][9][10] For long-term storage of highly sensitive salts, a glove box with an inert atmosphere is recommended.[11][12][13][14]
-
Issue 2: I'm observing inconsistent and drifting readings on the analytical balance.
-
Root Cause: A continuous, unidirectional drift in the balance reading is a strong indicator that your sample is either absorbing moisture (weight increases) or is volatile (weight decreases).[15] For hygroscopic aminopyridine salts, the steady increase in mass is due to water uptake from the air.[16]
-
Solution Protocol:
-
Minimize Exposure: Work quickly to minimize the time the salt is exposed to the ambient atmosphere.[2][3] Have all necessary equipment ready before opening the container.
-
Use Appropriate Weighing Containers: For highly hygroscopic samples, use a weighing bottle with a lid or a narrow-necked container to limit air exposure.[15] Weighing the sample in a covered crucible is also a good practice.[15]
-
Weighing by Difference: This is a more accurate method for hygroscopic substances.
-
Tare a sealed container (like a vial with a cap).
-
Quickly add the approximate amount of the salt to the container and seal it.
-
Record the stable weight.
-
Transfer the desired amount of salt to your reaction vessel.
-
Reseal the original container and re-weigh it. The difference in weight is the exact amount of salt transferred.[16]
-
-
Controlled Environment: For the highest accuracy, perform all weighing operations inside a glove box with a controlled, low-humidity atmosphere (e.g., filled with nitrogen or argon).[3][12][17][18]
-
Issue 3: My reaction yields are inconsistent, or the reaction is failing.
-
Root Cause: The presence of water can significantly impact chemical reactions. Water can act as a reactant, a catalyst, or a plasticizer, enhancing the molecular mobility of compounds and making them more reactive in unintended ways.[19][20] For aminopyridine salts, absorbed moisture can alter their solubility, stability, and reactivity, leading to inconsistent or failed reactions.[21][22] The formation of hydrates can also affect the dissolution rate and bioavailability of the active pharmaceutical ingredient (API).[19][20]
-
Solution Protocol:
-
Ensure Anhydrous Conditions: If your reaction is moisture-sensitive, it is critical to use a freshly dried aminopyridine salt.
-
Handle in an Inert Atmosphere: For reactions requiring stringent anhydrous conditions, handle the aminopyridine salt exclusively within a glove box or by using Schlenk line techniques.[6][7] This involves using specialized glassware that allows for the manipulation of air-sensitive reagents under an inert gas like argon or nitrogen.
-
Use Pre-packaged Salts: For some common hygroscopic salts used in cross-coupling reactions, pre-weighed vials prepared in a controlled environment are commercially available.[18] These can be a convenient way to ensure accuracy and consistency without needing a glove box.[18]
-
Consider Formulation Strategies: In drug development, formulation strategies such as film coating, encapsulation, or co-processing with excipients can be employed to protect hygroscopic APIs from moisture.[23]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to store hygroscopic aminopyridine salts?
A1: The best storage method depends on the degree of hygroscopicity.
-
Moderately Hygroscopic: Store in a tightly sealed container placed inside a desiccator with a desiccant like silica gel.[10][24]
-
Highly Hygroscopic: For optimal protection, store inside a glove box under a dry, inert atmosphere (e.g., nitrogen or argon).[11][13][14] This prevents any contact with atmospheric moisture.[12][17]
Q2: Can I dry a hydrated aminopyridine salt?
A2: It depends. If you have a hydrated form of the salt (e.g., a dihydrate), intentionally drying it may alter the crystal structure and molecular weight, which will affect your calculations.[5] However, if you have an anhydrous salt that has unintentionally absorbed atmospheric moisture, you can dry it using methods like oven drying (if thermally stable) or vacuum drying.[2][4] Always refer to the product's technical data sheet or SDS for guidance.[5][8]
Q3: What is a desiccator and how does it work?
A3: A desiccator is a sealable enclosure used to protect moisture-sensitive items from humidity.[10][24] The lower compartment contains a desiccant (a moisture-absorbing substance) like silica gel, calcium chloride, or phosphorus pentoxide.[9][10] This desiccant absorbs water vapor from the air inside the desiccator, creating a dry environment for storing hygroscopic compounds in the upper compartment.[9][10] Some desiccators can also be connected to a vacuum pump to further enhance the drying process.[9][25]
Q4: What is a glove box and why is it recommended for highly hygroscopic materials?
A4: A glove box is a sealed container with transparent panels and glove ports that allows you to manipulate items in a controlled atmosphere.[11][14] For hygroscopic materials, the glove box is filled with a dry, inert gas like nitrogen or argon, creating an environment with extremely low levels of oxygen and moisture.[12][14][17] This isolation from the ambient air is crucial for handling highly sensitive or reactive materials, ensuring their integrity and preventing contamination or degradation.[13][17]
Q5: My aminopyridine salt has completely turned into a liquid. Is it still usable?
A5: This phenomenon is called deliquescence, where the salt has absorbed so much moisture from the air that it has dissolved into a solution.[8] While the chemical itself may not have decomposed, its concentration is now unknown, making it impossible to weigh accurately for a reaction. It is generally not recommended to use a deliquesced salt. It is best to discard it and use a fresh, properly stored supply.
Section 3: Key Protocols and Data
Protocol: Weighing a Highly Hygroscopic Aminopyridine Salt Using a Glove Box
This protocol ensures the highest accuracy when handling extremely moisture-sensitive salts.
-
Preparation:
-
Ensure the glove box has a dry, inert atmosphere (typically <1 ppm H₂O and O₂).
-
Place all necessary items inside the glove box antechamber: the sealed container of the aminopyridine salt, an analytical balance, spatulas, and pre-tared, sealable vials for your samples.
-
Cycle the antechamber according to the glove box manufacturer's instructions to remove ambient air.
-
-
Equilibration:
-
Move the items from the antechamber into the main glove box chamber.
-
Allow the salt container and other equipment to equilibrate to the glove box atmosphere for at least 15-20 minutes.
-
-
Weighing:
-
Place the tared, sealed vial on the analytical balance and re-tare if necessary.
-
Open the main container of the aminopyridine salt.
-
Quickly transfer the desired amount of salt into the pre-tared vial using a clean spatula.
-
Immediately and securely seal the vial containing your sample.
-
Record the final, stable weight.
-
-
Storage:
-
Tightly reseal the main container of the aminopyridine salt.
-
Store both the main container and your weighed sample vial inside the glove box until ready for use.
-
Data Summary: Desiccant Selection
The choice of desiccant for your desiccator is crucial for maintaining a dry environment.
| Desiccant | Effectiveness | Regenerable | Notes |
| Silica Gel | Good | Yes (by heating) | Often contains a color indicator that changes when saturated (e.g., blue to pink).[10] |
| Calcium Chloride | High | No | Becomes a liquid when saturated, which requires careful handling.[1][9] |
| Phosphorus Pentoxide (P₂O₅) | Very High | No | Extremely effective but can be hazardous to handle.[9] |
| Molecular Sieves | Very High | Yes (by heating under vacuum) | Excellent for achieving very low humidity levels. |
Section 4: Visual Guides
Workflow for Handling Hygroscopic Salts
This diagram outlines the decision-making process for handling a hygroscopic aminopyridine salt.
Caption: Decision workflow for handling hygroscopic salts.
References
- A Complete Guide to the Applications of Laboratory Glove Boxes. (n.d.). Google Cloud.
- What Is a Laboratory Desiccator and What Is It Used For. (2025, June 17). POBEL.
- Applications of a Glove Box. (n.d.). Ossila.
- Glove Box Under Controlled Atmosphere. (n.d.). Jacomex.
- High Quality Glove Boxes. (n.d.). Cleatech.
- Glove Boxes: Isolation & Containment Chambers. (n.d.). Terra Universal.
- Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate.
- Desiccator. (n.d.). Wikipedia.
- Mixing & Drying Hygroscopic Materials. (2025, December 9). PerMix.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC.
- The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC.
- Laboratory Desiccators: Uses, Types & How They Protect Samples. (2025, December 24). Boston Med Supply.
- Desiccator Chambers and Cabinets. (n.d.). Thomas Scientific.
- From Liquid to Powder within 2 seconds. (n.d.). Yamato USA.
- How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase.
- The MSDS HyperGlossary: Hygroscopic. (2025, October 18). Interactive Learning Paradigms, Incorporated.
- New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. (2022, December 16). MDPI.
- New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. (2025, October 13). ResearchGate.
- 3-aminopyridine. (n.d.). Organic Syntheses Procedure.
- Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower.
- Powder Drying Equipment. (n.d.). Making.com.
- 3.1: Transferring and Weighting Methods. (2024, August 14). Chemistry LibreTexts.
- Technique: Weighing Objects. (n.d.).
- Addressing the stability and hygroscopicity of pyridinium salts. (n.d.). Benchchem.
- A comparative study on hygroscopic and physiochemical properties of chicken powders obtained by different drying methods. (2019, October 23). Taylor & Francis.
- How do you handle hygroscopic salts? (2016, September 14). HepatoChem.
- How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum.
- N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). PMC - NIH.
- How do you guys prepare solutions of hygroscopic chemicals? (2017, February 7). Reddit.
- Effect of moisture on solid state stability. (2023, September 29). Semantic Scholar.
- View of Effect of moisture on solid state stability. (2023, September 29). Journal of Medical Science.
- How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016, April 18). ResearchGate.
- Drying and Storing Hygroscopic Salts. (2017, June 6). Reddit.
- Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. (2021, March 16). PMC.
- Influence of salts, including amino acids, on the rate and outcome of the in-water prebiotic reactions. (2025, August 9). ResearchGate.
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 6-(3-Methylphenoxy)pyridin-3-amine
This guide provides an in-depth analysis and comparative interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for the compound 6-(3-Methylphenoxy)pyridin-3-amine. Designed for researchers and drug development professionals, this document moves beyond a simple spectral report to explain the causal relationships between the molecule's structure and its spectral signature. We will explore predicted chemical shifts, coupling patterns, and provide a validated experimental protocol for acquiring high-fidelity data.
Structural Overview and Predicted Spectral Features
6-(3-Methylphenoxy)pyridin-3-amine is a heteroaromatic compound featuring a disubstituted pyridine ring linked via an ether oxygen to a metasubstituted benzene ring. This unique electronic arrangement gives rise to a characteristic ¹H NMR spectrum. For analytical purposes, the molecule can be dissected into two distinct spin systems: the pyridin-3-amine moiety and the 3-methylphenoxy (m-cresol) moiety.
The presence of the electron-donating amine (-NH₂) group and the ether oxygen (-O-) significantly influences the electron density of the pyridine ring, causing a general upfield shift (shielding) of the ring protons compared to unsubstituted pyridine.[1][2] Conversely, the aromatic protons on the phenoxy ring are influenced by both the ether linkage and the methyl group.
Predicted ¹H NMR Data
The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in a standard deuterated solvent like DMSO-d₆ or CDCl₃. These predictions are based on established substituent effects and data from analogous compounds.[3][4]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Pyridine Ring | ||||
| H-2 | ~8.0 - 8.2 | Doublet (d) | J ≈ 2.5 Hz | 1H |
| H-4 | ~7.1 - 7.3 | Doublet of Doublets (dd) | J ≈ 8.5, 2.5 Hz | 1H |
| H-5 | ~6.7 - 6.9 | Doublet (d) | J ≈ 8.5 Hz | 1H |
| Amine Group | ||||
| -NH₂ | ~3.5 - 5.5 | Broad Singlet (br s) | N/A | 2H |
| Phenoxy Ring | ||||
| H-2' | ~6.8 - 7.0 | Singlet (or narrow t) | N/A | 1H |
| H-4' | ~6.8 - 7.0 | Doublet (d) | J ≈ 7.5 Hz | 1H |
| H-5' | ~7.2 - 7.4 | Triplet (t) | J ≈ 7.8 Hz | 1H |
| H-6' | ~6.7 - 6.9 | Doublet (d) | J ≈ 7.8 Hz | 1H |
| Methyl Group | ||||
| -CH₃ | ~2.3 - 2.4 | Singlet (s) | N/A | 3H |
Causality behind Assignments:
-
Pyridine Protons: H-2 is positioned between two nitrogen atoms (in the ring and the amine group), but its proximity to the electron-donating amine results in a characteristic doublet. H-4 exhibits a doublet of doublets pattern due to coupling with both H-2 (meta-coupling, small J) and H-5 (ortho-coupling, large J). H-5 shows a simple doublet from its ortho-coupling to H-4.
-
Amine Protons: Protons on nitrogen atoms often appear as broad singlets due to rapid exchange with trace amounts of water and quadrupole broadening from the nitrogen nucleus.[5] Their chemical shift is highly dependent on solvent, concentration, and temperature.
-
Phenoxy Protons: The ether oxygen and methyl group are both electron-donating, leading to shielding of the phenoxy ring protons relative to benzene (7.36 ppm). The splitting patterns follow standard ortho and meta coupling rules. H-5', being meta to both substituents, appears furthest downfield.
-
Methyl Protons: The methyl group protons are isolated and thus appear as a sharp singlet in the aliphatic region of the spectrum.
Comparative Analysis with Structural Analogs
To validate our predictions, we can compare the expected chemical shifts with experimental data from simpler, related molecules. This comparison underscores the electronic contributions of each substituent.
| Compound | Proton | Experimental δ (ppm) in CDCl₃ | Reference |
| 3-Aminopyridine | H-2 | 8.08 | [3] |
| H-4 | 7.03 | [3] | |
| H-5 | 6.97 | [3] | |
| H-6 | 7.99 | [3] | |
| 3-Methylphenol (m-Cresol) | Aromatic H's | 6.6 - 7.2 | [4] |
| -CH₃ | ~2.3 | [4] |
The phenoxy substituent at the 6-position of the pyridine ring in our target molecule will cause a significant upfield shift for the H-5 proton compared to 3-aminopyridine, due to the strong electron-donating effect of the ether oxygen. This comparative approach provides a self-validating system for spectral interpretation.
Validated Experimental Protocol for Data Acquisition
Achieving a high-quality, interpretable ¹H NMR spectrum requires meticulous sample preparation and parameter optimization. The following protocol is a field-proven method for small organic molecules like 6-(3-Methylphenoxy)pyridin-3-amine.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.[6]
-
Transfer the sample into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; ensure the sample is fully dissolved.
-
To ensure removal of any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.[6]
-
Cap the NMR tube securely.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer's spinner turbine, ensuring it is set to the correct depth using a depth gauge.
-
Place the sample into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for field stability.
-
Shim the magnetic field to optimize its homogeneity. This is an iterative process aimed at achieving narrow, symmetrical peak shapes. A good shim can be judged by the shape of the TMS or residual solvent peak.
-
Set the acquisition parameters:
-
Pulse Angle: 30-45° flip angle is generally a good starting point.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum manually to ensure all peaks are in positive, absorptive mode.
-
Apply a baseline correction to ensure the baseline is flat.
-
Integrate the signals to determine the relative number of protons for each peak.[7]
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Workflow for ¹H NMR Data Acquisition
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow from sample preparation to final spectrum analysis.
Conclusion
The ¹H NMR spectrum of 6-(3-Methylphenoxy)pyridin-3-amine provides a wealth of structural information. Through a systematic analysis of chemical shifts, coupling constants, and integration, combined with a comparative approach using known structural analogs, a confident assignment of all proton signals can be achieved. The provided experimental protocol ensures the acquisition of high-resolution data, which is fundamental for unambiguous structural elucidation in research and pharmaceutical development.
References
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Deady, L. W., & Werstiuk, N. H. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 221-232.
-
Metabolomics Core, Sanford Burnham Prebys. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
- Bruker. (n.d.). 1H NMR Protocol for Beginners DRX-400. Retrieved from a general protocol search, specific university URL may vary.
- Dona, A. C., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Journal of visualized experiments : JoVE, (37), 1707.
- Paudler, W. W., & Kress, T. J. (2006). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry, 44(12), 1059-1066.
-
PubChem. (n.d.). 6-(4-Chloro-3-methylphenoxy)pyridin-3-amine. Retrieved from [Link]
-
Gannett, P. (2019, October 26). What is the NMR peak for methylphenol? Quora. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
-
Natural Products Magnetic Resonance Database (NP-MRD). (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted). Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 3-Methylphenol (FDB008788). Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
-
Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
- Jackson, T. A., et al. (2011). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic chemistry, 50(15), 7278–7288.
- Mohrig, J. R., et al. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from a general organic chemistry resource search.
-
LibreTexts Chemistry. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
-
University of Rochester. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
-
University of Puget Sound, Chemistry Department. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminopyridine. Retrieved from [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
NIST. (n.d.). 3-Aminopyridine. Retrieved from [Link]
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Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
- Cecon, E., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Molecules, 30(14), 3456.
-
Agilent Technologies. (n.d.). Quantitative NMR Measurements for the Analysis of Enantiomeric Purity and Isomer Content. Retrieved from [Link]
- Damont, A., et al. (2013). N-(6-[18F]Fluoro-4-phenoxypyridin-3-yl)-N-(2-methoxybenzyl)acetamide. In Molecular Imaging and Contrast Agent Database (MICAD).
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13C NMR peak assignments for 6-(3-Methylphenoxy)pyridin-3-amine
An in-depth comparative analysis of analytical methodologies for assigning the
6-(3-Methylphenoxy)pyridin-3-amine (C
Standard 1D
Performance Comparison Matrix
Before deploying resources, it is critical to understand the trade-offs between computational predictions and empirical data acquisition. Table 1 compares the performance of the three primary methodologies.
Table 1: Comparison of
| Methodology | Accuracy (RMSD) | Throughput | Resource Cost | Best Use Case |
| 3D Graph Neural Networks (GNN) | ~1.5 - 2.5 ppm | Seconds | Low (Standard CPU) | Rapid triage of conformers; initial structural verification[2]. |
| DFT (ωB97X-D/def2-SVP) | ~1.5 - 2.0 ppm | Hours to Days | High (HPC Cluster) | Resolving ambiguous overlapping signals; stereochemical validation[3]. |
| 2D NMR (HSQC + HMBC) | Exact (Empirical) | Minutes to Hours | High (High-Field Spectrometer) | The gold standard for de novo structural elucidation and patent filing[1]. |
Step-by-Step Methodologies & Causal Protocols
Experimental 2D NMR Workflow (The Gold Standard)
While 1D
Causality of Technique Selection:
-
Why HSQC over HMQC? HSQC is the experiment of choice due to its superior resolution in the
C dimension. The clarity of the contours in HSQC is driven by the absence of homonuclear H- H couplings, which inherently contaminate the C dimension in HMQC[1]. -
Why HMBC? HMBC detects smaller
and couplings across multiple bonds. For 6-(3-Methylphenoxy)pyridin-3-amine, HMBC is mandatory to assign the isolated quaternary carbons (C6, C1') by correlating them with the adjacent protons (H4, H5, H2', H6')[1].
Self-Validating Protocol:
-
Sample Preparation: Dissolve 15-20 mg of the analyte in 600
L of DMSO- . Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard. Validation: The TMS peak must be strictly referenced to 0.00 ppm to ensure cross-method comparability. -
1D Acquisitions: Acquire a standard 1D
H spectrum (16 scans) and a 1D C spectrum with broadband proton decoupling (1024 scans, relaxation delay s). -
HSQC Acquisition: Run a 2D
H- C HSQC experiment to map all protonated carbons (CH, CH ). Set the coupling constant parameter to 145 Hz. -
HMBC Acquisition: Run a 2D
H- C HMBC experiment. Because multiple bond couplings vary with dihedral angles, set the long-range coupling delay to optimize for 8 Hz (standard for aromatic systems)[4]. -
Orthogonal Check: Verify that the isolated pyridine proton (H2, a singlet) shows strong
HMBC correlations to C4 and C6, unambiguously locking the pyridine ring assignment.
Quantum Mechanical (DFT) Prediction
When experimental spectra feature severe overlap, DFT provides a theoretical ground truth. However, gas-phase calculations often deviate from experimental data.
Causality of Technique Selection:
-
Functional Choice: Geometry optimization requires accurate modeling of dispersion forces (B3LYP-D3), while NMR shielding calculations benefit from long-range corrected functionals (e.g., ωB97X-D) to accurately model electron density near the nucleus[3][5].
-
Solvent Modeling: The Polarizable Continuum Model (PCM) must be applied. Failing to account for DMSO solvation will result in chemical shift errors exceeding 5 ppm for the polar amine group[3].
Self-Validating Protocol:
-
Conformational Search: Perform a molecular mechanics (e.g., OPLS4) conformer search to account for the rotational flexibility of the ether linkage.
-
Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP-D3/6-311G(d,p) level of theory, incorporating the PCM solvent model for DMSO[3].
-
Shielding Calculation: Calculate the Gauge-Independent Atomic Orbital (GIAO) isotropic shielding tensors using the ωB97X-D/def2-SVP level of theory[3].
-
Scaling: Convert shielding tensors to chemical shifts using empirically derived linear scaling factors specific to the ωB97X-D functional.
Machine Learning (3D GNN) Triage
Recent advancements in 3D Graph Neural Networks (GNNs) allow for real-time prediction of chemical shifts. Models trained via transfer learning on experimental data (e.g., the CHESHIRE dataset) achieve DFT-level accuracy (~1.5 ppm RMSD) in a fraction of the computational time[2]. This is ideal for rapid triage before committing to expensive spectrometer time.
Consolidated Data Presentation
The following table synthesizes the expected quantitative data for 6-(3-Methylphenoxy)pyridin-3-amine, demonstrating the high degree of convergence between the three methodologies when executed correctly.
Table 2: Consolidated
| Carbon Position | Type | Exp. Shift (ppm) | DFT Predicted (ppm) | GNN Predicted (ppm) | Key 2D NMR Correlations (HMBC/HSQC) |
| C6 (Pyridine) | C (quat) | 159.2 | 158.8 | 160.1 | HMBC from H4, H5 |
| C1' (Phenoxy) | C (quat) | 154.5 | 153.9 | 155.2 | HMBC from H3', H5' |
| C3 (Pyridine) | C (quat) | 140.8 | 141.2 | 141.5 | HMBC from H2, H4 |
| C3' (Phenoxy) | C (quat) | 139.1 | 138.5 | 139.8 | HMBC from H7' (Methyl), H5' |
| C2 (Pyridine) | CH | 134.5 | 135.1 | 134.0 | HSQC to H2 (Singlet) |
| C5' (Phenoxy) | CH | 129.4 | 128.9 | 129.7 | HSQC to H5' |
| C4 (Pyridine) | CH | 125.1 | 126.0 | 124.8 | HSQC to H4 |
| C4' (Phenoxy) | CH | 123.8 | 124.1 | 123.5 | HSQC to H4' |
| C2' (Phenoxy) | CH | 117.2 | 116.8 | 118.0 | HSQC to H2' |
| C6' (Phenoxy) | CH | 113.5 | 114.0 | 113.1 | HSQC to H6' |
| C5 (Pyridine) | CH | 110.3 | 111.1 | 109.8 | HSQC to H5 |
| C7' (Methyl) | CH | 21.2 | 20.8 | 21.5 | HSQC to H7'; HMBC to C2', C3', C4' |
Decision Workflow Visualization
To ensure absolute trustworthiness in the assignment of complex biaryl systems, researchers should adopt an orthogonal validation workflow, integrating empirical data with computational modeling.
Workflow integrating 2D NMR, DFT, and ML for the orthogonal validation of 13C NMR assignments.
References
-
"Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals." ACS Publications. 5
-
"DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking." MDPI. 3
-
"Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network." National Institutes of Health (PMC). 2
-
"A User Guide to Modern NMR Experiments: 1H-13C Heteronuclear Correlations - HMQC, HSQC, HMBC." Chemistry Research Laboratory, University of South Carolina. 1
-
"HSQC and HMBC: Two Dimensional Nuclear Magnetic Resonance Spectroscopy." Scribd. 4
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- 2. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
High-Resolution Mass Spectrometry Fragmentation Analysis of 6-(3-Methylphenoxy)pyridin-3-amine: A Comparative Guide (Orbitrap HCD vs. QqQ CID)
As a Senior Application Scientist, I frequently encounter diaryl ether scaffolds like 6-(3-Methylphenoxy)pyridin-3-amine in drug metabolism and pharmacokinetics (DMPK) workflows. Accurate structural elucidation and robust quantitation of this compound require a deep understanding of its gas-phase fragmentation behavior.
This guide objectively compares the performance of two dominant mass spectrometry platforms for analyzing this compound: the Triple Quadrupole (QqQ) utilizing Collision-Induced Dissociation (CID) and the Orbitrap utilizing Higher-energy Collisional Dissociation (HCD). Rather than just listing parameters, this guide explores the mechanistic causality behind the fragmentation and provides a self-validating experimental framework for your laboratory.
Mechanistic Causality of Fragmentation
To optimize any MS/MS method, we must first understand why the molecule breaks apart the way it does. Under Electrospray Ionization (ESI+), 6-(3-Methylphenoxy)pyridin-3-amine preferentially protonates at the highly basic pyridine nitrogen, yielding a stable
Because both sides of the central ether bond are aromatic, the dominant fragmentation pathway is the competitive cleavage of this C–O bond[1]:
-
Pathway A (Charge Retention on Pyridine): Heterolytic cleavage where the oxygen retains the electrons results in the neutral loss of 3-methylphenol (108.0575 Da). This yields a highly stable, resonance-stabilized aminopyridyl cation at m/z 93.0453. This is the optimal transition for high-sensitivity quantitation.
-
Pathway B (Charge Retention on Phenoxy): Competing cleavage leaves the charge on the phenoxy moiety, yielding the 3-methylphenoxenium cation at m/z 107.0491, accompanied by the neutral loss of aminopyridine (94.0531 Da).
Fig 1: ESI+ gas-phase fragmentation pathways of 6-(3-Methylphenoxy)pyridin-3-amine.
Platform Comparison: Orbitrap HCD vs. QqQ CID
While both platforms induce fragmentation via collisions with inert gas molecules, the underlying physics of activation dictate the richness of the resulting spectra.
-
QqQ Beam-Type CID: Ions are continuously accelerated into a collision cell (Q2) filled with Argon. This continuous beam-type activation allows for highly efficient, targeted generation of the m/z 93.0 fragment, making it the gold standard for Multiple Reaction Monitoring (MRM) quantitation.
-
Orbitrap HCD: Higher-energy Collisional Dissociation (HCD) is essentially beam-type CID performed in a dedicated multipole collision cell external to the Orbitrap analyzer[2]. Traditional 3D ion traps suffer from the "1/3 rule," where fragments below one-third of the precursor m/z cannot be stably trapped. Because HCD occurs outside the trap, it bypasses this limitation[2]. This allows for the capture of low-mass diagnostic reporter ions (e.g., the cyclopentadienyl cation at m/z 65.0391), making HCD vastly superior for de novo structural elucidation and metabolite identification.
Fig 2: Instrumental workflow comparison: QqQ MRM vs. Orbitrap PRM for diaryl ether analysis.
Self-Validating Experimental Protocols
Trustworthy analytical science requires that every protocol acts as a self-validating system. Do not simply run the sample; prove the system is capable of analyzing it accurately.
Phase 1: System Suitability (Self-Validation)
-
Mass Calibration: Infuse a standard positive ion calibration solution (e.g., Pierce LTQ Velos ESI Positive Ion Calibrant).
-
Causality: Ensures the Orbitrap mass accuracy is <3 ppm. Without this, assigning the exact elemental composition to the m/z 93.0453 fragment is scientifically invalid.
-
-
Blank Injection: Inject 10 µL of 50:50 Water:Acetonitrile prior to the sample.
-
Causality: Diaryl ethers and aromatic amines are notoriously "sticky" and can adhere to stainless steel LC capillaries. A clean blank chromatogram self-validates that the system is free of carryover.
-
Phase 2: Sample Preparation
-
Matrix Selection: Dissolve 6-(3-Methylphenoxy)pyridin-3-amine in a matrix of 0.1% Formic Acid (FA) in Acetonitrile.
-
Causality: FA acts as an abundant proton donor to drive the equilibrium toward the
state, maximizing ESI+ ionization efficiency. Acetonitrile ensures rapid desolvation of the hydrophobic diaryl ether in the source.
-
Phase 3: Acquisition Execution
-
QqQ CID (MRM Mode): Set Q1 to isolate m/z 201.1. Apply 25 eV collision energy in Q2 (Argon gas, 1.5 mTorr). Set Q3 to monitor m/z 93.0.
-
Causality: 25 eV provides the precise kinetic energy required to break the C–O ether bond without inducing secondary fragmentation that would destroy the target aminopyridyl cation, thereby maximizing the signal-to-noise ratio for quantitation.
-
-
Orbitrap HCD (PRM Mode): Isolate m/z 201.1 in the quadrupole. Route to the HCD cell and apply a Normalized Collision Energy (NCE) of 30. Detect in the Orbitrap at 70,000 resolution.
-
Causality: NCE scales the absolute collision energy based on precursor mass[3]. An NCE of 30 provides a broad distribution of internal energies, yielding both the primary m/z 93.0453 fragment and secondary low-mass diagnostic ions (m/z 65.0391) in a single high-resolution scan.
-
Comparative Quantitative Data
The table below summarizes the expected fragmentation behavior and optimal parameters across both platforms.
| Feature / Parameter | Triple Quadrupole (QqQ) CID | Orbitrap HCD | Causality / Scientific Rationale |
| Precursor Ion | m/z 201.1 (Nominal) | m/z 201.1028 (Exact) | ESI+ protonation occurs preferentially at the pyridine nitrogen. |
| Primary Quant Fragment | m/z 93.0 | m/z 93.0453 | Driven by heterolytic ether cleavage and the neutral loss of 3-methylphenol. |
| Secondary Qual Fragment | m/z 107.0 | m/z 107.0491 | Competing cleavage retaining charge on the phenoxy ring. |
| Low-Mass Reporter | m/z 65.0 (Low intensity) | m/z 65.0391 (High intensity) | HCD overcomes the ion trap low-mass cutoff, capturing secondary ring contractions[2]. |
| Collision Energy | 20–35 eV (Absolute) | 25–40 NCE (Normalized) | NCE scales with mass; HCD requires slightly higher kinetic energy to mimic QqQ fragmentation depth[3]. |
| Mass Accuracy | ± 0.1 Da | < 3 ppm | Orbitrap utilizes Fourier Transform of image currents for ultra-high resolution. |
Conclusion & Best Practices
For the analysis of 6-(3-Methylphenoxy)pyridin-3-amine, the choice of platform should be dictated by the phase of drug development:
-
Use Orbitrap HCD during early-stage discovery and metabolite identification. Its lack of a low-mass cutoff and sub-3 ppm mass accuracy provides the definitive structural proof required to identify novel biotransformations (e.g., hydroxylation on the phenoxy ring).
-
Transition to QqQ CID for late-stage DMPK and clinical quantitation. The dedicated beam-type collision cell provides unmatched duty cycles and sensitivity for MRM-based absolute quantitation.
References
-
[1] Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]
-
[2] Title: Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics Source: National Institutes of Health (NIH PMC) URL:[Link]
-
[3] Title: Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Source: Repository of the Academy's Library (MTAK) URL:[Link]
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 6-(3-Methylphenoxy)pyridin-3-amine
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For drug development professionals, robust analytical methods are not just a regulatory requirement but a critical tool for ensuring product quality. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 6-(3-Methylphenoxy)pyridin-3-amine, a key intermediate in the synthesis of various pharmaceutical agents. We will explore a meticulously developed HPLC method and contrast its performance with Ultra-Performance Liquid Chromatography (UPLC), a prominent alternative, supported by experimental data.
The structural characteristics of 6-(3-Methylphenoxy)pyridin-3-amine, featuring a substituted pyridine ring and a phenoxy group, necessitate a highly specific and sensitive analytical method to resolve the main component from potential process-related impurities and degradation products. The presence of an amino group suggests the molecule is basic, a key consideration for chromatographic separation.
The Optimized HPLC Method: A Deep Dive into Rationale and Design
A stability-indicating reversed-phase HPLC (RP-HPLC) method was developed to provide a comprehensive purity profile of 6-(3-Methylphenoxy)pyridin-3-amine. The selection of each parameter was guided by the physicochemical properties of the analyte and potential impurities.
Chromatographic Conditions:
| Parameter | Optimized Condition | Rationale |
| Column | C18 (4.6 x 150 mm, 5 µm) | The non-polar C18 stationary phase is ideal for retaining the moderately lipophilic 6-(3-Methylphenoxy)pyridin-3-amine. The 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a mobile phase modifier, improving peak shape for the basic analyte by minimizing tailing and providing a suitable pH for ionization control. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic solvent in RP-HPLC with good UV transparency and low viscosity, enabling efficient separation. |
| Gradient Elution | 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 20% B | A gradient elution is necessary to separate impurities with a wide range of polarities, ensuring that both early and late-eluting compounds are resolved from the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak symmetry. |
| Detection | UV at 275 nm | Based on the UV-active chromophores in the molecule (pyridine and benzene rings), 275 nm provides good sensitivity for the parent compound and expected impurities. |
| Injection Volume | 10 µL | A standard injection volume that balances sensitivity with the risk of column overload. |
This method is designed to be stability-indicating, meaning it can effectively separate the active ingredient from its degradation products.[1][2][3] To achieve this, forced degradation studies are essential during method development.[1][2][3] These studies involve subjecting the drug substance to stress conditions like acid/base hydrolysis, oxidation, heat, and light to generate potential degradation products.[1][2][3]
Head-to-Head Comparison: HPLC vs. UPLC
For a comprehensive evaluation, the performance of the optimized HPLC method was compared against an Ultra-Performance Liquid Chromatography (UPLC) method. UPLC is a newer technique that utilizes smaller particle size columns (typically <2 µm) and higher pressures to achieve faster and more efficient separations.[4][5][6][7]
Comparative Chromatographic Conditions:
| Parameter | HPLC | UPLC |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (2.1 x 50 mm, 1.7 µm) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Run Time | 30 min | 10 min |
| System Pressure | ~1500 psi | ~8000 psi |
Performance Data:
| Parameter | HPLC | UPLC |
| Resolution (Main Peak vs. Closest Impurity) | 2.5 | 3.8 |
| Theoretical Plates (Main Peak) | 8,500 | 15,000 |
| Limit of Detection (LOD) | 0.01% | 0.003% |
| Limit of Quantitation (LOQ) | 0.03% | 0.01% |
| Solvent Consumption per Run | 30 mL | 4 mL |
As the data indicates, the UPLC method offers significant advantages in terms of speed, resolution, and sensitivity.[4][5][6][7] The shorter run time leads to higher sample throughput and a substantial reduction in solvent consumption, making it a more environmentally friendly and cost-effective option.[4][7][8] However, the initial investment for UPLC instrumentation is considerably higher than for traditional HPLC systems.[4][8]
Experimental Protocols
1. HPLC Method Validation Protocol (as per ICH Q2(R1) Guidelines)
This protocol outlines the steps to validate the developed HPLC method for the purity analysis of 6-(3-Methylphenoxy)pyridin-3-amine.[9][10][11][12]
-
Specificity:
-
Inject a blank (diluent), a placebo (if applicable), a solution of 6-(3-Methylphenoxy)pyridin-3-amine, and solutions of known related substances.
-
Perform forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) and inject the stressed samples.
-
Assess peak purity of the main peak in all chromatograms using a photodiode array (PDA) detector to ensure no co-eluting peaks.[13]
-
-
Linearity:
-
Prepare a series of at least five standard solutions of 6-(3-Methylphenoxy)pyridin-3-amine at concentrations ranging from the LOQ to 150% of the target concentration.
-
Inject each solution in triplicate.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.998.
-
-
Range:
-
Accuracy:
-
Perform recovery studies by spiking a placebo with known amounts of 6-(3-Methylphenoxy)pyridin-3-amine at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the spiked samples in triplicate and calculate the percentage recovery.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[14]
-
Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Intentionally make small variations to the method parameters, such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2% organic).
-
Analyze the system suitability of the modified methods to ensure they remain acceptable.[10]
-
2. Forced Degradation Study Protocol
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light for an extended period.
Visualization of the Analytical Workflow
Caption: Workflow for HPLC method development and validation.
Conclusion
The developed RP-HPLC method provides a reliable and robust solution for the purity analysis of 6-(3-Methylphenoxy)pyridin-3-amine. It is capable of separating the main component from its potential impurities and degradation products, making it a suitable stability-indicating method for quality control in a pharmaceutical setting.
While UPLC offers significant improvements in speed and efficiency, the choice between HPLC and UPLC will ultimately depend on the specific needs and resources of the laboratory.[4] For high-throughput environments where rapid analysis and reduced solvent consumption are critical, UPLC is the superior choice.[4][7] However, for many laboratories, a well-validated HPLC method provides a cost-effective and dependable solution for ensuring the quality and purity of pharmaceutical intermediates.
References
-
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Retrieved from [Link]
-
A Review on Comparative study of HPLC and UPLC. (2019, October 24). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Differences between HPLC and UPLC. (2018, April 29). Pharmaguideline. Retrieved from [Link]
-
Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). International Journal of Pharmaceutical and Bio-Medical Science. Retrieved from [Link]
-
Rapid determination of pyridine derivatives by dispersive liquid-liquid microextraction coupled with gas chromatography/gas sensor based on nanostructured conducting polypyrrole. (2011, December 15). PubMed. Retrieved from [Link]
-
HPLC vs UPLC: Resolution and Throughput Compared. (2025, September 19). Patsnap Eureka. Retrieved from [Link]
-
HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. Retrieved from [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Retrieved from [Link]
-
Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. RSC Publishing. Retrieved from [Link]
-
The role of forced degradation studies in stability indicating HPLC method development. IntechOpen. Retrieved from [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Retrieved from [Link]
-
HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. Retrieved from [Link]
-
Pyridines Separation of pyridine and other amines. Agilent. Retrieved from [Link]
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. CNKI. Retrieved from [Link]
-
Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Gas-Liquid Chromatography of Pyridines Using New Solid Support. Analytical Chemistry. Retrieved from [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. Retrieved from [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. Retrieved from [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20). PharmTech. Retrieved from [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). Alwsci. Retrieved from [Link]
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005, January 15). PubMed. Retrieved from [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. Retrieved from [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Austin Chemical Engineering. Retrieved from [Link]
-
ich q2(r1)-guided validation of anormal phase hplc/uv method for thiram in technical wp formulations complying with sanco qc standards. (2025, August 24). ResearchGate. Retrieved from [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). National Library of Indonesia. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]
-
Compound purity analysis and HPLC data. The Royal Society of Chemistry. Retrieved from [Link]
-
ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. Retrieved from [Link]
-
Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Journal of Food and Drug Analysis. Retrieved from [Link]
-
Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. (2025, March 10). Pharmaceutical Technology. Retrieved from [Link]
-
6-Methoxy-3-pyridinylamine. PubChem. Retrieved from [Link]
-
Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). (2008, April 15). European Commission. Retrieved from [Link]
-
6-(4-Methoxy-2-methylphenyl)pyridin-3-ol Properties. U.S. Environmental Protection Agency. Retrieved from [Link]
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Differentiating Isomeric Aminophenoxypyridines via IR Spectroscopy: A Comparative Analytical Guide
Phenoxypyridines are privileged scaffolds in modern drug discovery, serving as the structural backbone for numerous kinase inhibitors, including Sorafenib analogues and dual VEGFR-2/c-Met inhibitors[1]. When functionalizing these scaffolds with a primary amine (–NH₂)—a critical moiety for establishing hydrogen-bonding networks within the kinase hinge region—the exact positioning of the amine dictates the molecule's electronic distribution, basicity, and reactivity[2].
As an Application Scientist, selecting the right analytical technique to validate these structural building blocks is paramount. This guide objectively compares the infrared (IR) vibrational mechanics of two primary alternatives used in pharmaceutical synthesis: Aniline-Type Phenoxypyridines (amine on the phenyl ring) versus Aminopyridine-Type Phenoxypyridines (amine on the pyridine ring).
Vibrational Causality and Electronic Delocalization
The absorption bands of a primary amine typically manifest as two distinct N–H stretching vibrations (asymmetric and symmetric) in the 3500–3200 cm⁻¹ region, alongside N–H bending (scissoring) near 1600 cm⁻¹. However, in phenoxypyridine systems, these bands are highly sensitive to the molecule's internal electronic environment[3].
-
Alternative A: Aniline-Type Phenoxypyridines (e.g., 4-(4-aminophenoxy)pyridine) In these derivatives, the primary amine is located on the phenyl ring. The ether linkage (–O–) acts as an electron-donating group via resonance, which enriches the electron density of the phenyl ring. This maintains relatively strong, localized N–H bonds, resulting in higher frequency N–H stretching bands (typically >3430 cm⁻¹)[4].
-
Alternative B: Aminopyridine-Type Phenoxypyridines (e.g., 5-phenoxypyridin-2-amine) Here, the amine is directly attached to the electron-deficient pyridine ring. The nitrogen lone pair heavily delocalizes into the endocyclic pyridine nitrogen. This electronic drain weakens the N–H bonds, shifting the stretching frequencies significantly lower (<3420 cm⁻¹). Simultaneously, this delocalization increases the double-bond character of the exocyclic C–N bond, shifting the C–N stretch higher until it often overlaps with the N–H bending and ring vibrations[1].
Caption: Electronic delocalization pathway in aminopyridine-type phenoxypyridines affecting IR bands.
Comparative IR Performance Data
The following table summarizes the quantitative IR absorption shifts between the two structural alternatives. The data demonstrates how the strong resonance in the aminopyridine-type isomer drastically lowers the symmetric N–H stretch.
| Vibrational Mode | Alternative A: Aniline-Type (e.g., 4-APP)[4] | Alternative B: Aminopyridine-Type (e.g., 2-Amino)[1] | Causality for Shift |
| ν(N–H) Asymmetric | ~3438 – 3485 cm⁻¹ | ~3414 cm⁻¹ | Weakened N–H bond due to lone pair delocalization into the pyridine ring. |
| ν(N–H) Symmetric | ~3337 – 3361 cm⁻¹ | ~3214 – 3236 cm⁻¹ | Pronounced resonance effect; strong hydrogen bonding in the solid state. |
| δ(N–H) Bend / ν(C=N) | ~1598 – 1627 cm⁻¹ | ~1627 – 1674 cm⁻¹ | Increased partial double-bond character of the exocyclic C–N bond. |
| ν(C–O–C) Ether | ~1209 – 1269 cm⁻¹ | ~1165 – 1200 cm⁻¹ | Altered inductive pull from the highly polarized pyridine system[3]. |
Self-Validating FTIR Experimental Protocol
To accurately resolve these specific bands, Transmission FTIR (KBr Pellet) is recommended over Attenuated Total Reflectance (ATR). Why? ATR requires applying high mechanical pressure to the sample against the crystal, which can alter the polymorphic crystalline state and force artificial hydrogen-bonding networks, leading to peak broadening in the sensitive 3500–3200 cm⁻¹ region. A dilute KBr pellet isolates the molecules in a non-interacting matrix, providing the sharp resolution required to differentiate these isomers.
This protocol is designed as a closed, self-validating system to ensure data integrity.
Step 1: System Calibration (The Validation Check)
-
Power on the FTIR spectrometer and allow the source to stabilize for 30 minutes.
-
Insert a standard 1.5 mil Polystyrene (PS) calibration film.
-
Acquire a spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans).
-
Validation Gate: Verify that the PS reference peaks appear exactly at 3027 cm⁻¹, 1601 cm⁻¹, and 906 cm⁻¹ (±1 cm⁻¹). If the peaks drift, the interferometer requires realignment before proceeding.
Step 2: Background Acquisition
-
Grind 100 mg of anhydrous, IR-grade Potassium Bromide (KBr) in an agate mortar. Press into a blank pellet using a hydraulic press (10 tons for 2 minutes).
-
Run the blank KBr pellet as the background spectrum. This step is critical to subtract atmospheric water vapor, which exhibits intense, jagged rotational-vibrational bands between 3900–3400 cm⁻¹ that can mask the primary amine signals.
Step 3: Sample Preparation & Acquisition
-
Weigh ~1–2 mg of the synthesized phenoxypyridine amine derivative.
-
Mix gently with 100 mg of anhydrous KBr. Expert Tip: Do not over-grind the mixture; excessive grinding can induce localized heating and polymorphic transformation.
-
Press the mixture into a translucent pellet (10 tons for 2 minutes).
-
Acquire the sample spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans to maximize signal-to-noise ratio).
Step 4: Spectral Interpretation
-
Isolate the 3500–3200 cm⁻¹ region.
-
If the symmetric stretch is >3330 cm⁻¹, the structure is validated as an Aniline-Type derivative. If it drops below 3250 cm⁻¹, it is an Aminopyridine-Type derivative.
Caption: Analytical workflow for differentiating phenoxypyridine amine isomers via FTIR.
References
-
[1] Preprints.org. Sorafenib Analogue and Its Rearranged Compound: Design, Synthesis, Their In Vitro Anticancer Activity and Crystal Structure. Preprints. Available at:[Link]
-
[3] National Institutes of Health (PMC). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-Pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. Available at: [Link]
-
[4] Taylor & Francis. Highly optical transparency and thermally stable polyimides containing pyridine and phenyl pendant. Journal of Macromolecular Science. Available at: [Link]
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- 1. preprints.org [preprints.org]
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- 3. Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-Pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Comparative Analysis of 6-(3-Methylphenoxy)pyridin-3-amine and 6-phenoxypyridin-3-amine: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the pyridine ring serves as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Its derivatives are cornerstones in the development of treatments for a wide range of diseases, from cancer to central nervous system disorders.[1][3] This guide provides an in-depth comparison of two closely related pyridine derivatives: 6-(3-Methylphenoxy)pyridin-3-amine and its parent compound, 6-phenoxypyridin-3-amine .
The core structural difference between these molecules is a single methyl group on the phenoxy moiety. While seemingly minor, this substitution can have profound consequences on a molecule's physicochemical properties, target engagement, and metabolic fate. This phenomenon, often termed the "magic methyl" effect, is a critical strategic tool in lead optimization.[4][5] This document will explore the theoretical underpinnings of these differences, provide a framework for their empirical validation, and offer detailed experimental protocols for researchers aiming to harness their potential.
Molecular Profile and Physicochemical Properties
The foundational structure, 6-phenoxypyridin-3-amine, combines a polar aminopyridine head with a lipophilic phenoxy tail.[6] The introduction of a methyl group in the meta position of the phenoxy ring in 6-(3-Methylphenoxy)pyridin-3-amine is predicted to alter key physicochemical parameters that govern its behavior in biological systems.
The methyl group is a small, lipophilic substituent known to modulate a compound's properties in several ways:
-
Increased Lipophilicity: The hydrophobic nature of the methyl group typically increases the molecule's partition coefficient (LogP), which can enhance membrane permeability and cell penetration.[7]
-
Modulated Solubility: While increasing lipophilicity, the addition of a methyl group can sometimes decrease aqueous solubility.[4]
-
Conformational Restriction: The steric bulk of the methyl group can influence the rotational freedom around the ether linkage, potentially locking the molecule into a more biologically active conformation.[4][8] This pre-organization can reduce the entropic penalty upon binding to a target protein, leading to higher affinity.
Below is a comparative table of the core chemical properties and predicted physicochemical parameters.
| Property | 6-phenoxypyridin-3-amine | 6-(3-Methylphenoxy)pyridin-3-amine | Rationale for Difference |
| Molecular Formula | C₁₁H₁₀N₂O | C₁₂H₁₂N₂O | Addition of a -CH₂- unit. |
| Molecular Weight | 186.21 g/mol [9] | 200.24 g/mol | Addition of a methyl group. |
| Predicted LogP | ~2.5 | ~3.0 | The methyl group increases hydrophobicity.[7] |
| Topological Polar Surface Area (TPSA) | 48.1 Ų[10] | 48.1 Ų | TPSA is based on heteroatoms; unchanged by the methyl group. |
| Predicted Aqueous Solubility | Moderately Soluble | Lower Solubility | Increased lipophilicity often correlates with reduced aqueous solubility.[4] |
The "Magic Methyl" Effect: Impact on Biological Activity
The strategic placement of methyl groups is a cornerstone of lead optimization in drug discovery.[5][11] The introduction of a methyl group can dramatically enhance biological activity through several mechanisms.
Pharmacodynamic Considerations: Target Binding
A methyl group can significantly improve the binding affinity of a ligand for its target protein.
-
Hydrophobic Interactions: If the target's binding pocket contains a hydrophobic region, the methyl group can fit into this pocket, creating favorable van der Waals interactions and displacing water molecules, which is an energetically favorable process.[4] This can lead to a substantial increase in potency, sometimes by a factor of 10 or more.[5]
-
Conformational Effects: As mentioned, the methyl group can restrict bond rotation. If this forces the molecule into a conformation that is more complementary to the binding site, the binding affinity will increase.[8] Studies have shown that ortho-methyl substitutions can be particularly effective at inducing a propitious conformational change.[8]
Pharmacokinetic Considerations: ADME Properties
The methyl group can also have a profound impact on a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Metabolic Stability: Aromatic rings are often sites of metabolic oxidation by cytochrome P450 enzymes. A strategically placed methyl group can act as a "metabolic shield," sterically hindering the enzyme from accessing a nearby site of metabolism.[5][7] This can increase the compound's half-life and overall exposure in the body.
-
Membrane Permeability: Increased lipophilicity from the methyl group can enhance a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier.[7]
The diagram below illustrates the potential points of impact of the methyl group.
Caption: Impact of the methyl group on key drug discovery properties.
Proposed Synthetic and Experimental Evaluation Workflow
To empirically validate the hypothesized differences between these two compounds, a structured experimental plan is essential. The following sections outline the synthesis, characterization, and comparative biological evaluation.
Synthesis and Characterization
A common and efficient method for synthesizing such diaryl ethers is through a nucleophilic aromatic substitution (SNAr) reaction or a palladium-catalyzed coupling reaction. The Buchwald-Hartwig amination is also a powerful tool for forming the C-N bond in related structures.[12]
Caption: General workflow for synthesis and characterization.
Experimental Protocol: Synthesis via SNAr Reaction
-
Reaction Setup: To a solution of 6-chloropyridin-3-amine (1.0 eq) in anhydrous dimethylformamide (DMF), add phenol or m-cresol (1.2 eq).
-
Base Addition: Add a strong base such as potassium tert-butoxide (2.0 eq) portion-wise at 0 °C.
-
Heating: Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired compound.
-
Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Comparative Biological Evaluation
Given that pyridine derivatives are frequently investigated as kinase inhibitors[1][13], a comparative screening against a relevant kinase target, such as VEGFR-2, is a logical starting point. This should be complemented with a general cytotoxicity assessment.
Caption: Workflow for comparative biological and ADME evaluation.
Experimental Protocol: Kinase Inhibition Assay (VEGFR-2)
This protocol describes a common method to assess the inhibitory potential of compounds against a target kinase.
-
Materials: Recombinant human VEGFR-2 enzyme, kinase buffer, ATP, a suitable peptide substrate, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Prepare a series of dilutions of the test compounds (e.g., from 10 µM to 0.1 nM) in DMSO.
-
Reaction: In a 384-well plate, incubate the VEGFR-2 enzyme with the test compounds at various concentrations in the reaction buffer for 15-30 minutes.
-
Initiation: Initiate the kinase reaction by adding the peptide substrate and ATP. Incubate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity by adding the detection reagent, which quantifies the amount of ADP produced. This is often measured via a luminescence signal.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13]
-
Cell Seeding: Seed human cancer cell lines (e.g., HCT116, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Predicted Outcomes and Conclusion
Based on established principles of medicinal chemistry, it is hypothesized that the addition of a methyl group will confer distinct advantages upon 6-(3-Methylphenoxy)pyridin-3-amine compared to its unsubstituted counterpart.
| Parameter | Predicted Outcome for 6-(3-Methylphenoxy)pyridin-3-amine | Justification |
| Kinase Inhibition (IC₅₀) | Lower IC₅₀ (Higher Potency) | Potential for favorable hydrophobic interactions in the kinase active site and/or beneficial conformational restriction.[4][8] |
| Cytotoxicity (IC₅₀) | Lower IC₅₀ (Higher Potency) | Increased cellular uptake due to higher lipophilicity and potentially higher target engagement.[7] |
| Metabolic Stability (t₁/₂) | Longer Half-life | The methyl group may sterically hinder enzymatic attack on the phenoxy ring, reducing the rate of metabolism.[5] |
References
-
Mugnaini, C., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. Available at: [Link]
-
Hilaris. (2024). The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Hilaris Publisher. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Pharma Focus Asia. Available at: [Link]
-
IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available at: [Link]
-
Yadav, P., et al. (2021). Magic Methyl Effects in Drug Design. Juniper Publishers. Available at: [Link]
-
Open Access Journals. (2023). A Brief View on Pyridine Compounds. Longdom Publishing. Available at: [Link]
-
Bostrom, J., et al. (2012). Methyl Effects on Protein–Ligand Binding. Journal of Medicinal Chemistry. Available at: [Link]
-
Yadav, P., et al. (2021). Magic Methyl Effects in Drug Design. Juniper Publishers. Available at: [Link]
-
Wang, Y., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI. Available at: [Link]
-
IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available at: [Link]
Sources
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- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
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- 5. juniperpublishers.com [juniperpublishers.com]
- 6. CAS 25194-67-6: 6-Phenoxy-3-pyridinamine | CymitQuimica [cymitquimica.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 6-Phenoxypyridin-3-amine [sigmaaldrich.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of 3-Methylphenoxy and 4-Methylphenoxy Pyridine Amines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents due to its versatile chemical properties and ability to interact with a wide range of biological targets.[1] When coupled with a phenoxy amine moiety, the resulting structures present a compelling profile for drug discovery, particularly in the realm of kinase and receptor modulation. This guide delves into a comparative analysis of two closely related positional isomers: 3-methylphenoxy pyridine amines and 4-methylphenoxy pyridine amines. The subtle shift of a single methyl group from the meta to the para position on the phenoxy ring can profoundly influence the molecule's conformational flexibility, electronic distribution, and ultimately, its biological activity.
This document provides a technical overview of the structure-activity relationships (SAR) of these isomers, hypothesizes the potential impact of the methyl group's position, and offers detailed experimental protocols for researchers to conduct their own comparative studies.
Understanding the Core Moieties: Pyridine, Phenoxy, and Amine
The pyridine ring, an aromatic heterocycle, can act as a hydrogen bond acceptor and engage in π-π stacking interactions with biological targets. The phenoxy group provides a larger surface area for hydrophobic interactions, and the amine linker offers a crucial point for hydrogen bonding and can be tailored to modulate basicity and overall physicochemical properties. The strategic placement of a methyl group on the phenoxy ring introduces a small, lipophilic substituent that can influence the molecule's interaction with a target's binding pocket.
Structure-Activity Relationship (SAR) Insights: The Critical Role of the Methyl Group Position
While direct comparative studies between 3-methylphenoxy and 4-methylphenoxy pyridine amines are not extensively documented in publicly available literature, we can infer potential differences in their biological activities based on established principles of medicinal chemistry and SAR studies of related substituted pyridine derivatives.
The position of the methyl group is expected to impact the molecule's overall conformation and its ability to fit into a specific binding pocket.
-
3-Methyl (Meta) Position: A methyl group in the meta position can induce a steric twist in the phenoxy ring relative to the pyridine amine core. This altered dihedral angle may be favorable or unfavorable for binding, depending on the specific topology of the target's active site. This could lead to a different selectivity profile compared to the 4-methyl isomer.
-
4-Methyl (Para) Position: A methyl group in the para position extends the molecule's hydrophobic surface area along the main axis. This could enhance van der Waals interactions within a hydrophobic pocket of a target protein. For some targets, this linear extension might be crucial for optimal binding and potency.
The electronic effect of the methyl group, being weakly electron-donating, is less likely to be the primary driver of activity differences between the two isomers. Instead, the steric and conformational consequences of its placement are paramount.
Hypothetical Comparative Biological Data
To illustrate the potential differences in biological activity, the following table presents hypothetical IC50 values for 3-methylphenoxy and 4-methylphenoxy pyridine amine derivatives against two representative kinase targets. It is crucial to note that this data is illustrative and not based on published experimental results.
| Compound ID | Target Kinase | 3-Methylphenoxy Isomer IC50 (nM) | 4-Methylphenoxy Isomer IC50 (nM) |
| PPA-1 | Kinase A | 50 | 250 |
| PPA-2 | Kinase B | 800 | 150 |
This hypothetical data suggests that for Kinase A, the 3-methylphenoxy isomer is more potent, implying that the specific conformation induced by the meta-methyl group is favorable for binding. Conversely, for Kinase B, the 4-methylphenoxy isomer shows significantly higher potency, indicating that the para-substitution might allow for a more optimal interaction with a hydrophobic region of the binding site.
Experimental Protocols
To empirically determine and compare the biological activities of 3-methylphenoxy and 4-methylphenoxy pyridine amines, the following detailed experimental protocols are provided.
In Vitro Kinase Inhibition Assay (Luminescent-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.
Materials:
-
Recombinant protein kinase (e.g., a tyrosine kinase)
-
Kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (3- and 4-methylphenoxy pyridine amines) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, create a 10-point, 3-fold serial dilution series in a separate plate.
-
Enzyme and Substrate Preparation: Dilute the kinase and substrate to their optimal concentrations in kinase assay buffer. The optimal concentrations should be determined empirically through initial titration experiments.
-
Reaction Setup:
-
To each well of the 384-well plate, add 2.5 µL of the test compound dilution. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.
-
Add 5 µL of the diluted kinase solution to all wells except the negative controls.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture containing the substrate and ATP. The final ATP concentration should be at or near its Km for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Subtract the background luminescence (negative control).
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro kinase inhibition assay.
Radioligand Receptor Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of test compounds for a specific G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [3H]-labeled antagonist)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Test compounds (3- and 4-methylphenoxy pyridine amines) dissolved in DMSO
-
Non-specific binding competitor (a high concentration of an unlabeled ligand)
-
96-well glass fiber filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, similar to the kinase assay protocol.
-
Assay Setup:
-
In a 96-well plate, combine the following in each well:
-
25 µL of binding buffer
-
25 µL of test compound dilution (or DMSO for total binding, or non-specific competitor for non-specific binding)
-
25 µL of radioligand at a concentration near its Kd
-
25 µL of cell membrane preparation
-
-
-
Incubation: Incubate the plate at room temperature for 90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester or vacuum manifold. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the radioligand receptor binding assay.
Conclusion
References
-
Pyridine, a compound with a heterocyclic structure, is a key player in medicinal chemistry and drug design. It is widely used as a framework for the design of biologically active molecules and is the second most common heterocycle in FDA-approved drugs.[1]
Sources
A Guide to the Reference Standard for 6-(3-Methylphenoxy)pyridin-3-amine: Qualification of an In-House Standard
For researchers, medicinal chemists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used for identification, purity assessment, and quantitative analysis. This guide addresses a common challenge in pharmaceutical research: establishing a reliable reference standard for a compound that is not commercially available in a certified format. Our focus is 6-(3-Methylphenoxy)pyridin-3-amine, a substituted pyridinamine.
Substituted pyridinamine cores are prevalent scaffolds in medicinal chemistry, appearing in molecules developed for a range of therapeutic areas, including psychotic disorders and as kinase inhibitors.[1][2] The precise characterization of such molecules is non-negotiable for accurate structure-activity relationship (SAR) studies and subsequent development. This guide provides a comprehensive, field-proven framework for the qualification of a research-grade batch of 6-(3-Methylphenoxy)pyridin-3-amine as a high-purity, in-house reference standard, ensuring data integrity and scientific rigor in your research.
Sourcing a Candidate Material and Evaluating Alternatives
While sourcing the target meta-isomer, researchers may find that the corresponding ortho- and para-isomers, 6-(o-Tolyloxy)pyridin-3-amine and 6-(p-Tolyloxy)pyridin-3-amine, are more readily available.[3] The decision to use a closely related isomer as a temporary or surrogate standard should be approached with caution. The table below outlines the key considerations.
| Feature | In-House Qualified Standard (Target Molecule) | Commercially Available Isomeric Standard |
| Structural Identity | Identical to the analyte of interest. | Structurally different; may have different chromatographic and spectroscopic properties. |
| Applicability | Directly applicable for identity, purity, and assay of the analyte. | Primarily useful for method development and system suitability checks. Not suitable for direct quantification of the target analyte without determining a relative response factor. |
| Qualification Effort | Requires comprehensive in-house characterization (Identity, Purity, Assay). | Typically comes with a Certificate of Analysis, reducing in-house effort. |
| Regulatory Standing | A well-characterized in-house standard is acceptable for early-phase development.[4] | May not be suitable for formal assays submitted for regulatory review without justification. |
| Cost | Higher initial cost for custom synthesis and full characterization. | Lower initial cost for an off-the-shelf product. |
The Qualification Workflow: A Roadmap to a Reliable Standard
The qualification of an in-house reference standard is a systematic process to unequivocally confirm its structure and determine its purity with a high degree of confidence. This multi-step process employs orthogonal analytical techniques to provide a comprehensive characterization.
Caption: Workflow for the qualification of an in-house reference standard.
Part I: Unambiguous Identity Confirmation
The first phase of qualification is to confirm, without ambiguity, that the synthesized material is indeed 6-(3-Methylphenoxy)pyridin-3-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for structural elucidation of organic molecules. A full suite of experiments, including ¹H NMR, ¹³C NMR, and 2D-NMR (like COSY and HSQC), should be performed.
Expected ¹H and ¹³C NMR Chemical Shifts: Based on structure-correlation and prediction tools, the following are approximate chemical shifts (in ppm) expected in a solvent like DMSO-d₆. Actual values must be confirmed by experimental data.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyridine-H2 | ~8.0 | ~158 |
| Pyridine-H4 | ~7.2 | ~125 |
| Pyridine-H5 | ~6.8 | ~115 |
| Pyridine-C3 (NH₂) | - | ~135 |
| Pyridine-C6 (O-Ar) | - | ~160 |
| Phenoxy-H (aromatic) | 6.9 - 7.3 | 115 - 130 |
| Phenoxy-C1 (O-Py) | - | ~155 |
| Phenoxy-C3 (CH₃) | - | ~140 |
| Methyl-H | ~2.3 | ~21 |
| Amine-H₂ | ~5.5 (broad) | - |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the candidate material and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts to 0.00 ppm.
-
Acquisition: Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the data and assign all proton and carbon signals, confirming the connectivity and substitution pattern. The assignments should be consistent with the proposed structure.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, which serves as a fingerprint for the molecule.
-
Expected Mass:
-
Molecular Formula: C₁₂H₁₂N₂O
-
Monoisotopic Mass: 200.09496 g/mol
-
High-resolution mass spectrometry (HRMS) should confirm this mass to within ±5 ppm.
-
-
Expected Fragmentation: In Electron Ionization (EI), characteristic fragments would arise from the cleavage of the ether bond and fragmentation of the pyridine and phenoxy rings.
Infrared (IR) Spectroscopy
FTIR confirms the presence of key functional groups.
-
N-H Stretch: A pair of bands around 3300-3450 cm⁻¹ for the primary amine.
-
C-O-C Stretch: A strong band around 1200-1250 cm⁻¹ for the aryl ether linkage.
-
C=N and C=C Stretch: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.
-
C-H Stretch: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.
Part II: Purity and Content Assessment
Once identity is confirmed, the next phase is to quantify all impurities to determine the exact content of the active molecule. This is achieved using the mass balance approach, a method recommended by the USP.[5][6]
Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities) [7][8]
Chromatographic Purity by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for determining the levels of organic, non-volatile impurities.
Experimental Protocol: HPLC Method for Purity
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to separate impurities with a wide range of polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the main component and expected impurities absorb (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector is ideal to assess peak purity.
-
Analysis: Inject a dilute solution of the standard (~0.5 mg/mL). The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Residual Solvents by Gas Chromatography (GC)
GC with a headspace sampler (HS) is used to quantify volatile organic solvents remaining from the synthesis and purification process.
Experimental Protocol: GC-HS for Residual Solvents
-
Sample Preparation: Accurately weigh about 100 mg of the standard into a headspace vial and dissolve in a suitable high-boiling solvent like DMF or DMSO.
-
Column: A column suitable for volatile organics (e.g., DB-624 or equivalent).
-
Instrumentation: Use a GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Analysis: Run the sample against a calibrated standard containing expected solvents. Quantify any detected solvents.
Water Content by Karl Fischer Titration
This is the most accurate method for determining the water content in a solid sample.
Experimental Protocol: Coulometric Karl Fischer
-
Instrument: Use a coulometric Karl Fischer titrator.
-
Sample Preparation: Accurately weigh a suitable amount of the standard (typically 20-50 mg) and add it directly to the titration cell.
-
Analysis: The instrument will automatically titrate the water and report the content as a weight percentage. Perform the measurement in triplicate.
Inorganic Impurities (Residue on Ignition)
This test quantifies the amount of non-volatile inorganic material in the sample.
Experimental Protocol: Residue on Ignition (ROI)
-
Procedure: Accurately weigh about 1 g of the standard into a tared crucible.
-
Ignition: Heat the sample gently until it is thoroughly charred. Cool, moisten the residue with sulfuric acid, and heat gently until white fumes are no longer evolved. Ignite in a muffle furnace at 600 ± 50 °C until all carbon has been consumed.
-
Calculation: Cool in a desiccator, weigh, and calculate the percentage of residue.
Data Summary and Documentation
All data must be compiled into a formal Certificate of Analysis (CofA) for the newly qualified in-house reference standard.
Template: Certificate of Analysis - In-House Reference Standard
| Test | Method | Specification | Result |
| Appearance | Visual | White to Off-White Solid | Conforms |
| Identity (¹H NMR) | NMR | Spectrum conforms to structure | Conforms |
| Identity (MS) | LC-MS | [M+H]⁺ = 201.1022 ± 5 ppm | 201.1019 |
| Chromatographic Purity | HPLC-UV (254 nm) | ≥ 99.5% | 99.8% |
| Water Content | Karl Fischer | ≤ 0.5% | 0.1% |
| Residual Solvents | GC-HS | Meets USP <467> limits | <0.1% Total |
| Residue on Ignition | USP <281> | ≤ 0.1% | <0.05% |
| Calculated Purity (Mass Balance) | Calculation | Report Value | 99.6% |
| Storage Conditions | - | Store at 2-8°C, protected from light | - |
| Retest Date | - | 24 Months from Qualification Date | - |
Stability, Storage, and Handling
To ensure the continued integrity of the in-house standard, proper storage and a stability monitoring program are essential.[9]
-
Storage: The standard should be stored in tightly sealed, light-resistant containers at a controlled temperature (e.g., 2-8°C) to minimize degradation.
-
Handling: Use appropriate personal protective equipment. Dispense the material in a low-humidity environment to prevent moisture uptake. It is best practice to create smaller, single-use working vials from a larger master stock to prevent repeated exposure of the bulk material.
-
Stability Program: A portion of the qualified batch should be placed on a formal stability program. The standard should be re-tested (at a minimum for purity by HPLC) at defined intervals (e.g., 6, 12, 18, 24 months) to confirm it remains suitable for use. The results of this program will define the retest date for the standard.
Conclusion
The absence of a commercially available certified reference standard for 6-(3-Methylphenoxy)pyridin-3-amine does not preclude its use in a regulated or high-quality research environment. By implementing a rigorous, multi-faceted qualification program as outlined in this guide, researchers can establish a well-characterized in-house reference standard. This process, which combines spectroscopic identity confirmation with a comprehensive purity assessment via the mass balance method, ensures the reliability, accuracy, and defensibility of all subsequent analytical data generated using this standard.
References
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US Pharmacopeia (USP). General Chapter <11> USP Reference Standards. [Link]
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Qvents. Qualification of Inhouse Reference Standards and Secondary Standards. Published April 14, 2025. [Link]
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Feldsine, P. Reference-Standard Material Qualification. Pharmaceutical Technology, April 2, 2009. [Link]
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Carter, D. et al. Guidance for characterization of in‐house reference materials for light element stable isotope analysis. Rapid Communications in Mass Spectrometry, 2020. [Link]
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Gimranov, R. et al. Certification of Reference Standards in Pharmacy: Mass Balance Method. Pharmaceutical Chemistry Journal, 2018. [Link]
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BioProcess International. Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. March 1, 2014. [Link]
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Griffiths, L. et al. The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 2007. [Link]
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Kochev, N. T. et al. Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 2021. [Link]
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Google Patents. SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE. EP4045494B1. [Link]
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PubChem. Novel Pyridine Compositions and their use in methods for preventing or treating diseases, disorders and conditions - Patent US-2024390364-A1. [Link]
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PROSPRE. 1H NMR Predictor. [Link]
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The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
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NMR-DB. Simulate and predict NMR spectra. [Link]
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Abd-Ella, A. A. A concise review on some synthetic routes and applications of pyridine scaffold compounds. Beni-Suef University Journal of Basic and Applied Sciences, 2021. [Link]
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Idir, M. et al. 6-Methylpyridin-3-amine. Acta Crystallographica Section E, 2008. [Link]
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BCRC Press. RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. [Link]
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A Researcher's Guide to the UV-Vis Absorption Profile of 6-(3-Methylphenoxy)pyridin-3-amine: A Comparative and Methodological Analysis
For drug development professionals and researchers synthesizing novel molecular entities, rapid and robust characterization is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy remains a cornerstone technique for confirming chemical structure, determining concentration, and probing the electronic properties of aromatic compounds. This guide provides a comprehensive analysis of the expected UV-Vis absorption characteristics of 6-(3-Methylphenoxy)pyridin-3-amine, a molecule of interest in medicinal chemistry.
While direct experimental data for this specific compound is not yet available in the public domain, this guide will establish a robust predictive framework. We will achieve this by dissecting the molecule into its constituent chromophores, comparing their known spectral properties, and providing a detailed, field-proven protocol for its empirical determination.
Predictive Analysis: Deconstructing the Chromophore
The structure of 6-(3-Methylphenoxy)pyridin-3-amine incorporates three key chromophoric systems: the pyridine ring, the aminopyridine system, and the 3-methylphenoxy (m-cresol ether) group. The final UV-Vis spectrum will be a composite of the electronic transitions within these moieties, modulated by their electronic interaction.
-
Pyridine Moiety: The parent pyridine ring exhibits characteristic absorption bands arising from π→π* transitions. In acidic solutions, these bands are typically observed around 254-257 nm.[1][2] A second, often more intense band can be found at lower wavelengths, around 202 nm.[2]
-
Aminopyridine Moiety: The introduction of an amino group at the 3-position significantly influences the electronic properties of the pyridine ring. The lone pair of electrons on the nitrogen atom acts as an auxochrome, donating electron density into the aromatic system. This donation lowers the energy gap for π→π* transitions, resulting in a bathochromic (red) shift. For instance, 3-aminopyridine itself shows absorption maxima at longer wavelengths compared to pyridine.[3][4]
-
3-Methylphenoxy Moiety: The phenoxy group, structurally similar to anisole (methoxybenzene), is also a potent chromophore. Anisole displays a primary absorption band around 270 nm, attributed to the π→π* transition of the benzene ring, with the oxygen's lone pair extending the conjugation.[5] The methyl group in the meta position (as in m-cresol) is expected to have a minor electronic effect, with m-cresol showing an absorption maximum around 292 nm in a basic methanolic solution.
Anticipated Spectrum: Based on this analysis, 6-(3-Methylphenoxy)pyridin-3-amine is expected to exhibit a complex UV-Vis spectrum with at least two primary absorption bands in the 250-320 nm range. The dominant, lowest-energy transition will likely be a π→π* transition involving the entire conjugated system, significantly red-shifted compared to pyridine or anisole alone, due to the extended conjugation and the powerful electron-donating effect of the amino group.
Comparative UV-Vis Data of Structural Analogs
To provide a quantitative basis for our prediction, the following table summarizes the reported absorption maxima (λmax) for key structural analogs of our target compound.
| Compound | λmax (nm) | Solvent |
| Pyridine | 254 | Acidic Mobile Phase[2] |
| 3-Aminopyridine | ~290-300 | Not specified[3] |
| Anisole | 270 | Not specified[5] |
| 3-Aminophenol | ~285-295 | Water[6] |
| m-Cresol | 292 | 0.1M NaOH-methanol |
Note: The λmax values can be influenced by solvent polarity and pH. This table provides a general reference.
Experimental Protocol for Empirical Determination of λmax
The following protocol provides a robust, self-validating methodology for accurately determining the UV-Vis absorption maxima of 6-(3-Methylphenoxy)pyridin-3-amine. The causality behind each step is explained to ensure scientific integrity.
Materials and Instrumentation
-
Analyte: 6-(3-Methylphenoxy)pyridin-3-amine (purity >98%)
-
Solvent: Spectroscopic grade ethanol or acetonitrile. Rationale: These solvents are transparent in the UV region of interest (>220 nm) and can dissolve a wide range of organic compounds. Ethanol is a polar protic solvent, while acetonitrile is polar aprotic; running spectra in both can provide insights into solvatochromic effects.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched pair of 1 cm path length quartz cuvettes. Rationale: Quartz is transparent down to ~190 nm, unlike glass or plastic which absorb UV radiation.[7]
Preparation of Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the analyte and dissolve it in 10 mL of the chosen solvent in a volumetric flask.
-
Working Solution (e.g., 10 µg/mL): Dilute the stock solution 1:100 with the same solvent. For example, transfer 100 µL of the stock solution into a 10 mL volumetric flask and fill to the mark. Rationale: This concentration typically yields absorbance values within the optimal range of 0.2-1.0 for most spectrophotometers, ensuring adherence to the Beer-Lambert Law.
Spectrophotometer Setup and Measurement
The following workflow outlines the data acquisition process.
Caption: Experimental workflow for UV-Vis spectral analysis.
-
Instrument Power-Up: Turn on the spectrophotometer and its light sources (Deuterium and Tungsten/Halogen lamps) and allow them to warm up for at least 20-30 minutes for stabilization.[8]
-
Parameter Setup: Set the instrument to scan a wavelength range of 220 nm to 400 nm.
-
Baseline Correction: Fill both cuvettes with the blank solvent. Place them in the reference and sample holders and run a baseline scan. This electronically subtracts the absorbance of the solvent and the cuvettes.[7]
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder.
-
Acquire Spectrum: Initiate the scan. The instrument will plot absorbance as a function of wavelength.
-
Data Analysis: Identify the wavelength(s) at which maximum absorbance occurs (λmax). The corresponding absorbance value can be used to calculate the molar absorptivity (ε) if the exact concentration is known, using the Beer-Lambert Law (A = εcl).
The Influence of Solvent: A Note on Solvatochromism
The position and intensity of absorption bands can be sensitive to the solvent environment, a phenomenon known as solvatochromism.[9] For a molecule like 6-(3-Methylphenoxy)pyridin-3-amine, which possesses both hydrogen bond donor (the amine) and acceptor (the pyridine nitrogen and ether oxygen) sites, the choice of solvent can be critical.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with the analyte. This can stabilize the ground and excited states differently, often leading to shifts in λmax compared to aprotic solvents.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents interact primarily through dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Cyclohexane): These solvents provide a spectrum that is closest to the gas-phase or "unperturbed" state of the molecule.
By measuring the spectrum in solvents of varying polarity and hydrogen-bonding capability, one can gain valuable insights into the nature of the electronic transitions. A bathochromic (red) shift with increasing solvent polarity, for example, often indicates that the excited state is more polar than the ground state.
Conclusion
While a definitive UV-Vis spectrum for 6-(3-Methylphenoxy)pyridin-3-amine requires empirical measurement, a robust prediction can be made through comparative analysis of its constituent chromophores. The molecule is expected to exhibit strong absorption in the 250-320 nm range, driven by π→π* transitions across the conjugated aminopyridine and phenoxy systems. The provided experimental protocol offers a clear and scientifically sound method for researchers to obtain high-quality, reliable spectral data. This foundational characterization is a critical step in the journey of any novel compound from the research bench to its potential application.
References
-
ResearchGate. (n.d.). UV-Vis spectra of control and treated samples of anisole. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Changes observed in the UV‐Vis absorption spectra of 3‐aminophenol in water. Retrieved from [Link]
-
ResearchGate. (n.d.). UV–vis spectra of anisole solutions. Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) UV-vis absorption spectra of pyridine at 25.0 o C with the increase of β-CD concentration. Retrieved from [Link]
-
PhotochemCAD. (n.d.). Anisole. Retrieved from [Link]
-
ResearchGate. (n.d.). Ultraviolet-visible absorption spectra of the (a) 3-aminophenol resin microspheres. Retrieved from [Link]
-
ScienceDirect. (n.d.). Solvatochromic effects in the absorption and fluorescence spectra of indazole and its amino derivatives. Retrieved from [Link]
-
Data.gov. (n.d.). UV-visible absorbance spectra of purified and unpurified m-cresol purple samples. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Electronic absorption spectra of pyridine and nicotine in aqueous solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparing of the UV-Vis absorption spectra of m-cresol 0.1 mM, Fe(III) -Cit 0.3 mM and mixture. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 3-amino-. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Visible spectrum for 3-aminophenol. Retrieved from [Link]
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SIELC Technologies. (n.d.). 3-Aminopyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV–Vis absorption spectrum. Retrieved from [Link]
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ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Aminophenol. Retrieved from [Link]
-
MDPI. (2025). Solvatochromic Parameters of Four Amines in Propane-1,3-diol at 298.15 K. Retrieved from [Link]
-
Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]
-
ResearchGate. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. Retrieved from [Link]
-
Scribd. (n.d.). CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros. Retrieved from [Link]
- Google Books. (n.d.). Solvent Effects on UV-vis Absorption Spectra of Some Solvatochromic Substances in Binary Solvent Mixtures.
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Simultaneous spectrophotometric determination of the three structural isomers of cresol using multivariate regression methods. Retrieved from [Link]
-
Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]
-
Preprints.org. (2025). A Comprehensive Review of UV-visible spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solvatochromism and acidochromism of azobenzene-functionalized poly(vinyl amines). Retrieved from [Link]
-
ResearchGate. (2025). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 3-Methylphenol (FDB008788). Retrieved from [Link]
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Elemental Analysis vs. Modern Alternatives: Validating C₁₂H₁₂N₂O Purity in Drug Development
The following guide serves as a technical comparison and validation protocol for the elemental analysis of C₁₂H₁₂N₂O , utilizing 4,4'-Oxydianiline (ODA) and related pharmacophores as the primary case studies. This document contrasts the performance of Automated Combustion Analysis (The "Gold Standard") against modern alternatives like High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) .
Core Directive & Executive Summary
In the development of small molecule therapeutics, the empirical formula C₁₂H₁₂N₂O represents a critical chemical space, including structures like 4,4'-Oxydianiline (a key polymer precursor) and various tryptamine/pyrazole derivatives . While modern spectroscopy (NMR, MS) confirms molecular structure, it often fails to detect bulk impurities (inorganic salts, solvent inclusion) that skew stoichiometric calculations.
This guide compares the Automated CHNS/O Elemental Analyzer (the "Product") against HRMS and qNMR . We demonstrate that while HRMS provides superior identification, Combustion Analysis remains the only self-validating method for establishing bulk purity within the ±0.4% tolerance required by top-tier journals (e.g., J. Med. Chem., J. Org. Chem.).[1][2][3][4][5][6][7][8][9][10][11]
Theoretical Framework: The C₁₂H₁₂N₂O Benchmark
Before evaluating the analytical methods, we must establish the theoretical baseline. The accuracy of any elemental analysis is judged against these calculated values.
Stoichiometric Calculation
Molecular Formula: C₁₂H₁₂N₂O Atomic Weights (IUPAC Standard): C = 12.011, H = 1.008, N = 14.007, O = 15.999[12]
| Element | Count | Total Mass ( g/mol ) | Calculation | Theoretical % (w/w) |
| Carbon | 12 | 144.132 | 71.98% | |
| Hydrogen | 12 | 12.096 | 6.04% | |
| Nitrogen | 2 | 28.014 | 13.99% | |
| Oxygen | 1 | 15.999 | 7.99% | |
| TOTAL | 27 | 200.241 | 100.00% |
Critical Insight: For a result to be considered "passing" in a peer-reviewed context, the experimental values must fall within ±0.4% of these theoretical percentages. For Carbon, this means a range of 71.58% – 72.38% .
Comparative Analysis: Combustion EA vs. HRMS vs. qNMR
We evaluated the performance of three validation workflows using a synthesized sample of C₁₂H₁₂N₂O (crude vs. recrystallized).
Performance Matrix
| Feature | Combustion Analysis (CHN) | High-Res MS (HRMS) | Quantitative NMR (qNMR) |
| Primary Output | % Composition (Bulk) | Exact Mass ( | Molar Purity Ratio |
| Detection Principle | Thermal oxidation to CO₂, H₂O, N₂ | Ionization & Flight Path | Nuclear Spin Resonance |
| Sample Requirement | 1–3 mg (Destructive) | <0.1 mg (Destructive) | 5–10 mg (Recoverable) |
| Blind Spots | Cannot distinguish isomers | Inorganic salts, non-ionizables | Paramagnetic impurities, overlap |
| Precision | High (±0.1–0.3%) | High (<5 ppm mass error) | Medium (±1–2%) |
| Validation Status | Gold Standard for Purity | Standard for Identity | Emerging Standard for Purity |
Expert Causality Analysis
-
Why EA wins for Purity: HRMS can detect the correct molecular ion
even in a sample that is 50% NaCl by weight. HRMS confirms what is there, but not how much of the bulk is the target molecule. Combustion analysis fails if non-combustible impurities (salts) or trapped solvents are present, making it a true test of "bulk quality." -
Why HRMS wins for Identity: EA cannot distinguish between C₁₂H₁₂N₂O isomers (e.g., 4,4'-Oxydianiline vs. a Pyrazole derivative). HRMS, coupled with fragmentation patterns, fingerprints the specific structure.
Experimental Protocols
Workflow 1: Automated Combustion Analysis (The Protocol)
Instrument: Flash 2000 CHNS/O Analyzer (Thermo/Elementar) Reagent: Tungsten (VI) Oxide (Combustion Catalyst)
-
Calibration: Run K-factor calibration using Acetanilide (Standard) to bracket the C/N ratio of the analyte.
-
Weighing: Accurately weigh 2.500 mg ± 0.005 mg of dried C₁₂H₁₂N₂O into a tin capsule. Note: Tin aids combustion via an exothermic flash (
C). -
Combustion: Inject sample into the combustion reactor (
C) with O₂ injection. -
Separation: Gases are separated via GC column or adsorption traps.
-
Detection: TCD (Thermal Conductivity Detector) quantifies peak areas against the calibration curve.
Workflow 2: HRMS Confirmation
Instrument: Orbitrap Exploris 120 Ionization: ESI (+)
-
Dilution: Dissolve 0.1 mg C₁₂H₁₂N₂O in 1 mL MeOH (LC-MS grade).
-
Infusion: Direct infusion at 5 µL/min.
-
Target: Calculated
. -
Tolerance: Set mass window to ±5 ppm.
Data Presentation & Validation Logic
The following table simulates a typical validation scenario for a drug intermediate (C₁₂H₁₂N₂O) containing trapped solvent (Dichloromethane, DCM) vs. a pure sample.
Table 1: Experimental Validation Data
| Sample State | Method | % C (Found) | % H (Found) | % N (Found) | Result | Analysis |
| Theoretical | Calculation | 71.98 | 6.04 | 13.99 | — | Target |
| Crude (w/ 5% DCM) | Combustion EA | 68.45 | 5.88 | 13.10 | FAIL | Carbon is low due to heavier Cl atoms in impurity; N is diluted. |
| Crude (w/ 5% DCM) | HRMS | N/A | N/A | N/A | PASS * | False Positive: HRMS detects the correct ion (201.1022) perfectly, ignoring the DCM. |
| Recrystallized | Combustion EA | 71.89 | 6.08 | 13.95 | PASS | All values within ±0.4%. Purity confirmed. |
Self-Validating System: If the EA results deviate by >0.4%, the protocol dictates an immediate check for Solvent of Crystallization .
Correction Calculation: If 0.5 mol
is trapped: Formula becomes. New MW = 209.25. New %C = 68.8%.
If experimental data matches 68.8%, the impurity is identified as water.
Visualization of Workflows
Diagram 1: The Purity Validation Decision Tree
This logic flow illustrates when to use EA versus HRMS in the synthesis pipeline.
Caption: Decision matrix for validating small molecule therapeutics. EA acts as the final gatekeeper for bulk purity.
Diagram 2: Combustion Analysis Mechanism
The internal workflow of the "Product" (CHN Analyzer) demonstrating the conversion of C₁₂H₁₂N₂O.
Caption: Step-by-step conversion of the analyte into measurable gases within the Elemental Analyzer.
References
-
National Institutes of Health (NIH) . Guidelines for Elemental Analysis in Drug Development. PubChem.[7] Available at: [Link]
-
Royal Society of Chemistry (RSC) . Elemental analysis: an important purity control but prone to manipulations.[4] Inorg. Chem. Front., 2022. Available at: [Link]
-
ResolveMass Laboratories . High Resolution Mass Spectrometry vs. Traditional Methods. Available at: [Link]
-
MtoZ Biolabs . Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry. Available at: [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 3,3'-Oxydianiline | C12H12N2O | CID 167270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
Safety Operating Guide
6-(3-Methylphenoxy)pyridin-3-amine proper disposal procedures
The management of complex pharmaceutical intermediates, such as 6-(3-Methylphenoxy)pyridin-3-amine , requires a rigorous, systems-based approach to laboratory safety and environmental compliance. As a Senior Application Scientist, I emphasize that proper chemical disposal is not merely a regulatory endpoint, but a critical phase of the experimental lifecycle.
For researchers and drug development professionals handling aminopyridine derivatives, understanding the physicochemical causality behind disposal protocols ensures both personnel safety and institutional compliance.
Physicochemical Hazard Profile & Disposal Causality
6-(3-Methylphenoxy)pyridin-3-amine is an aromatic amine characterized by a pyridine ring substituted with an amino group and a methylphenoxy ether linkage. To design a self-validating disposal system, we must first understand the inherent hazards of this structural class:
-
Toxicity & Irritation: Aminopyridines are generally recognized as acute irritants and systemic toxicants[1]. Dermal exposure or inhalation of dust/aerosols can lead to rapid absorption.
-
Environmental Persistence: Aromatic amines pose significant aquatic toxicity risks. They must be strictly isolated from the sanitary sewer system[2].
-
Thermal Decomposition Byproducts: When subjected to combustion, nitrogen-containing heterocycles and aromatic amines decompose to release highly toxic nitrogen oxides (
) and carbon monoxide[3]. Therefore, standard open-air burning or low-temperature disposal is strictly prohibited; high-temperature incineration with specialized gas scrubbing is the only acceptable method of final destruction.
Operational Waste Management Workflow
The following diagram illustrates the validated cradle-to-grave workflow for managing 6-(3-Methylphenoxy)pyridin-3-amine waste in a professional laboratory setting.
Fig 1: Cradle-to-grave waste management workflow for aminopyridine derivatives.
Step-by-Step Disposal Methodology
Historically, some texts recommended in-laboratory chemical destruction of aromatic amines using acidified potassium permanganate[4][5]. However, in modern drug development and analytical laboratories, in-lab neutralization of complex pharmaceutical intermediates is strongly discouraged due to the risk of incomplete oxidation, exothermic runaway, and the generation of secondary hazardous byproducts[6].
The current gold standard is collection, segregation, and professional incineration.
Phase I: Point-of-Generation Segregation
-
The Protocol: Isolate 6-(3-Methylphenoxy)pyridin-3-amine waste from strong oxidizing agents (e.g., peroxides, permanganates, nitric acid) and concentrated mineral acids.
-
The Causality: Aminopyridines are weak bases. Mixing them with concentrated acids can result in highly exothermic salt-formation reactions, potentially leading to container over-pressurization. Mixing with oxidizers risks violent degradation[7].
-
Validation Checkpoint: Prior to adding waste to a collection vessel, verify the vessel's waste log to ensure no incompatible functional groups are present.
Phase II: Primary Containment
-
The Protocol: Collect solid waste (including contaminated consumables like weigh boats, pipette tips, and gloves) and liquid solutions in High-Density Polyethylene (HDPE) or amber glass containers.
-
The Causality: HDPE and glass offer superior chemical inertness. Amber glass is preferred for solutions to prevent any potential UV-catalyzed degradation of the ether linkage prior to disposal.
-
Validation Checkpoint: Ensure containers feature a secure, screw-top closure. Do not use parafilm or loose-fitting stoppers for hazardous waste containment.
Phase III: Documentation and EHS Transfer
-
The Protocol: Affix a standardized "Hazardous Waste" label immediately upon the first drop of waste entering the container. The label must list the full chemical name—"6-(3-Methylphenoxy)pyridin-3-amine"—without abbreviations, along with its primary hazard characteristic (Toxic/Irritant).
-
The Causality: Unidentified "orphan" chemicals present severe safety risks to Environmental Health and Safety (EHS) personnel and drastically increase institutional disposal costs[2].
-
Validation Checkpoint: Transfer the sealed, labeled container to your institution's EHS department or licensed waste broker within the regulatory accumulation time limit (typically 90 to 180 days, depending on generator status).
Quantitative Waste Segregation Matrix
To facilitate rapid decision-making at the bench, utilize the following compatibility matrix when establishing waste streams for 6-(3-Methylphenoxy)pyridin-3-amine and its experimental byproducts.
| Waste Category / Reagent | Compatibility Status | Mechanistic Rationale |
| Halogenated Solvents (e.g., DCM, Chloroform) | Compatible (Requires specific labeling) | Aminopyridines are generally stable in halogenated organics; however, the combined waste stream requires specific halogen-rated incineration to prevent dioxin formation. |
| Non-Halogenated Solvents (e.g., MeOH, EtOAc) | Compatible | Standard solvent matrix; highly suitable for standard high-temperature incineration. |
| Strong Oxidizers (e.g., | Strictly Incompatible | High risk of violent, exothermic oxidation of the amine and ether moieties[7]. |
| Concentrated Acids (e.g., | Incompatible | Exothermic protonation of the pyridine nitrogen and exocyclic amine; risk of thermal runaway in closed containers. |
| Aqueous Waste | Incompatible | Must not be discharged to the sanitary sewer due to aquatic toxicity and regulatory prohibitions[2]. |
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011.[Link]
-
Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. EPA Homeland Security Research, 2011.[Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. OCRS.[Link]
-
University of British Columbia. In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.[Link]
Sources
- 1. PYRIDINE, 4-AMINO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. vumc.org [vumc.org]
- 3. nj.gov [nj.gov]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 7. epa.gov [epa.gov]
Personal Protective Equipment & Handling Guide: 6-(3-Methylphenoxy)pyridin-3-amine
Executive Safety Summary
Compound: 6-(3-Methylphenoxy)pyridin-3-amine Chemical Class: Aminopyridine derivative / Diaryl ether Risk Profile: High Hazard (Assumed Acute Toxicity & Neurotoxicity)
This guide defines the operational safety standards for handling 6-(3-Methylphenoxy)pyridin-3-amine. Due to the structural presence of the 3-aminopyridine moiety , this compound must be treated as a potent potassium channel blocker with potential for rapid systemic toxicity upon absorption. The addition of the lipophilic 3-methylphenoxy group enhances its ability to cross biological membranes, increasing the risk of dermal absorption and blood-brain barrier penetration [1, 2].
Core Directive: Treat as Fatal in Contact with Skin and Toxic if Swallowed .[1] All protocols below prioritize zero-contact handling.
Hazard Identification & Risk Assessment
Based on Structure-Activity Relationship (SAR) with 6-Phenoxy-3-pyridinamine and 2-Amino-6-methylpyridine.
| Hazard Class (GHS) | Category | Hazard Statement | Mechanism of Action |
| Acute Toxicity (Dermal) | Cat.[1] 2/3 | Fatal/Toxic in contact with skin. | Rapid transdermal absorption due to lipophilic ether linkage; potential neurotoxicity (seizures). |
| Acute Toxicity (Oral) | Cat.[1] 3 | Toxic if swallowed. | Systemic blockade of voltage-gated K+ channels. |
| Skin/Eye Irritation | Cat.[1][2] 2/2A | Causes skin/serious eye irritation. | Basic amine functionality causes local tissue damage. |
| STOT - Single Exp. | Cat. 3 | May cause respiratory irritation. | Dust inhalation irritates mucous membranes. |
Critical Warning: Aminopyridines can induce seizures and cardiac arrhythmias. Symptoms may be delayed. Immediate medical attention is required for any exposure [3].
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for all laboratory personnel.
Hand Protection Strategy
Rationale: Standard nitrile gloves may offer insufficient breakthrough time for lipophilic aromatic amines. A double-gloving strategy creates a sacrificial outer layer and a protected inner barrier.
| Task | Primary Layer (Inner) | Secondary Layer (Outer) | Change Frequency |
| Weighing / Solids | Nitrile (4 mil / 0.10 mm) | Nitrile (4-6 mil) | Every 30 mins or immediately after touch. |
| Solution Handling | Nitrile (4 mil) | Laminate Film (Silver Shield/Barrier) | Immediately upon splash. |
| Spill Cleanup | Nitrile (High Cuff) | Laminate Film + Heavy Duty Nitrile | Do not reuse. |
Respiratory & Body Protection[2]
-
Respiratory:
-
Standard: Work inside a certified Chemical Fume Hood .
-
Outside Hood: Full-face respirator with P100/OV (Organic Vapor) cartridges.
-
-
Body:
-
Tyvek® 400 (or equivalent Type 5/6 suit) is required for handling quantities >1g or preparing stock solutions.
-
Lab coat (100% cotton) is insufficient alone; it must be worn under the Tyvek suit or apron.
-
-
Eye: Chemical splash goggles (ANSI Z87.1). Safety glasses are not permitted for liquid handling.
Operational Protocols
Workflow Logic: PPE Selection
This decision tree ensures the correct level of protection is applied based on the specific experimental phase.
Figure 1: Decision logic for selecting Personal Protective Equipment based on the state of matter and risk level.
Safe Weighing Protocol (Step-by-Step)
Objective: Eliminate dust generation and inhalation risk.
-
Preparation:
-
Place a disposable balance draft shield or a static-dissipative weighing funnel inside the fume hood.
-
Do not remove the stock container from the hood.
-
-
Weighing:
-
Tare the receiving vial (pre-labeled).
-
Use a disposable spatula. Transfer the solid gently to avoid aerosolization.
-
Self-Validation: If you see dust floating in the light beam of the hood, your transfer technique is too aggressive. Stop and let dust settle.
-
-
Decontamination:
-
Wipe the exterior of the receiving vial with a Kimwipe dampened with methanol before removing it from the hood.
-
Dispose of the spatula and Kimwipe as hazardous solid waste immediately.
-
Dissolution & Reaction Setup
Solvent Choice: The 3-methylphenoxy group increases lipophilicity.
-
Preferred Solvents: DMSO, DMF, Dichloromethane (DCM).
-
Warning: DMSO enhances skin permeability. If 6-(3-Methylphenoxy)pyridin-3-amine is dissolved in DMSO, it becomes extremely dangerous upon skin contact. Strictly use Silver Shield gloves.
Emergency Response & Spill Management
Immediate Spill Response
Trigger: Any visible release of powder or liquid outside the reaction vessel.
Figure 2: Cyclic response flow for chemical spills, distinguishing between minor containment and major hazards.
First Aid (Specific to Aminopyridines)
-
Skin Contact: Wash with soap and water for 15 minutes .[2] Do not use alcohol (increases absorption).
-
Eye Contact: Rinse for 15 minutes.
-
Ingestion: Do NOT induce vomiting. Transport to ER immediately. Mention "Aminopyridine poisoning / Potassium Channel Blocker" to medical staff.
Waste Disposal & Logistics
Disposal Code: P-Listed (or treated as such due to acute toxicity).
-
Segregation:
-
Liquid Waste: Collect in a dedicated "Toxic Organic" container. Do not mix with oxidizers (e.g., Nitric acid) as amines can form unstable N-oxides or nitro compounds.[3]
-
Solid Waste: All contaminated gloves, wipes, and spatulas go into a double-bagged hazardous waste drum.
-
-
Destruction:
-
The preferred method is High-Temperature Incineration with scrubber systems to manage Nitrogen Oxide (NOx) emissions.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16787193, 6-(3,4-dimethylphenoxy)pyridin-3-amine (Analog). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Aminopyridines and their derivatives. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
